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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

The following technical guide provides an in-depth analysis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a specialized heterocyclic scaffold with significant applications in medicinal chemistry, particularly in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a specialized heterocyclic scaffold with significant applications in medicinal chemistry, particularly in the development of metalloenzyme inhibitors and anticancer agents.[1]

[1]

Chemical Identity & Structural Analysis[1][2][3]

3-(Piperidin-2-yl)pyridine-2(1H)-thione is a bicyclic heterocycle combining a pyridine-2-thione core with a piperidine substituent at the C3 position.[1] It represents a sulfur-substituted derivative of the alkaloid anabasine, introducing a "soft" donor atom (sulfur) capable of distinct metal coordination geometry compared to its oxygenated counterparts.[1]

Core Identifiers
PropertyDetail
CAS Registry Number 1270429-80-5
IUPAC Name 3-(piperidin-2-yl)pyridine-2(1H)-thione
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.30 g/mol
SMILES S=C1NC=CC=C1C2NCCCC2
LogP (Predicted) ~2.56
H-Bond Donors/Acceptors 2 / 2
Tautomeric Equilibrium

A critical feature of this molecule is the prototropic tautomerism between the thione (2-thiopyridone) and thiol (2-mercaptopyridine) forms.[1] In the solid state and neutral solution, the thione tautomer predominates due to the aromaticity of the thioamide resonance structure.[1] However, in the presence of transition metals, the equilibrium shifts to the thiol form to facilitate coordination via the deprotonated thiolate anion.[1]

Tautomerism Thione Thione Form (Predominant in Solution) N-H, C=S Thiol Thiol Form (Metal-Binding Species) N:, C-SH Thione->Thiol Tautomerization (Ka) Complex Metal Chelate (M-S-C, M-N) Thiol->Complex + Metal Ion (M²⁺) - H⁺

Figure 1: Tautomeric equilibrium shifting from the stable thione form to the active thiol form upon metal coordination.[1][2]

Synthesis Protocols

The synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione is typically achieved via the thionation of its oxygenated precursor, 3-(piperidin-2-yl)pyridin-2(1H)-one .[1] The most reliable method employs Lawesson’s Reagent due to its selectivity and mild conditions compared to Phosphorus Pentasulfide (


).[1]
Precursor Preparation

The precursor, 3-(piperidin-2-yl)pyridin-2(1H)-one, can be generated via the oxidation of anabasine or through the condensation of 3-acetylpyridin-2(1H)-one derivatives.[1]

Thionation Protocol (Lawesson’s Method)

This protocol ensures the selective conversion of the amide carbonyl to a thiocarbonyl group without affecting the secondary amine of the piperidine ring (though protection of the piperidine nitrogen is recommended if side reactions occur).[1]

Reagents:

  • Substrate: 3-(Piperidin-2-yl)pyridin-2(1H)-one (1.0 equiv)[1]

  • Reagent: Lawesson’s Reagent (0.5–0.6 equiv)[1]

  • Solvent: Anhydrous Toluene or Xylene[1]

  • Atmosphere: Nitrogen (

    
    )[1]
    

Step-by-Step Methodology:

  • Dissolution : Dissolve 1.0 mmol of the pyridinone substrate in 10 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition : Add 0.6 mmol of Lawesson’s Reagent. The slight excess ensures complete conversion.[1]

  • Reflux : Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere. Monitor the reaction via TLC (Mobile phase: 5% MeOH in DCM). The spot for the starting material (lower 
    
    
    
    ) should disappear, replaced by the yellow thione product (higher
    
    
    ).
  • Work-up : Cool the reaction to room temperature. The thione often precipitates upon cooling.[1] If not, concentrate the solvent under reduced pressure.[1]

  • Purification : Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of

    
    .
    
  • Characterization : Confirm the loss of the Carbonyl stretch (

    
    ) and the appearance of the Thiocarbonyl stretch (
    
    
    
    ) in IR.

Physicochemical & Biological Properties[1][5]

Solubility and Stability[1]
  • Solubility : Moderate in water; highly soluble in DMSO, Methanol, and Ethanol.[1] The thione group increases lipophilicity compared to the oxo-analog.[1]

  • Stability : Sensitive to oxidative desulfurization.[1] Store under inert gas at

    
    . Solutions in DMSO are stable for up to 24 hours but may oxidize to the disulfide dimer upon prolonged exposure to air.[1]
    
Metal Chelation & Pharmacophore

The molecule acts as a tridentate or bidentate ligand.[1] The N,S-donor set (pyridine nitrogen and thione sulfur) forms stable 5-membered chelate rings with transition metals like


, 

, and

.[1]
  • Mechanism : The piperidine nitrogen can provide an additional coordination point, potentially forming a tridentate complex that stabilizes high-oxidation states of metals.[1]

  • Redox Activity : Copper complexes of thiopyridones are known to cycle between

    
     and 
    
    
    
    inside cells, generating Reactive Oxygen Species (ROS) that induce apoptosis in cancer cells.[1]
Biological Applications

This scaffold is investigated primarily for:

  • Anticancer Activity : As a bioisostere of thiosemicarbazones (e.g., Triapine), it targets Ribonucleotide Reductase (RNR) by sequestering the iron required for the enzyme's tyrosyl radical.[1]

  • Metallo-

    
    -lactamase Inhibition : The thiol/thione group can bind the Zinc active site of bacterial metallo- 
    
    
    
    -lactamases, potentially restoring antibiotic susceptibility in resistant bacteria.[1]

Experimental Workflow: Metal Binding Assay

To validate the ligand properties of the compound, a UV-Vis titration assay is the standard self-validating method.[1]

Objective : Determine the binding stoichiometry with


.
  • Stock Solutions :

    • Ligand: 10 mM in DMSO.[1]

    • Metal (

      
      ): 10 mM in 
      
      
      
      .[1]
    • Buffer: 50 mM HEPES, pH 7.4.[1]

  • Titration :

    • Dilute Ligand to 50

      
       in Buffer (Total volume 2 mL).[1]
      
    • Measure UV-Vis spectrum (200–600 nm).[1]

    • Add Metal solution in 0.1 equiv increments (0

      
       2.0 equiv).
      
  • Analysis :

    • Observe the shift in

      
       (typically bathochromic shift) and the appearance of a Charge Transfer (LMCT) band around 400–450 nm.[1]
      
    • Plot Absorbance vs. [Metal]/[Ligand] ratio.[1] An inflection point at 1.0 or 0.5 indicates 1:1 or 2:1 (L:M) stoichiometry.[1]

Workflow Start Start: Ligand Solution (50 µM) Step1 Add Cu(II) Aliquot (0.1 eq) Start->Step1 Measure Measure Absorbance (UV-Vis) Step1->Measure Decision Saturation Reached? Measure->Decision Decision->Step1 No Analyze Plot Isosbestic Points Determine Stoichiometry Decision->Analyze Yes

Figure 2: Workflow for UV-Vis spectrophotometric titration to determine metal binding affinity.

References

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][4] Synthesis, 2003(13), 1929–1958.[1] (Foundational protocol for thionation).

  • Kalinowski, D. S., et al. (2009).[1] Design, Synthesis, and Characterization of Novel Iron Chelators: Structure−Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series and Their 3-Nitrobenzoyl Analogues as Potent Antitumor Agents.[1] Journal of Medicinal Chemistry. (Context for thiopyridone anticancer mechanisms).

  • PubChem . (n.d.).[1] Compound Summary: 3-(Piperidin-2-yl)pyridine-2(1H)-thione.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Tautomeric Equilibrium of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary This technical guide analyzes the tautomeric equilibrium of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a structural analog of 2-mercaptopyridine characterized by a piperidine ring at the C3 position. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the tautomeric equilibrium of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a structural analog of 2-mercaptopyridine characterized by a piperidine ring at the C3 position. For researchers in medicinal chemistry and ligand design, understanding this equilibrium is critical, as the thione (2(1H)-thione) and thiol (2-mercaptopyridine) forms exhibit distinct pharmacokinetics, metal chelation modes, and reactivities.

Core Conclusion: In the solid state and polar solvents (e.g., DMSO, Methanol, Water), the equilibrium overwhelmingly favors the thione tautomer (


). This preference is driven by the thermodynamic stability of the thioamide resonance stabilization energy and intermolecular dimerization. However, the 3-piperidinyl substituent introduces a unique secondary amine functionality that creates potential for intramolecular hydrogen bonding and zwitterionic character, distinguishing it from the parent 2-pyridinethione.

Part 1: Mechanistic Foundations

The Tautomeric Landscape

The molecule exists in a dynamic equilibrium between two principal neutral forms:[1]

  • Thione Form (A): Proton resides on the pyridine nitrogen (

    
    -H). This form benefits from aromaticity-disrupting but thermodynamically stable thioamide resonance.
    
  • Thiol Form (B): Proton resides on the sulfur (

    
    -H).[1] This form retains the full aromaticity of the pyridine ring but possesses a weaker S-H bond compared to the N-H bond.
    

A third, often overlooked species in this specific derivative is the Zwitterion (C) , where the acidic proton transfers to the highly basic piperidine nitrogen.

DOT Diagram: Tautomeric Pathways

The following diagram illustrates the equilibrium and the influence of the piperidine ring.

Tautomerism cluster_0 3-Piperidinyl Influence Thione Thione Form (Dominant in Polar/Solid) N-H / C=S Thiol Thiol Form (Trace in Non-Polar/Gas) N: / C-S-H Thione->Thiol Proton Transfer (Fast) Zwitterion Zwitterionic Form (Possible at Neutral pH) Py-N- / Pip-NH2+ Thione->Zwitterion Intramolecular H+ Transfer Dimer Centrosymmetric Dimer (Solid State Stabilization) Thione->Dimer Self-Association (K_dimer) Steric Steric Bulk at C3 Steric->Thione HBond Intramolecular H-Bond (Pip-NH ... S=C) HBond->Thione Stabilizes

Caption: Tautomeric landscape of 3-(Piperidin-2-yl)pyridine-2(1H)-thione showing the dominance of the thione form and the stabilizing influence of the piperidine substituent.

The Piperidine Effect (C3-Substituent)

Unlike unsubstituted 2-pyridinethione, the 3-(piperidin-2-yl) group exerts two specific effects:

  • Electronic Induction: The piperidine ring is an electron-donating alkyl group attached to the pyridine ring. This increases the electron density on the pyridine ring, theoretically making the Nitrogen more basic and further stabilizing the thione form (protonated Nitrogen).

  • Intramolecular Hydrogen Bonding: The secondary amine of the piperidine (

    
    ) is a hydrogen bond donor. It can form a 6- or 7-membered intramolecular hydrogen bond with the thione sulfur (
    
    
    
    ). This interaction locks the conformation and provides additional enthalpic stabilization to the thione form, making the thiol form even less accessible than in the parent compound.

Part 2: Environmental Determinants[1]

The equilibrium constant


 is heavily dependent on the medium.[1]
EnvironmentDominant SpeciesMechanism
Solid State Thione (100%) Formation of centrosymmetric dimers via dual

hydrogen bonds. X-ray crystallography typically reveals

bond lengths of ~1.68 Å (double bond character) rather than ~1.75 Å (single bond).
Polar Solvents (DMSO,

, MeOH)
Thione (>95%) High dielectric constants stabilize the more polar thione tautomer (Dipole moment

) over the less polar thiol (

).
Non-Polar Solvents (

, Hydrocarbons)
Mixture The thiol form becomes detectable, though the thione often remains major due to the piperidine H-bonding effect. Dilution favors the thiol by breaking thione dimers.
Gas Phase Thiol In the absence of solvation and dimerization, the aromaticity of the pyridine ring drives the equilibrium toward the thiol form.

Part 3: Analytical Characterization Workflow

Distinguishing the tautomers requires specific spectroscopic markers. The following workflow ensures accurate identification.

NMR Spectroscopy (The Gold Standard)
  • 
    C NMR:  The carbon at position 2 (
    
    
    
    ) is the most diagnostic.
    • Thione:

      
       ppm (Deshielded due to 
      
      
      
      ).
    • Thiol:

      
       ppm (Typical aromatic pyridine).
      
  • 
    N NMR (HMBC): 
    
    • Thione: The pyridine nitrogen is protonated (pyrrole-like), shifting significantly upfield (

      
       ppm relative to liquid 
      
      
      
      ).
    • Thiol: The pyridine nitrogen is unprotonated (pyridine-like), appearing downfield (

      
       ppm).
      
  • 
    H NMR: 
    
    • Thione: Broad singlet for

      
       typically 
      
      
      
      ppm (often invisible due to exchange).
    • Thiol:

      
       protons are rarely seen in solution due to rapid exchange, but if visible (dry 
      
      
      
      ), appear at
      
      
      ppm.
UV-Vis Spectroscopy[2][3]
  • Thione: Intense band at

    
     nm (
    
    
    
    of
    
    
    ).
  • Thiol: Absorption shifts to lower wavelengths (

    
     nm) resembling pyridine.
    
DOT Diagram: Characterization Decision Tree

Analysis Start Sample: 3-(Piperidin-2-yl)pyridine-2(1H)-thione Solvent Dissolve in DMSO-d6 (Polar) or CDCl3 (Non-polar) Start->Solvent NMR Run 13C NMR Solvent->NMR CheckC2 Check C2 Chemical Shift NMR->CheckC2 ThioneRes Shift ~176 ppm (Thione Dominant) CheckC2->ThioneRes > 170 ppm ThiolRes Shift ~155 ppm (Thiol Dominant) CheckC2->ThiolRes < 160 ppm Confirm Confirmation: 15N-HMBC Look for N-H coupling ThioneRes->Confirm ThiolRes->Confirm

Caption: Analytical decision tree for assigning tautomeric state using Carbon-13 NMR markers.

Part 4: Experimental Protocol

Protocol: Determination of Equilibrium Constant ( ) via UV-Vis Titration

Objective: To quantify the ratio of thione to thiol in a mixed solvent system (e.g., Ethanol/Cyclohexane).

Reagents:

  • Analyte: Pure 3-(Piperidin-2-yl)pyridine-2(1H)-thione (synthesized or comm. source CAS 1270429-80-5).[2]

  • Solvents: Spectroscopic grade Ethanol (Polar) and Cyclohexane (Non-polar).

Procedure:

  • Stock Solution: Prepare a

    
     M solution of the analyte in Ethanol.
    
  • Solvent Exchange: Prepare a series of 10 vials with varying ratios of Ethanol:Cyclohexane (100:0 to 0:100), keeping the analyte concentration constant.

  • Measurement: Record UV-Vis spectra from 200 nm to 450 nm.

  • Data Analysis:

    • Monitor the absorbance at 350 nm (Thione specific band).

    • Plot Absorbance vs. Solvent Dielectric Constant (

      
      ).
      
    • Use the equation:

      
      
      
    • Note:

      
       is approximated from the 100% Ethanol sample; 
      
      
      
      from the 100% Cyclohexane sample (if saturation is reached).

Self-Validation Check:

  • Isosbestic Points: If the transition is purely between two species (Thione

    
     Thiol), sharp isosbestic points must appear in the overlaid spectra. If points are blurred, suspect a third species (dimer or zwitterion).
    

References

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-mercaptopyridines, and related compounds." Journal of the American Chemical Society.[3] Link

  • Stoyanov, S., et al. (1999). "Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution." Journal of the Chemical Society, Perkin Transactions 2.[4] Link

  • Namazian, M., et al. (2002). "2-Pyridinethiol/2-pyridinethione tautomeric equilibrium. A comparative experimental and computational study." Journal of Physical Chemistry A. Link

  • ChemScene. "Product Data: 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5)."[2] ChemScene Chemical Database. Link

Sources

Foundational

Thermodynamic Stability of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in Solution: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The thermodynamic stability of heterocyclic thioamides is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The thermodynamic stability of heterocyclic thioamides is a critical parameter in rational drug design, directly influencing pharmacokinetics, target binding affinity, and shelf-life stability. 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a thione-substituted analogue of the alkaloid anabasine, presents a highly complex thermodynamic landscape. Its behavior in solution is governed by a delicate interplay of prototropic thione-thiol tautomerism, solvent dielectric effects, and unique intramolecular steric and electronic perturbations introduced by the basic piperidine moiety.

This whitepaper provides an in-depth mechanistic analysis of this compound's solution-phase thermodynamics, supported by self-validating experimental protocols designed to isolate and quantify these dynamic equilibria.

The Thermodynamic Landscape of Thione-Thiol Tautomerism

To understand the stability of 3-(Piperidin-2-yl)pyridine-2(1H)-thione, we must first establish the baseline behavior of the parent pyridine-2-thione core. The system exists in a dynamic equilibrium between the aromatic thiol form (2-pyridinethiol) and the non-aromatic, but resonance-stabilized, thione form (pyridine-2(1H)-thione).

Solvent-Driven Equilibrium Shifts

In the gas phase, high-level ab initio calculations (CCSD(T)/cc-pVTZ) demonstrate that the thiol tautomer is favored by approximately 2.61 kcal/mol due to the energetic stabilization of the fully aromatic pyridine ring[1]. However, in solution, this paradigm completely inverts.

The Causality of Solvation: The thione tautomer possesses a massive dipole moment—typically 2 to 3 times greater than that of the thiol form. When introduced into a solvent (even moderately non-polar solvents like toluene or dichloromethane), dielectric continuum solvation heavily stabilizes this large dipole. Consequently, the thione form becomes thermodynamically dominant in solution, with calorimetric enthalpies favoring the thione by roughly -2.6 kcal/mol in benzene[1].

Concentration-Dependent Dimerization

Because the intramolecular transition state for direct thione-thiol tautomerization requires an energetically prohibitive 25–30 kcal/mol, proton transfer in solution almost exclusively occurs via a hydrogen-bonded dimer[1]. The thione tautomers self-associate to form highly stable,


 symmetric dimers. This dimerization further anchors the thermodynamic equilibrium in favor of the thione form as concentration increases.

TautomerismLogic Thiol Thiol Tautomer (Gas Phase Favored) Thione Thione Tautomer (Solution Favored) Thiol->Thione Solvation & High Dipole Dimer Hydrogen-Bonded Dimer (Concentration Dependent) Thione->Dimer Intermolecular H-Bonding Disulfide Symmetrical Disulfide (Oxidation Product) Thione->Disulfide O2, Light, Protic Solvents

Logical flow of tautomeric equilibrium and degradation pathways in solution.

Structural Perturbations by the 3-(Piperidin-2-yl) Substituent

The introduction of the saturated, basic piperidine ring at the C3 position fundamentally alters the baseline thermodynamics of the pyridine-2-thione core through two primary mechanisms:

  • Steric Hindrance at the Dimerization Interface: The bulky piperidine ring creates significant steric clash near the C2-thione and N1-proton. This physical barrier disrupts the ideal planar geometry required for

    
     dimer formation, drastically lowering the dimerization equilibrium constant (
    
    
    
    ) compared to unsubstituted analogues.
  • Intramolecular Hydrogen Bonding: The secondary amine of the piperidine moiety (N1') is perfectly positioned to act as a hydrogen bond donor to the highly polarized thione sulfur (C2=S). This interaction forms a stable pseudo-six-membered intramolecular ring. This internal stabilization thermodynamically locks the molecule in the monomeric thione state, outcompeting intermolecular dimerization.

Quantitative Thermodynamic Projections

Based on the established behavior of the parent scaffold[1] and the steric/electronic parameters of the anabasine core, the thermodynamic parameters are summarized below.

Table 1: Thermodynamic Parameters of Pyridine-2-Thione Systems in Benzene-d6

SystemTautomerization Enthalpy (

)
Dimerization

(298K)
Dimerization

Dimerization

Unsubstituted 2-Pyridinethione -2.6 kcal/mol165 ± 40 M⁻¹-7.0 ± 0.7 kcal/mol-13.4 ± 3.0 cal/(mol·K)
3-(Piperidin-2-yl) Derivative (Est.)-3.1 kcal/mol< 40 M⁻¹-4.2 kcal/mol-8.5 cal/(mol·K)

Note: The enhanced negative tautomerization enthalpy for the 3-substituted derivative reflects the added stability from the intramolecular piperidine-thione hydrogen bond.

Degradation Pathways: Thiol-Disulfide Oxidation

While thermodynamically stable as a thione in non-polar environments, the compound is susceptible to degradation in protic solvents (e.g., ethanol, water) or under ambient light. The mechanism involves the transient formation of the thiol tautomer, which rapidly undergoes oxidative dimerization to form a symmetrical 2,2'-dithiobis(3-(piperidin-2-yl)pyridine) disulfide[2]. This process is irreversible under standard atmospheric conditions and represents the primary shelf-life limiting factor for this compound in solution.

Self-Validating Experimental Protocols

To accurately assess the stability and thermodynamic parameters of 3-(Piperidin-2-yl)pyridine-2(1H)-thione, researchers must utilize orthogonal analytical techniques. The following self-validating workflow ensures that tautomeric shifts are distinguished from oxidative degradation.

ExperimentalWorkflow Sample Anhydrous Sample Prep (Glovebox Environment) FTIR VT-FTIR Spectroscopy (Monitor ν(N-H) & ν(S-H)) Sample->FTIR UVVis UV-Vis Kinetics (Monitor 360nm to 240nm shift) Sample->UVVis VantHoff Thermodynamic Extraction (ΔH, ΔS, ΔG) FTIR->VantHoff Monomer-Dimer Ratio UVVis->VantHoff Oxidation Rate (k_obs)

Self-validating experimental workflow for thermodynamic and kinetic stability assessment.
Protocol A: Variable Temperature FTIR (VT-FTIR) for Dimerization Thermodynamics

Purpose: To quantify the monomer-dimer equilibrium and extract


 and 

via van't Hoff analysis without inducing oxidation.
  • Sample Preparation: Inside an argon-filled glovebox, prepare a 0.01 M solution of the analyte in strictly anhydrous

    
    . Causality: Trace water acts as a protic bridge, artificially accelerating tautomerization and inducing oxidation.
    
  • Cell Loading: Inject the solution into a sealed, temperature-controlled

    
     liquid transmission cell (0.1 mm path length).
    
  • Spectral Acquisition: Mount the cell in the FTIR spectrometer. Acquire spectra from 22°C to 65°C in precise 5°C increments. Allow 10 minutes of equilibration time per temperature step.

  • Data Extraction: Monitor the

    
     stretch region. The hydrogen-bonded dimer will appear as a broad band (~3100-3200 cm⁻¹), while the free monomeric N-H (stabilized by the piperidine ring) will appear as a sharper peak at a higher wavenumber.
    
  • Thermodynamic Calculation: Calculate the equilibrium constant (

    
    ) at each temperature by integrating the respective peak areas. Plot 
    
    
    
    versus
    
    
    (van't Hoff plot) to derive the enthalpy (
    
    
    ) from the slope and entropy (
    
    
    ) from the intercept.
Protocol B: UV-Vis Spectrophotometric Monitoring of Disulfide Oxidation

Purpose: To determine the pseudo-first-order rate constant (


) of oxidative degradation in protic environments[2].
  • Solution Preparation: Prepare a

    
     M solution of the analyte in absolute ethanol.
    
  • Baseline Measurement: Transfer the solution to a sealed quartz cuvette (1 cm path length) and place it in a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum from 200 nm to 500 nm. The intact thione tautomer will exhibit a strong characteristic absorbance maximum near 360 nm.

  • Kinetic Scanning: Initiate a kinetic scan sequence, acquiring a spectrum every 12 hours for a duration of 20 days. Maintain the cuvette under ambient indirect light to simulate standard benchtop handling conditions.

  • Data Analysis: Over time, observe the disappearance of the 360 nm band (thione) and the emergence of a new band at 240 nm (disulfide). The presence of an isosbestic point confirms a direct

    
     transformation without stable intermediates. Plot the ratio of 
    
    
    
    over time to extract the degradation rate constant (
    
    
    ).

References

  • 2-Pyridinethiol/2-pyridinethione tautomeric equilibrium.
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)

Sources

Exploratory

Technical Guide: Mechanism of Action of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in Biological Systems

This guide serves as an in-depth technical analysis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a specialized heterocyclic scaffold combining the neuroactive backbone of anabasine with the redox-active pharmacophore of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a specialized heterocyclic scaffold combining the neuroactive backbone of anabasine with the redox-active pharmacophore of a cyclic thioamide.[1]

[1]

Executive Summary & Chemical Identity

3-(Piperidin-2-yl)pyridine-2(1H)-thione represents a distinct class of N,S-donor ligands .[1] Structurally, it is a derivative of the alkaloid anabasine where the pyridine ring is modified at the 2-position with a thione group.[1] This modification fundamentally alters its biological reactivity, shifting it from a purely nicotinic agonist to a metal-chelating redox modulator .[1]

Chemical Identifiers
PropertyDetail
IUPAC Name 3-(Piperidin-2-yl)pyridine-2(1H)-thione
CAS Number 1270429-80-5
Molecular Formula C₁₀H₁₄N₂S
Molecular Weight 194.30 g/mol
Core Pharmacophore Pyridine-2-thione (cyclic thioamide) + Piperidine (secondary amine)
Key Property Thione-Thiol Tautomerism (favors Thione in neutral solution)

Physicochemical Basis of Action

To understand the biological mechanism, one must first grasp the compound's behavior in solution.[1] The molecule exists in a tautomeric equilibrium that dictates its ability to cross membranes and bind targets.[1]

Tautomeric Equilibrium & Metal Coordination

In physiological media (pH 7.4), the compound predominantly exists in the thione (1H) form.[1] However, upon metal coordination, it shifts to the thiol (mercapto) form, facilitating the formation of stable chelate complexes.[1]

  • Thione Form: Neutral, lipophilic, membrane-permeable.[1]

  • Thiolate Form: Anionic, high affinity for transition metals (Fe²⁺, Cu²⁺, Zn²⁺).[1]

Critical Structural Feature: The piperidine nitrogen (secondary amine, pKa ~10-11) is protonated at physiological pH.[1] This creates a cationic amphiphile , allowing the molecule to accumulate in acidic organelles (lysosomes) via ion trapping—a mechanism critical for its anticancer potential.[1]

Molecular Mechanism of Action (MOA)

The mechanism of action is multimodal, driven by [A] Metal Chelation , [B] Lysosomotropism , and [C] Redox Cycling .[1]

[A] Bidentate Metal Chelation

The core mechanism involves the sequestration of transition metals.[1] The sulfur atom (soft donor) and the pyridine nitrogen (borderline donor) form a bidentate ligand system.[1]

  • Target: Intracellular Labile Iron Pool (LIP) and Copper.[1]

  • Effect: Depletion of free iron required for ribonucleotide reductase (DNA synthesis) and mitochondrial respiration.[1]

[B] Lysosomal Ion Trapping (The "Trojan Horse" Effect)

Unlike neutral chelators, the basic piperidine moiety ensures the compound is trapped within the acidic environment of lysosomes (


).[1]
  • Entry: The neutral/uncharged fraction diffuses through the lysosomal membrane.[1]

  • Protonation: Inside the lysosome, the high

    
     concentration protonates the piperidine nitrogen.[1]
    
  • Accumulation: The charged species cannot exit, leading to concentrations 100-1000x higher than in the cytosol.[1]

  • Reaction: The accumulated compound binds lysosomal copper/iron, forming redox-active complexes.[1]

[C] Redox Cycling & ROS Generation

Once coordinated with redox-active metals (specifically Copper or Iron), the complex engages in Fenton-like chemistry.[1] The thione moiety is particularly prone to redox cycling, catalyzing the reduction of


 to superoxide (

), hydrogen peroxide (

), and the highly destructive hydroxyl radical (

).[1]

Reaction Cycle:

MOA Visualization

The following diagram illustrates the cascade from cellular entry to apoptotic signaling.[1]

MOA_Pathway Compound 3-(Piperidin-2-yl) pyridine-2(1H)-thione Lysosome Lysosomal Accumulation (Ion Trapping) Compound->Lysosome Diffusion & Protonation MetalBinding Metal Chelation (Cu/Fe Sequestration) Lysosome->MetalBinding Binds Labile Iron/Copper Redox Redox Cycling (Fenton Chemistry) MetalBinding->Redox Catalytic Cycle ROS ROS Generation (OH•, O2•-) Redox->ROS Generates LMP Lysosomal Membrane Permeabilization (LMP) ROS->LMP Oxidative Damage Mito Mitochondrial Damage LMP->Mito Release of Cathepsins Apoptosis Apoptosis / Cell Death Mito->Apoptosis Cytochrome c Release

Caption: Figure 1: The cytotoxic cascade initiated by lysosomal sequestration and metal-mediated redox cycling.[1][2]

Therapeutic Implications

While the parent compound (Anabasine) is a nicotinic agonist, the 2-thione substitution drastically reduces affinity for nAChRs due to the loss of the pyridine nitrogen's hydrogen-bond accepting capability.[1] Instead, the pharmacological profile shifts toward Oncology .[1]

Anticancer Specificity[1][3][4][5][6][7]
  • Selectivity: Cancer cells typically have higher metabolic requirements for iron and copper, and often possess larger, more acidic lysosomes.[1] This makes them hypersensitive to this specific mechanism compared to healthy cells.[1]

  • Drug Resistance: This mechanism bypasses standard apoptosis pathways (e.g., p53), making it effective against multi-drug resistant (MDR) phenotypes.[1]

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following protocols are recommended. These are designed to prove causality (Chelation


 ROS 

Death).[1]
Protocol A: Confirmation of Iron/Copper Chelation (Calcein-AM Assay)

Objective: Quantify the depletion of the intracellular labile iron pool (LIP).[1]

  • Preparation: Load cells (e.g., A549 or HepG2) with Calcein-AM (

    
    ) for 15 mins.[1] Calcein fluorescence is quenched by binding to Fe.[1]
    
  • Treatment: Treat cells with 3-(Piperidin-2-yl)pyridine-2(1H)-thione (

    
    ) for 1-4 hours.[1]
    
  • Readout: Measure fluorescence (Ex 488 nm / Em 517 nm).

  • Interpretation: An increase in fluorescence indicates the compound has stripped iron from Calcein, proving intracellular chelation.[1]

Protocol B: ROS Generation Analysis (DCFDA Assay)

Objective: Confirm that toxicity is ROS-dependent.[1]

  • Probe: Use

    
     (dichlorodihydrofluorescein diacetate).[1]
    
  • Control: Pre-treat a subset of cells with N-acetylcysteine (NAC,

    
    ), a ROS scavenger.[1]
    
  • Experiment: Treat cells with the test compound.

  • Validation: If NAC significantly rescues cell viability (measured via MTT/CCK-8) and reduces DCF fluorescence, the mechanism is confirmed as ROS-dependent .[1]

Protocol C: Lysosomal Integrity Monitoring (Acridine Orange)

Objective: Verify lysosomal membrane permeabilization (LMP).[1]

  • Staining: Stain live cells with Acridine Orange (

    
    ).[1]
    
  • Mechanism: Intact lysosomes fluoresce red (high concentration); cytosol/nucleus fluoresces green .[1]

  • Treatment: Expose cells to the compound.[1]

  • Observation: A loss of red fluorescence and increase in diffuse green fluorescence indicates leakage of lysosomal contents (LMP).[1]

Summary of Biological Effects

SystemPrimary EffectMechanism
Cellular (General) AntiproliferativeIron depletion (Ribonucleotide Reductase inhibition)
Lysosomes Membrane PermeabilizationROS-induced lipid peroxidation of lysosomal membrane
Mitochondria DepolarizationDownstream effect of lysosomal cathepsin release
Neurological Reduced ActivityThione substitution diminishes nAChR agonism compared to Anabasine

References

  • BenchChem. (2025).[1][3] In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine: Mechanism of Action.[1][3]Link[1]

  • Richardson, D. R., et al. (2004).[1] Potent antitumor activity of novel iron chelators derived from di-2-pyridylketone isonicotinoyl hydrazone involves Fenton-derived free radical generation.[1][4] Clinical Cancer Research.[1][4] Link

  • El-Tayyeb, M., et al. (2015).[1] Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.[1][5] Oriental Journal of Chemistry.[1] Link[1][5]

  • ChemScene. (2024). Product Monograph: 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5).[1][6]Link[1]

  • PubChem. (2025).[1] Compound Summary: Anabasine and Pyridine-thione derivatives.[1] National Library of Medicine.[1] Link

Sources

Foundational

Advanced Therapeutic Architectures: A Technical Deep Dive into Pyridine-2(1H)-thione Derivatives

Executive Summary: The Thione Scaffold Advantage In the landscape of heterocyclic medicinal chemistry, pyridine-2(1H)-thione (and its tautomer 2-mercaptopyridine) represents a privileged scaffold that transcends simple s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thione Scaffold Advantage

In the landscape of heterocyclic medicinal chemistry, pyridine-2(1H)-thione (and its tautomer 2-mercaptopyridine) represents a privileged scaffold that transcends simple structural functionality. Unlike its oxygenated counterpart (2-pyridone), the sulfur atom imparts unique electronic properties—specifically soft-soft acid-base (HSAB) interactions —that facilitate high-affinity metal chelation (e.g., Zn²⁺ in metalloenzymes) and specific hydrophobic pocket occupancy.

This guide moves beyond basic literature summarization to dissect the causal relationships between thione substitution patterns and biological efficacy. We focus on two primary therapeutic axes: PIM-1 kinase inhibition (Anticancer) and DNA gyrase targeting (Antimicrobial) , providing validated synthetic protocols and rigorous Structure-Activity Relationship (SAR) analyses.

Chemical Foundation & Synthetic Architectures

Tautomeric Versatility & Reactivity

The core moiety exists in a dynamic equilibrium between the thione (1H) and thiol (SH) forms. In solution, the polar thione form predominates, which is critical for binding interactions involving hydrogen bond acceptance (S atom) and donation (NH group).

  • Thione Form: Favored in polar solvents; essential for amide-like recognition motifs.

  • Thiol Form: Favored in non-polar environments; facilitates S-alkylation reactions.

Synthetic Workflow: The Cyanothioacetamide Route

The most robust entry into this scaffold is the multicomponent reaction involving cyanothioacetamide. This route is preferred for its atom economy and the ability to introduce diversity at the C4 and C6 positions early in the synthesis.

Diagram 1: Synthetic Pathways to Pyridine-2(1H)-thione Libraries

SynthesisPathways Start Cyanothioacetamide (Core Reagent) Intermediate Michael Adduct Start->Intermediate Base (Et3N/Piperidine) Chalcone Aryl Chalcone (R-CH=CH-CO-R') Chalcone->Intermediate Dicarbonyl 1,3-Dicarbonyl (Acetylacetone) Dicarbonyl->Intermediate Product1 3-Cyano-pyridine-2(1H)-thione (Core Scaffold) Intermediate->Product1 Cyclization (-H2O/EtOH) Thieno Thieno[2,3-b]pyridine (Bicyclic System) Product1->Thieno Thorpe-Ziegler Cyclization (+ α-Haloketone, KOH)

Caption: Modular synthetic strategy accessing both the core thione scaffold and fused thienopyridine systems.

Validated Experimental Protocol: Synthesis of 4,6-Diarylpyridine-2(1H)-thiones

Causality: The use of sodium ethoxide implies a thermodynamic control, ensuring the stable formation of the pyridine ring over kinetic intermediates.

Protocol:

  • Reagent Prep: Dissolve chalcone (10 mmol) and cyanothioacetamide (10 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add a catalytic amount of piperidine (0.5 mL) or sodium ethoxide (10 mmol) depending on substrate steric hindrance.

  • Reflux: Heat the mixture under reflux for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: The formation of a reddish/orange precipitate indicates thione formation.

  • Isolation: Cool to room temperature. Acidify with dilute HCl (10%) to pH 4–5 to protonate the thione nitrogen, ensuring precipitation.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from DMF/Ethanol.

Medicinal Chemistry Landscape[1][2][3]

Anticancer Activity: Targeting Kinases

Recent literature identifies 3,4-dihydropyridine-2(1H)-thione derivatives as potent inhibitors of PIM-1 kinase , a serine/threonine kinase overexpressed in leukemia and prostate cancer.

Key Compound: S22 (3-cyano-4-(2-thienyl)-6-phenyl-pyridine-2(1H)-thione)

  • IC50: 1.71 µM (A375 Melanoma cell line)[1]

  • Mechanism: The thione sulfur interacts with the ATP-binding pocket's "gatekeeper" residues via weak hydrogen bonding and van der Waals forces, while the C4-thiophene moiety occupies the hydrophobic cleft.

Table 1: SAR Analysis of C4/C6-Substituted Pyridine-2(1H)-thiones
Compound IDC4 Substituent (R1)C6 Substituent (R2)IC50 (A375, µM)Selectivity Index (SI)Mechanistic Insight
S1 PhenylPhenyl4.336.65Baseline hydrophobic interaction.
S19 4-Cl-PhenylPhenyl2.1012.4Halogen bond enhances pocket affinity.
S22 2-Thienyl Phenyl 1.71 21.09 Bioisosterism: Thiophene mimics Phenyl but with better electronic fit.
S5 MethylPhenyl>100N/ALoss of pi-stacking capability at C4.
Antimicrobial Activity: Metal Chelation & DNA Gyrase

The antimicrobial potency of these derivatives often stems from their ability to chelate essential metal ions (Zn²⁺, Fe²⁺) required by bacterial enzymes like DNA Gyrase or Carbonic Anhydrase .

  • Structural Requirement: A free N-H and C=S group (cyclic thioamide) is essential. N-methylation significantly reduces activity, confirming the need for the H-bond donor.

  • Spectrum: High activity against Gram-positive S. aureus (MIC ~31.25 µg/mL) due to cell wall permeability of the lipophilic thione.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-mode action of these derivatives in a cancer cell context, highlighting the PIM-1 inhibition pathway.

Diagram 2: PIM-1 Kinase Inhibition Pathway

MOA Drug Pyridine-2(1H)-thione (Ligand) Target PIM-1 Kinase (ATP Binding Pocket) Drug->Target H-Bond (C=S...Lys67) Pi-Stacking (C4-Aryl) Interaction Inhibition of Phosphorylation Target->Interaction Downstream1 BAD Protein (Pro-apoptotic) Interaction->Downstream1 Prevents Inactivation Downstream2 p21 Cip1/WAF1 (Cell Cycle) Interaction->Downstream2 Stabilization Result Apoptosis & G1 Phase Arrest Downstream1->Result Downstream2->Result

Caption: Mechanism of Action showing ligand binding to PIM-1, leading to downstream apoptotic signaling.

Experimental Validation: In Vitro Antiproliferative Assay

Protocol Integrity: This protocol uses the MTT assay, a self-validating system where mitochondrial reductase activity correlates directly to cell viability.

Step-by-Step Procedure:

  • Seeding: Plate A375 or HCT-116 cells at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds (e.g., S22) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive control (Doxorubicin).

  • Exposure: Add 100 µL of compound solution to wells. Incubate for 48 hours.

  • Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

    • Mechanism:[2][3] Viable cells reduce yellow MTT to purple formazan.

  • Quantification: Aspirate media. Solubilize formazan crystals with 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]

  • Pyridine-2(1H)-thione in heterocyclic synthesis: synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate. Journal of Sulfur Chemistry. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

Exploratory

pKa values and ionization states of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Technical Analysis: Ionization & pKa Profile of 3-(Piperidin-2-yl)pyridine-2(1H)-thione Executive Summary This technical guide provides a comprehensive analysis of the ionization states and dissociation constants ( ) of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Analysis: Ionization & pKa Profile of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary

This technical guide provides a comprehensive analysis of the ionization states and dissociation constants (


) of 3-(piperidin-2-yl)pyridine-2(1H)-thione . This molecule, a thio-analog of the alkaloid Anabasine, presents a complex ionization profile driven by the interplay between a basic piperidine ring and an acidic cyclic thioamide (pyridine-2-thione) scaffold.[1][2][3][4]

Understanding these parameters is critical for optimizing solubility, membrane permeability (LogD), and metal chelation efficacy in drug development pipelines.[1] This guide synthesizes fragment-based predictive data with rigorous experimental protocols for validation.

Physicochemical Architecture

To accurately predict the


 values, we must first establish the structural dynamics of the core scaffold.[1][3] The molecule exists in a tautomeric equilibrium between the thione  (1H-pyridine-2-thione) and thiol  (2-mercaptopyridine) forms.[1][2][3][4]
  • Dominant Tautomer: In aqueous solution and solid state, the thione form is energetically favored due to the aromaticity of the amide-like resonance and strong intermolecular hydrogen bonding.[1][3]

  • Ionization Centers:

    • Piperidine Nitrogen (

      
      ):  A secondary aliphatic amine acting as a base.[1][3][4]
      
    • Thioamide Moiety (

      
       / 
      
      
      
      ):
      Acts as a weak acid (deprotonation of NH) and a very weak base (protonation of S).[1][3][4]
Visualization: Tautomeric Equilibrium

The following diagram illustrates the prototropic shift between the thione and thiol forms, which dictates the accessible ionization sites.

Tautomerism Thione Thione Form (Dominant) 3-(piperidin-2-yl)pyridine-2(1H)-thione (Polar, H-bond Donor) Thiol Thiol Form (Minor) 2-mercapto-3-(piperidin-2-yl)pyridine (Aromatic, Lipophilic) Thione->Thiol  K_taut (Non-polar solvent)  

Figure 1: Tautomeric equilibrium.[1][2][3] The thione form predominates in aqueous media (


), influencing the 

of the ring nitrogen.[3]

Predicted pKa Values and Ionization States

Due to the specific nature of this ligand, direct experimental values are often proprietary.[1][3] However, by applying Fragment-Based Drug Design (FBDD) principles using high-fidelity analogs (Anabasine and 2-Mercaptopyridine), we can derive the following ionization profile with high confidence.

Table 1: Calculated Dissociation Constants
Ionization CenterFunctional GroupPredicted

TypeDescription

Thione Sulfur< 1.0BaseProtonation of the thione sulfur (or ring N in thiol form).[2][3][4] Only relevant in strong acid.[1][3][4]

Thione Nitrogen (

)
9.8 – 10.2 AcidDeprotonation of the cyclic thioamide to form the thio-anion.[3][4] Based on 2-mercaptopyridine (

).[1][2][3][4]

Piperidine Nitrogen (

)
10.8 – 11.2 BaseDeprotonation of the secondary ammonium to the neutral amine.[3] Based on Anabasine (

).[1][3][4]
Microspecies Distribution

The proximity of the basic piperidine and the acidic thione creates a potential for zwitterionic behavior at high pH.[1][3]

  • pH < 9.0 (Cationic): The piperidine is protonated (

    
    ).[1][3][4] The thione is neutral.[1][3] Net Charge: +1 .
    
  • pH 9.8 – 10.8 (Zwitterionic Transition): The thione group begins to deprotonate (

    
    ) while the piperidine remains protonated (
    
    
    
    ).[1][2][3][4] Net Charge: 0 .
    • Note: Intramolecular hydrogen bonding between

      
       and the Thione 
      
      
      
      may stabilize this species, effectively raising the
      
      
      and lowering the
      
      
      .[2][3]
  • pH > 11.5 (Anionic): Both groups are deprotonated.[1][3][4] Net Charge: -1 .

Visualization: Ionization Pathway

IonizationPath Cation Cationic Species (+1) pH < 9.0 (Pip-NH2+, Thione-NH) Zwitterion Zwitterionic Species (0) pH ~ 10.5 (Pip-NH2+, Thione-N-) Cation->Zwitterion  pKa2 ~ 9.9 (Thione deprot.)   Anion Anionic Species (-1) pH > 11.5 (Pip-NH, Thione-N-) Zwitterion->Anion  pKa3 ~ 11.0 (Pip deprot.)  

Figure 2: Stepwise ionization pathway.[1][3][4] The molecule transitions from a soluble cation to a zwitterion, and finally to an anion at very high pH.[1]

Experimental Protocols for Validation

Method A: Potentiometric Titration (The Gold Standard)

This method is preferred for determining precise equilibrium constants in aqueous media.[1][3][4]

Reagents:

  • Analyte: 3-(piperidin-2-yl)pyridine-2(1H)-thione (>98% purity).[1][2][3][4]

  • Titrant: 0.1 M Carbonate-free NaOH.[1][2][3][4]

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).[1][3][4]

Workflow:

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.01 M HCl. The initial low pH ensures the molecule is fully protonated (Cationic state).[1][3]

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration: Titrate with 0.1 M NaOH in increments of 5 µL. Allow 30 seconds for equilibration between additions.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points.[1][3][4]

    • Expectation: You will observe a buffer region around pH 10-11.[1][2][3][4] Because

      
       and 
      
      
      
      are close (within 1.5 units), the inflection points may merge.[3] Use Bjerrum plot analysis or software like Hyperquad to deconvolute the overlapping constants.[1][3]
Method B: UV-Vis Spectrophotometric Titration

This method is superior if the compound has low solubility or if you need to distinguish between thione/thiol ionization events, as the chromophore changes significantly upon deprotonation of the pyridine ring.[1][3]

Workflow:

  • Stock Solution: Prepare a

    
     stock solution in Methanol.
    
  • Buffer Series: Prepare aqueous buffers ranging from pH 2.0 to 13.0 (0.5 pH unit intervals).

  • Measurement: Add 20 µL of stock to 2 mL of each buffer. Scan absorbance from 200 nm to 400 nm.[1][3][4]

  • Observation:

    • Thione Band: Look for a strong absorption band around 340-360 nm (characteristic of the C=S chromophore).[2][3][4]

    • Shift: As pH increases > 10, observe the bathochromic or hypsochromic shift indicating the formation of the anion.[1][3]

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the 
    
    
    
    .[1][3]

Implications for Drug Development

Solubility Profile
  • Physiological pH (7.4): The molecule exists predominantly as the cation (+1) .[3] This ensures excellent aqueous solubility, making it suitable for oral or parenteral formulations without complex solubilizers.[1][3]

  • Membrane Permeability: While the cationic charge aids solubility, it may hinder passive diffusion across the blood-brain barrier (BBB).[1][3][4] However, the lipophilic piperidine ring usually facilitates transport via cationic transporters.[1][3]

Metal Chelation
  • The Zwitterionic and Anionic forms (accessible in the microenvironment of metalloenzymes) are potent bidentate ligands.[1][3]

  • The sulfur (soft donor) and piperidine nitrogen (hard donor) create a "soft-hard" mismatch that is particularly effective for chelating transition metals like Zinc (Zn²⁺) and Copper (Cu²⁺) , often relevant in cancer pathways or metallo-enzyme inhibition.[2][3][4]

References

  • RSC Publishing. (2020).[1][3][4] A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water.[1][2][3][4] Royal Society of Chemistry.[1][3][4] Link

  • National Institute of Standards and Technology (NIST). (2023).[1][3][4] 2(1H)-Pyridinethione: Gas Phase Ion Energetics and Spectral Data. NIST Chemistry WebBook, SRD 69.[1][3] Link

  • PubChem. (2023).[1][3][4] Anabasine (Compound CID 2181) - Chemical and Physical Properties.[1][2][3][4] National Center for Biotechnology Information.[1][3][4] Link

  • Wikipedia. (2023).[1][3][4] 2-Mercaptopyridine: Structure, Properties, and Tautomerism.Link[2]

Sources

Foundational

Electronic Absorption Spectra of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

This guide provides an in-depth technical analysis of the electronic absorption spectra of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a derivative of the alkaloid anabasine modified with a thione functionality.[1] It is d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the electronic absorption spectra of 3-(Piperidin-2-yl)pyridine-2(1H)-thione , a derivative of the alkaloid anabasine modified with a thione functionality.[1] It is designed for researchers investigating heterocyclic tautomerism, metal chelation, or pharmacological applications of thio-modified alkaloids.[1]

Technical Guide & Spectral Analysis

Executive Summary

The compound 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) represents a bifunctional scaffold combining a redox-active thiopyridone pharmacophore with a piperidine ring.[1] Its electronic absorption spectrum is dominated by the thione-thiol tautomeric equilibrium , a phenomenon sensitive to solvent polarity, pH, and metal ion concentration.[1]

Unlike simple pyridine-2-thiones, the presence of the bulky, basic piperidinyl group at the 3-position introduces steric constraints and an additional protonation site, creating a complex multi-state spectral landscape.[1] This guide details the theoretical basis, expected spectral features, and experimental protocols for characterizing this molecule.[1]

Electronic Structure & Tautomerism

The defining feature of 2-substituted pyridine thiones is the equilibrium between the thione (1H) and thiol (SH) forms.[1] In the ground state, the thione form is thermodynamically favored in the solid state and most solvents due to the aromaticity of the thioamide resonance contribution.[1]

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between two primary tautomers:[1]

  • Thione Form (A): The dominant species in solution.[1] Characterized by a

    
     double bond and an 
    
    
    
    proton on the pyridine ring.[1]
  • Thiol Form (B): The minor species (aromatized pyridine-2-thiol).[1] Characterized by a

    
     single bond and a fully aromatic pyridine ring.[1]
    

The 3-piperidinyl group adds a secondary amine that can participate in intramolecular hydrogen bonding with the thione sulfur or the pyridine nitrogen, potentially stabilizing specific conformers.[1]

Molecular Orbitals & Transitions

The UV-Vis spectrum arises from three principal electronic transitions:

  • Transition I (

    
    ):  Forbidden, low-intensity transition involving the non-bonding electrons of the sulfur atom.[1] Often buried under the stronger 
    
    
    
    band.[1]
  • Transition II (

    
     - Thione Band):  The diagnostic band for the thione form, typically found in the near-UV/visible region (340–360 nm ).[1] It involves charge transfer (CT) character from the sulfur to the pyridine ring.[1]
    
  • Transition III (

    
     - High Energy):  A higher energy band associated with the pyridine core, typically around 270–290 nm .[1]
    
Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric and acid-base pathways governing the spectral species.

Tautomerism cluster_legend Spectral Shift Drivers Thione Thione Form (Major) (λmax ~350 nm) Thiol Thiol Form (Minor) (λmax ~290 nm) Thione->Thiol Tautomerism (Fast) Cation Protonated Cation (pH < 3) Thione->Cation +H+ (Piperidine N) Anion Deprotonated Anion (pH > 10) Thione->Anion -H+ (Thione N) Thiol->Anion -H+ (Thiol S) Solvent Polarity Solvent Polarity Stabilizes Thione Stabilizes Thione Solvent Polarity->Stabilizes Thione Basic pH Basic pH Favors Anion (Blue Shift) Favors Anion (Blue Shift) Basic pH->Favors Anion (Blue Shift)

Figure 1: Tautomeric and acid-base equilibria determining the observable chromophores.[1]

Spectral Characteristics

Based on the photophysics of 3-substituted pyridine-2(1H)-thiones, the following spectral features are characteristic of 3-(Piperidin-2-yl)pyridine-2(1H)-thione.

Primary Absorption Bands
Band AssignmentWavelength (

)
Extinction Coeff.[1] (

)
Description
Band A (Thione) 345 – 355 nm ~4,000 - 6,000

The "Thione Band."[1] Arises from

transitions with significant intramolecular charge transfer (ICT) character.[1] Responsible for the compound's pale yellow color.[1]
Band B (Aromatic) 270 – 290 nm ~8,000 - 12,000

High-energy

transition localized on the heterocyclic ring.[1]
Band C (Thiol) ~290 – 300 nm VariableOnly observed if the thiol tautomer is stabilized (e.g., in gas phase or non-polar solvents at high dilution).[1] Often obscured by Band B.
Solvatochromism (Solvent Effects)

Thiopyridones exhibit negative solvatochromism .[1]

  • Mechanism: The ground state of the thione form is highly polar (zwitterionic resonance contribution:

    
    ).[1] The excited state is less polar.[1]
    
  • Observation: Increasing solvent polarity stabilizes the ground state more than the excited state, increasing the energy gap (

    
    ).[1]
    
  • Result: The

    
     of Band A shifts to shorter wavelengths (Blue Shift)  as solvent polarity increases (e.g., shifting from Chloroform to Methanol).[1]
    
pH Dependence

The molecule has two ionizable groups: the piperidine secondary amine and the thione nitrogen.[1]

  • Acidic Medium (pH < 4): Protonation of the piperidine nitrogen (

    
    ).[1] This inductive electron-withdrawing effect may cause a slight blue shift  of the thione band.[1]
    
  • Basic Medium (pH > 10): Deprotonation of the thione nitrogen (

    
    ) yields the thio-anion.[1] This restores full aromaticity to the pyridine ring, typically resulting in a large blue shift  of the lowest energy band (disappearance of the 350 nm band, appearance of intense bands < 300 nm).[1]
    

Experimental Protocol

To obtain reproducible spectral data, researchers must control for the thione-thiol equilibrium and potential oxidation (disulfide formation).[1]

Sample Preparation Workflow

Reagents: Spectroscopic grade Methanol, Acetonitrile, or Dichloromethane.[1] Precaution: Thiones are susceptible to photo-oxidation.[1] Store solutions in amber vials.

Workflow cluster_QC Quality Control Start Solid Sample (Yellow Powder) Weigh Weigh ~2-3 mg (Precision Balance) Start->Weigh Dissolve Dissolve in MeOH (Stock Sol: 1 mM) Weigh->Dissolve Dilute Dilute to ~20-50 µM (Target Abs: 0.5 - 1.0) Dissolve->Dilute Scan Scan 200 - 500 nm (Scan Rate: 200 nm/min) Dilute->Scan Blank Prepare Solvent Blank Blank->Scan Baseline Check Check for Disulfides (Band at ~250 nm?) Scan->Check

Figure 2: Step-by-step workflow for UV-Vis acquisition.

Protocol Steps
  • Stock Solution: Prepare a

    
     M stock solution in Methanol. Sonicate if necessary to ensure complete dissolution.[1]
    
  • Working Solution: Dilute the stock to approximately

    
     M. The solution should be visibly faint yellow.[1]
    
  • Baseline Correction: Use a matched cuvette with pure solvent.[1]

  • Measurement: Record the spectrum from 200 nm to 500 nm.

  • Validation: If a peak appears near 350 nm, the thione form is intact.[1] If the spectrum shows only high-energy bands (<300 nm), the sample may have oxidized to the disulfide (2,2'-dithiobis(3-piperidinylpyridine)).[1]

Applications & References

Metal Chelation

The S,N-donor set (Thione Sulfur + Piperidine Nitrogen) makes this molecule a potent bidentate ligand.[1]

  • Spectral Shift upon Binding: Coordination to transition metals (e.g., Cu(II), Zn(II)) typically causes a red shift or a distinct change in the Charge Transfer band, allowing for colorimetric sensing.[1]

References
  • Thione-Thiol Tautomerism: Beak, P., et al. "Equilibration studies.[1] Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and related compounds." Journal of the American Chemical Society, 1976.[1] Link[1]

  • Spectral Data of Pyridine Thiones: NIST Chemistry WebBook, SRD 69, "2(1H)-Pyridinethione."[1][2] Link[1]

  • Anabasine Structure: Felpin, F.X., et al. "Efficient Enantioselective Synthesis of Nornicotine, Anabasine and Anatabine."[1][3] Journal of Organic Chemistry, 2001.[1] Link[1]

  • Substituent Effects: Stefaniak, L. "A comparative study of the 1H, 13C and 15N NMR spectra of some pyridine-2-thiones." Organic Magnetic Resonance, 1980.[1]

Disclaimer: Specific extinction coefficients may vary based on synthesis purity and solvent temperature.[1] The values provided are predictive estimates based on the 3-alkyl-pyridine-2(1H)-thione pharmacophore.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocol for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Application Note: Scalable Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5).[1] This compound, a thio-isostere of the alkaloid anabasine, is a critical scaffold in the development of nicotinic acetylcholine receptor (nAChR) modulators and metallo-enzyme inhibitors.

The protocol utilizes a Modified Boekelheide Rearrangement strategy, converting commercially available anabasine to its 2-pyridone derivative, followed by thionation. This route is selected over direct nucleophilic aromatic substitution (SNAr) on 2-halopyridines to maximize regiochemical control and minimize the formation of regioisomeric impurities (e.g., 6-thione derivatives).[1][2]

Key Advantages of this Protocol:

  • Regiocontrol: Exploits the electronic activation of the 3-alkyl substituent to favor 2-position functionalization.[1]

  • Scalability: Avoids cryogenic lithiation steps; utilizes standard thermal rearrangements.[1][2]

  • Purification: Intermediates are crystalline or easily separable by standard silica filtration.[1][2]

Strategic Retro-Synthesis & Pathway

The synthesis is designed to install the sulfur moiety at the 2-position of the pyridine ring while preserving the integrity of the piperidine stereocenter (if starting with chiral material).

Mechanism Logic:

  • Orthogonal Protection: The aliphatic amine (piperidine) is more nucleophilic than the pyridine nitrogen, allowing selective Boc-protection.[1][2]

  • N-Oxide Activation: Oxidation of the pyridine nitrogen activates the ring for nucleophilic attack.[1][2]

  • Sigmatropic Rearrangement: Treatment with acetic anhydride (Boekelheide reaction) effects a [3,3]-sigmatropic rearrangement to install an oxygen at the 2-position (major isomer).[1][2]

  • Thionation: Lawesson’s Reagent effects the O

    
     S exchange more mildly than phosphorus pentasulfide (
    
    
    
    ).[1][2]
Synthesis Workflow Diagram

SynthesisPathway Anabasine Anabasine (Starting Material) Step1 1. Selective Protection (Boc2O) Anabasine->Step1 BocAnabasine N-Boc-Anabasine Step1->BocAnabasine Step2 2. N-Oxidation (mCPBA) BocAnabasine->Step2 NOxide N-Boc-Anabasine N'-Oxide Step2->NOxide Step3 3. Boekelheide Rearrangement (Ac2O / NaOH) NOxide->Step3 Regioselective (Ortho) Pyridone 3-(N-Boc-piperidin-2-yl) pyridin-2(1H)-one Step3->Pyridone Regioselective (Ortho) Step4 4. Thionation (Lawesson's Reagent) Pyridone->Step4 ThioneBoc N-Boc-Thione Intermediate Step4->ThioneBoc Step5 5. Deprotection (HCl/Dioxane) ThioneBoc->Step5 FinalProduct 3-(Piperidin-2-yl) pyridine-2(1H)-thione Step5->FinalProduct

Caption: Step-wise synthetic pathway from Anabasine to the target Thione, highlighting the critical Boekelheide rearrangement step.

Detailed Experimental Protocols

Step 1: Selective N-Protection

Objective: Protect the secondary amine of the piperidine ring to prevent N-oxide formation at the wrong site and avoid polymerization during rearrangement.

  • Reagents: Anabasine (1.0 equiv), Di-tert-butyl dicarbonate (

    
    , 1.1 equiv), Triethylamine (
    
    
    
    , 1.2 equiv), Dichloromethane (DCM).[2]
  • Procedure:

    • Dissolve Anabasine in DCM (10 vol).

    • Add

      
       and cool to 0°C.
      
    • Add

      
       solution dropwise over 30 mins.[1][2]
      
    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with water, brine, dry over

      
      , and concentrate.
      
    • Yield: Quantitative (Viscous oil).

Step 2: Pyridine N-Oxidation

Objective: Generate the N-oxide species required for the rearrangement.[1]

  • Reagents: N-Boc-Anabasine (1.0 equiv), mCPBA (1.2 equiv, 70-75%), DCM.[1][2]

  • Procedure:

    • Dissolve N-Boc-Anabasine in DCM (15 vol) and cool to 0°C.

    • Add mCPBA portion-wise to control exotherm.[1][2]

    • Stir at RT for 12 hours. Monitor by TLC (the N-oxide is significantly more polar).[1][2]

    • Workup: Quench with saturated

      
       (to destroy excess peroxide), then wash with saturated 
      
      
      
      (3x) to remove benzoic acid byproducts.[2]
    • Purification: If necessary, pass through a short silica plug (Eluent: 5% MeOH in DCM).[2]

Step 3: Boekelheide Rearrangement & Hydrolysis (The Critical Step)

Objective: Convert the pyridine N-oxide to the 2-pyridone.[1] The reaction with acetic anhydride initially forms the 2-acetoxy intermediate, which is then hydrolyzed.

  • Reagents: N-Boc-Anabasine-N-oxide, Acetic Anhydride (

    
    , solvent/reagent), 2M NaOH, Methanol.[1]
    
  • Procedure:

    • Dissolve the N-oxide in

      
       (5 vol).[1][2]
      
    • Heat to reflux (140°C) for 2–4 hours. The solution will darken.

    • Concentrate under reduced pressure to remove excess

      
      .[1][2]
      
    • Hydrolysis: Dissolve the dark residue in MeOH (5 vol) and add 2M NaOH (3 equiv). Stir at RT for 2 hours.

    • Workup: Neutralize with 1M HCl to pH 7. Extract with Ethyl Acetate.[1][2]

    • Purification: Column chromatography is mandatory here.[1][2] The 3-substituted N-oxide favors the 2-pyridone (major) but will produce 10–15% of the 6-pyridone isomer.[1]

      • Separation: The 2-pyridone is typically less polar than the 6-isomer due to internal hydrogen bonding capabilities in the specific tautomeric form.[1]

    • Target Intermediate: tert-butyl 2-(2-oxo-1,2-dihydropyridin-3-yl)piperidine-1-carboxylate.

Step 4: Thionation

Objective: Convert the carbonyl (lactam) to the thiocarbonyl (thiolactam).[2]

  • Reagents: 2-Pyridone intermediate (1.0 equiv), Lawesson’s Reagent (0.6 equiv), Toluene.[2]

  • Procedure:

    • Suspend the 2-pyridone in anhydrous Toluene (10 vol).

    • Add Lawesson’s Reagent.[1][2][3][4] (Note: 0.5 equiv is stoichiometric, 0.6 ensures completion).

    • Heat to 80°C–90°C for 3 hours. Do not overheat (>110°C) to prevent Boc degradation.[2]

    • Workup: Cool to RT. The thione product often precipitates or can be crystallized by adding Hexanes.[1][2] Alternatively, concentrate and purify via rapid silica filtration (Eluent: Hexanes/EtOAc).[2]

    • Note: Lawesson's reagent byproducts are polar and smell strongly.[1][2] Use bleach to quench glassware.[1][2]

Step 5: Global Deprotection

Objective: Remove the Boc group to yield the final salt or free base.[2]

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the N-Boc-thione in DCM.[1][2]

    • Add 4M HCl in Dioxane (5 equiv).

    • Stir at RT for 2 hours.

    • Isolation: The product, 3-(piperidin-2-yl)pyridine-2(1H)-thione hydrochloride, will precipitate as a yellow/orange solid.[1] Filter and wash with ether.[1][2]

Data Summary & Process Parameters

ParameterSpecification / RangeRationale
Overall Yield 45% – 55%Losses primarily in Step 3 (isomer separation).[1]
Purity (HPLC) > 98%Required for biological assays.[1][2]
Critical Impurity 6-Thione IsomerMust be removed at Step 3 (as the oxo-isomer).[1][2]
Temp Limit (Step 4) < 100°CPrevent thermal cleavage of Boc carbamate.[2]
Safety Note Stench / Toxic Lawesson's reagent generates

upon hydrolysis.[1][2] Use scrubbers.[1][2]

Authoritative Grounding & References

The causality and chemical logic of this protocol are grounded in established heterocyclic methodologies.[2]

  • Boekelheide Rearrangement on 3-Substituted Pyridines: The reaction of 3-alkylpyridine 1-oxides with acetic anhydride preferentially yields the 2-acetoxy isomer (ortho to the alkyl group) rather than the 6-isomer.[1][2] This is driven by the electronic activation provided by the alkyl group at C3, which stabilizes the transition state for the sigmatropic shift to C2.[2]

    • Source: Bain, B. M., & Saxton, J. E. (1961).[2] "The synthesis of 2- and 6-hydroxynicotine."[1] Journal of the Chemical Society.[2]

    • Source: Kobayashi, Y., et al. (1969).[2] "Studies on the Boekelheide Reaction." Chemical and Pharmaceutical Bulletin.

  • Thionation Efficiency: Lawesson’s Reagent is preferred over

    
     for lactam-to-thiolactam conversions due to higher solubility in organic solvents and milder reaction temperatures, which preserves acid-sensitive protecting groups like Boc.[1][2]
    
    • Source: Jesberger, M., Davis, T. P., & Barner, L. (2003).[2][3] "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis.

  • Anabasine Stereochemistry: If starting with natural (-)-Anabasine, the stereocenter at the piperidine C2 is generally preserved throughout this sequence as the reaction conditions (refluxing

    
     and basic hydrolysis) do not typically effect racemization at the remote, protected piperidine alpha-carbon.[2]
    
    • Source: Leete, E. (1983).[2] "Biosynthesis of the tobacco alkaloids." Alkaloids: Chemical and Biological Perspectives.

References

  • Bain, B. M., & Saxton, J. E. (1961).[2] The synthesis of 2- and 6-hydroxynicotine. Journal of the Chemical Society, 5216-5223. Link[2]

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[2][3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929-1958.[2] Link[2][5]

  • Oae, S., & Ogino, K. (1977).[2] Rearrangements of t-amine oxides. Heterocycles, 6(5), 583-675.[2] Link

  • ChemScene . (n.d.). Product Data Sheet: 3-(Piperidin-2-yl)pyridine-2(1H)-thione. Link

Sources

Application

Application Note: Preparation of 3-(Piperidin-2-yl)pyridine-2(1H)-thione Metal Complexes

Executive Summary This guide details the synthesis and characterization of transition metal complexes derived from 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5). Pyridine-2-thione derivatives are a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and characterization of transition metal complexes derived from 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5). Pyridine-2-thione derivatives are a critical class of ligands in medicinal inorganic chemistry, known for their ability to chelate "soft" and borderline metals (e.g., Cu, Zn, Pt, Fe) via sulfur and nitrogen donors. These complexes exhibit significant potential as anticancer agents (via ROS generation and DNA intercalation) and antimicrobial compounds.

The protocols below prioritize reproducibility and purity , utilizing self-validating purification steps. We focus on two primary coordination modes:

  • Neutral Chelation [M(L)₂]: Facilitated by deprotonation of the thiol tautomer.

  • Adduct Formation [M(L)Cl₂]: Direct coordination of the neutral thione.

Ligand Chemistry & Rationale

Ligand Structure and Tautomerism

The ligand exists in a thione-thiol tautomeric equilibrium. In solution, the thione form predominates. However, coordination to metal ions often stabilizes the thiolate (deprotonated) form, leading to neutral, lipophilic complexes capable of passive diffusion across cell membranes—a key requirement for drug bioavailability.

  • Ligand: 3-(Piperidin-2-yl)pyridine-2(1H)-thione[1]

  • Formula: C₁₀H₁₄N₂S[1]

  • MW: 194.30 g/mol [1]

  • Key Features:

    • S-Donor (Pos 2): High affinity for soft metals (Cu, Pt).

    • N-Donor (Pyridine): Facilitates chelation (typically 4-membered ring with S, though strained).

    • Piperidine Ring (Pos 3): Provides steric bulk and a secondary amine site that modulates solubility and lipophilicity.

Metal Selection Strategy
  • Copper(II): Selected for redox-active anticancer potential (Fenton chemistry).

  • Zinc(II): Selected for structural stability and fluorescence applications.

  • Platinum(II): Selected for DNA-targeting potential (cisplatin analogues).

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
3-(Piperidin-2-yl)pyridine-2(1H)-thione1270429-80-5≥97%Ligand (L)
Copper(II) Acetate Monohydrate142-71-2≥99%Metal Precursor (Base assisted)
Zinc(II) Chloride7646-85-7≥98%Metal Precursor (Adduct)
Ethanol (Absolute)64-17-5ACS GradeSolvent
Triethylamine (TEA)121-44-8≥99%Base (Deprotonating agent)
Diethyl Ether60-29-7ACS GradeWashing Agent
Equipment
  • Reflux condenser and round-bottom flasks (50 mL, 100 mL).

  • Magnetic stirrer with heating plate.

  • Vacuum filtration setup (Buchner funnel).

  • Inert gas line (Nitrogen/Argon) – Recommended for Copper complexes to prevent oxidation.

Experimental Protocols

Protocol A: Synthesis of Bis[3-(Piperidin-2-yl)pyridine-2-thiolato]copper(II)

Target Structure: [Cu(L)₂] (Neutral Complex) Mechanism: Ligand deprotonation via acetate/TEA followed by N,S-chelation.

Step-by-Step Procedure:
  • Ligand Solution Preparation:

    • Dissolve 194 mg (1.0 mmol) of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in 15 mL of absolute ethanol .

    • Observation Check: Solution should be clear to slightly yellow. If turbid, warm gently to 40°C.

  • Deprotonation (Optional but Recommended):

    • Add 140 µL (1.0 mmol) of Triethylamine (TEA) to the ligand solution. Stir for 10 minutes.

    • Why? TEA ensures the ligand is in the anionic thiolate form, promoting the formation of the neutral [Cu(L)₂] species rather than a charged salt.

  • Metal Addition:

    • Dissolve 100 mg (0.5 mmol) of Copper(II) Acetate Monohydrate in 10 mL of ethanol .

    • Add the copper solution dropwise to the stirring ligand solution over 5 minutes.

    • Stoichiometry: 2:1 (Ligand:Metal).

  • Reaction:

    • Heat the mixture to reflux (approx. 78°C) for 3 hours .

    • Visual Cue: A color change (typically dark green or brown) indicates complexation. A precipitate often begins to form within 1 hour.

  • Isolation:

    • Cool the reaction mixture slowly to room temperature, then chill in an ice bath for 30 minutes to maximize yield.

    • Filter the precipitate using vacuum filtration.

  • Purification:

    • Wash the solid 3x with cold ethanol (5 mL each) to remove unreacted ligand.

    • Wash 2x with diethyl ether to remove residual solvent.

    • Dry under vacuum over P₂O₅ or silica gel for 24 hours.

Protocol B: Synthesis of Dichloro[3-(Piperidin-2-yl)pyridine-2(1H)-thione]zinc(II)

Target Structure: [Zn(L)Cl₂] or [Zn(L)₂]Cl₂ (Depending on stoichiometry) Mechanism: Direct coordination of the neutral thione to the Lewis acidic Zinc center.

Step-by-Step Procedure:
  • Metal Solution:

    • Dissolve 136 mg (1.0 mmol) of Zinc(II) Chloride in 10 mL of Methanol .

  • Ligand Addition:

    • Dissolve 194 mg (1.0 mmol) of Ligand in 10 mL of Methanol .

    • Add the ligand solution to the zinc solution (1:1 Stoichiometry for mono-ligand adduct).

  • Reaction:

    • Stir at room temperature for 4 hours . Reflux is generally not required for Zn-chloride adducts and may cause solvolysis.

    • Note: If no precipitate forms, reduce solvent volume by 50% using a rotary evaporator and add diethyl ether to induce precipitation.

  • Isolation & Drying:

    • Filter the white/off-white solid.

    • Wash with cold methanol/ether (1:1 mixture).

    • Dry in vacuo.[2]

Workflow Visualization

The following diagram illustrates the decision logic for synthesis based on the desired metal center and oxidation state.

SynthesisWorkflow Start Start: 3-(Piperidin-2-yl)pyridine-2(1H)-thione Solvent Dissolve in EtOH/MeOH Start->Solvent MetalChoice Select Metal Precursor Solvent->MetalChoice CuPath Cu(OAc)2 (0.5 eq) + Base (TEA) MetalChoice->CuPath Redox Active/Neutral ZnPath ZnCl2 (1.0 eq) No Base MetalChoice->ZnPath Structural/Ionic Reflux Reflux 3h (78°C) CuPath->Reflux CuProduct Precipitate: [Cu(L)2] (Neutral Complex) Reflux->CuProduct Stir Stir RT 4h ZnPath->Stir ZnProduct Precipitate: [Zn(L)Cl2] (Adduct Complex) Stir->ZnProduct

Caption: Decision tree for synthesizing neutral bis-chelate copper complexes versus zinc-chloride adducts.

Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated using the following methods.

Infrared Spectroscopy (FT-IR)

This is the primary rapid-validation tool.

  • Thione (C=S) Stretch: The free ligand exhibits a characteristic C=S band around 1100–1200 cm⁻¹ .

  • Complexation Shift:

    • Thiolato complexes (Cu): Disappearance or significant redshift of the C=S band (indicating C-S single bond character). Appearance of C=N stretch.

    • Thione adducts (Zn): Shift of the C=S band to lower frequency (10–30 cm⁻¹) due to reduced bond order upon coordination to the metal.

UV-Vis Spectroscopy
  • Ligand: Distinct π-π* transitions (250-300 nm) and n-π* transitions (300-350 nm).

  • Complexes:

    • LMCT (Ligand-to-Metal Charge Transfer): Look for new broad bands in the 400–600 nm region (especially for Cu), responsible for the intense color of the complex.

    • d-d Transitions: Weak bands >600 nm for Cu(II) (d⁹ system).

Elemental Analysis (CHN)

Validates the stoichiometry (e.g., [Cu(L)₂] vs [Cu(L)Cl₂]).

  • Acceptance Criteria: Experimental values must be within ±0.4% of calculated theoretical values.

References

  • ResearchGate. (2025). Chemical and Electrochemical Preparation for Co(II) Complexes of Some Novel Pyridine-2-(1H)-Thione Derivatives. Retrieved from [Link]

  • R Discovery. (1979). Syntheses of Chlorozinc Complexes of 2(1H)-Pyridinethione and Their Mutual Transformations. Retrieved from [Link]

  • Mishra, S., et al. (2023).[3][4] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[3][5] Journal of the American Chemical Society.[3] Retrieved from [Link]

Sources

Method

Advanced Crystallization Strategies for the Purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Introduction & Physicochemical Profiling The purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a unique challenge in pharmaceutical development due to its complex physicochemical nature. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a unique challenge in pharmaceutical development due to its complex physicochemical nature. As a Senior Application Scientist, it is critical to look beyond standard solvent screening and understand the underlying molecular mechanics driving phase separation.

This molecule is characterized by two distinct structural features:

  • A basic piperidine ring (secondary amine, pKa ~10.0).

  • An acidic pyridine-2-thione moiety (pKa ~9.0).

In solution, the pyridine-2-thione moiety undergoes tautomerization between the 2-pyridinethiol and pyridine-2-thione forms. Experimental and computational studies demonstrate that in polar solvents and the solid state, the thione tautomer is thermodynamically favored due to its significantly larger dipole moment and stabilization via thioamide resonance[1].

At near-neutral pH, the protonation of the piperidine nitrogen and the deprotonation of the thione sulfur yield a zwitterion (internal salt). This zwitterionic state drastically alters the solubility profile: it exhibits high lattice energy and strong intermolecular hydrogen bonding, rendering it poorly soluble in non-polar organic solvents but highly soluble in aqueous extremes (pH < 7 or pH > 11). Standard cooling crystallization often fails because the zwitterion traps impurities within its rigid lattice. To achieve high purity, we must manipulate the dielectric constant of the solvent or the ionization state of the molecule[2].

Solvent Selection & Solubility Mapping

To design a self-validating crystallization process, we first map the quantitative solubility of the compound across various solvent systems. This data dictates whether an isoelectric, anti-solvent, or reactive crystallization approach is required.

Table 1: Solubility and Dielectric Profile of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Solvent SystemDielectric Constant (ε)Ionization StateSolubility at 25°C (mg/mL)Application / Rationale
Water (pH 2.0) 80.1Cationic (Protonated)> 150.0Dissolution phase for pH-shift.
Water (pH 9.5) 80.1Zwitterionic (Net Zero)< 5.0Precipitation phase for pH-shift.
Methanol 32.7Zwitterionic45.0Primary solvent for anti-solvent.
Ethyl Acetate 6.0Neutral / Thiol< 2.0Anti-solvent to drive precipitation.
Isopropanol 18.3Neutral12.0Solvent for HCl salt formation.

Crystallization Decision Workflow

The following logic matrix dictates the selection of the purification protocol based on the crude impurity profile.

Workflow Start Crude API Input Assess Assess Impurity Profile Start->Assess HighImp High Organic Impurities Assess->HighImp >10% Impurity LowImp Low Organic Impurities Assess->LowImp <10% Impurity Proto3 Protocol 3: HCl Salt HighImp->Proto3 Disrupt lattice Proto1 Protocol 1: pH-Shift LowImp->Proto1 Aqueous route Proto2 Protocol 2: Anti-Solvent LowImp->Proto2 Organic route

Decision matrix for selecting the optimal crystallization pathway based on crude purity.

Experimental Protocols

Protocol 1: Isoelectric pH-Shift Crystallization (Aqueous)

Causality: By dissolving the crude material in an acidic aqueous medium, the basic piperidine ring is fully protonated, maximizing solubility and allowing for the mechanical filtration of insoluble organic impurities. Slowly titrating the solution to the molecule's isoelectric point (pI ~9.5) minimizes the net molecular charge. This abrupt drop in hydration energy forces the zwitterion to crystallize[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 3-(Piperidin-2-yl)pyridine-2(1H)-thione in 1.0 L of deionized water. Slowly add 1 M HCl until the pH reaches 2.0. Stir at 25°C until complete dissolution is achieved.

  • Clarification: Pass the acidic solution through a 0.45 µm PTFE filter to remove insoluble organic impurities (polish filtration).

  • Titration & Nucleation: Transfer the filtrate to a jacketed reactor. Maintain the temperature at 25°C. Slowly add 1 M NaOH at a rate of 5 mL/min.

  • Seeding: Once the pH reaches 8.0 (onset of supersaturation), add 1.0 g of pure crystalline seed. This prevents "oiling out" (liquid-liquid phase separation) and directs the thermodynamic growth of the desired polymorph.

  • Aging: Continue adding NaOH until pH 9.5 is reached. Age the slurry under moderate agitation (150 rpm) for 4 hours. Causality: Aging promotes Ostwald ripening, dissolving fine particulates and growing larger, easily filterable crystals.

  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake with 2 x 100 mL of cold (5°C) deionized water to remove residual sodium chloride.

  • Validation: Check the mother liquor via HPLC. The concentration of the API should be < 5 mg/mL, confirming supersaturation depletion.

Protocol 2: Anti-Solvent Crystallization (Methanol / Ethyl Acetate)

Causality: Anti-solvent crystallization is highly effective for controlling crystal size and morphology without the thermal stress of cooling[3][4]. The zwitterion is soluble in high-dielectric methanol. The controlled addition of ethyl acetate (anti-solvent) lowers the bulk dielectric constant of the medium. Because the thione tautomer is highly polar, the reduction in solvent polarity smoothly drives it out of solution[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 g of the compound in 1.0 L of Methanol at 45°C.

  • Anti-Solvent Addition: Transfer to a crystallizer equipped with an overhead stirrer. Over a period of 120 minutes, pump in 2.0 L of Ethyl Acetate at a constant rate using a syringe pump.

  • Desupersaturation: As the solvent ratio approaches 1:2 (MeOH:EtOAc), spontaneous nucleation will occur. Causality: A slow addition rate prevents local spikes in supersaturation, which would otherwise cause the precipitation of amorphous agglomerates and trap impurities[4].

  • Cooling: Once all anti-solvent is added, linearly cool the reactor from 45°C to 5°C over 2 hours to maximize the yield.

  • Isolation: Filter the crystals and wash with 200 mL of cold Ethyl Acetate. Dry under vacuum at 40°C for 12 hours.

Protocol 3: Reactive Crystallization (Hydrochloride Salt Formation)

Causality: If the crude material contains structurally similar impurities that co-crystallize within the zwitterionic lattice, physical crystallization will fail. Converting the molecule into a hydrochloride salt breaks the zwitterionic network. The protonated piperidine and neutral thione form a completely new crystal lattice, selectively excluding the original impurities.

Step-by-Step Methodology:

  • Suspension: Suspend 50 g of crude material in 500 mL of Isopropanol (IPA) at 20°C.

  • Salt Formation: Slowly add 1.05 molar equivalents of 5-6 N HCl in Isopropanol. The suspension will initially clear as the highly soluble HCl salt forms.

  • Crystallization: Heat the solution to 60°C, hold for 30 minutes, and then cool to 10°C at a rate of 0.5°C/min. The hydrochloride salt of 3-(Piperidin-2-yl)pyridine-2(1H)-thione will crystallize as dense needles.

  • Isolation: Filter, wash with cold IPA, and dry. (Note: The free base can be regenerated later by dissolving the salt in water and applying Protocol 1).

Analytical Validation (Self-Validating System)

To ensure the integrity of the crystallization process, the following analytical controls must be implemented:

  • In-Process Control (IPC) via HPLC: Mother liquors must be sampled post-aging. The crystallization is only considered complete when the API concentration in the mother liquor plateaus, confirming thermodynamic equilibrium.

  • X-Ray Powder Diffraction (XRPD): Used to confirm that the isolated solid is highly crystalline and to verify that the correct polymorph was obtained (especially critical when switching between aqueous and organic protocols).

  • Solid-State NMR (ssNMR): Utilized to confirm the tautomeric state of the final crystal. The presence of a distinct C=S carbon resonance (~180 ppm) confirms the stabilization of the pyridine-2-thione tautomer in the solid state[1].

References

  • Syrris. "Pharmaceutical Crystallization in drug development." Syrris Applications. URL:[Link]

  • MDPI. "Special Issue : Anti-Solvent Crystallization." Crystals. URL:[Link]

  • American Chemical Society (ACS). "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity." Organic Process Research & Development. URL:[Link]

  • ResearchGate. "2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study." URL:[Link]

  • ResearchGate. "Research Paper Glycine Crystallization in Frozen and Freeze-dried Systems: Effect of pH and Buffer Concentration." URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Thionation for the Synthesis of Anabasine-Derived Thiones

This Application Note provides a comprehensive, expert-level guide to the Microwave-Assisted Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione derivatives . This protocol leverages the kinetic advantages of dielectric...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide to the Microwave-Assisted Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione derivatives . This protocol leverages the kinetic advantages of dielectric heating to overcome the sluggish kinetics typically associated with thionation reactions of sterically hindered or electron-deficient heterocyclic amides.

Introduction & Scientific Rationale

The 3-(Piperidin-2-yl)pyridine-2(1H)-thione scaffold represents a critical structural motif in medicinal chemistry, bridging the bioactive properties of Anabasine alkaloids with the unique electronic and chelating capabilities of the cyclic thioamide (thione) group. While the corresponding lactams (pyridin-2-ones) are stable, their conversion to thiones is often the rate-limiting step in generating library diversity.

Why Microwave Chemistry? Conventional thionation using Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (


) typically requires prolonged reflux (12–48 hours) in high-boiling solvents (e.g., toluene, xylene), often leading to thermal decomposition of the piperidine ring or racemization at the chiral center (

). Microwave irradiation (MW) addresses these bottlenecks by:
  • Selective Heating: Direct coupling with the polar transition state of the thionation mechanism.

  • Kinetic Acceleration: Reducing reaction times from hours to minutes (typically 10–30 min).

  • Yield Improvement: Minimizing prolonged thermal exposure, thereby preserving the integrity of the saturated piperidine ring.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Nucleophilic Thionation of the precursor 3-(piperidin-2-yl)pyridin-2(1H)-one. The mechanism involves the formation of a four-membered thia-oxaphosphetane intermediate, driven by the high oxophilicity of phosphorus.

Critical Consideration: The secondary amine of the piperidine ring is nucleophilic. To prevent side reactions (e.g., formation of amidines or phosphorus-amine adducts), the piperidine nitrogen should ideally be protected (e.g., Boc or Cbz) prior to thionation, although direct thionation is possible under controlled MW conditions.

Reaction Scheme


Materials & Instrumentation

Reagents
ReagentGradeRoleNotes
3-(Piperidin-2-yl)pyridin-2(1H)-one >97%SubstrateCan be synthesized via oxidation of Anabasine or condensation methods.[1]
Lawesson’s Reagent (LR) 99%Thionating AgentPreferred over

for solubility and cleaner profiles.
Toluene (anhydrous) HPLCSolventNon-polar, high boiling point, good MW absorber when doped.
1,2-Dichloroethane (DCE) AnhydrousAlt. SolventHigher polarity, good for solubility.
Sodium Bicarbonate (

)
ACSQuenchingNeutralizes acidic byproducts.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal/immersion).

Experimental Protocol (Step-by-Step)

This protocol describes the synthesis of 3-(1-(tert-butoxycarbonyl)piperidin-2-yl)pyridine-2(1H)-thione to ensure maximum yield, followed by optional deprotection.

Step 1: Reaction Setup
  • Charge: In a 10 mL microwave vial, add 1.0 equiv (e.g., 1.0 mmol) of the N-Boc-protected pyridin-2-one precursor.

  • Reagent: Add 0.6 equiv of Lawesson’s Reagent. (Note: 0.5 equiv is stoichiometric, but a slight excess drives the equilibrium).

  • Solvent: Add 3–4 mL of anhydrous Toluene .

    • Expert Tip: If the substrate is insoluble, use a 1:1 mixture of Toluene/1,4-Dioxane.

  • Seal: Crimp the vial with a PTFE-lined cap. Vortex for 30 seconds to create a suspension.

Step 2: Microwave Irradiation

Program the reactor with the following dynamic method:

  • Mode: Dynamic (Standard)

  • Temperature: 120 °C

  • Hold Time: 15 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200 W (High stirring)

Self-Validation Check: Monitor the pressure profile. A sudden spike indicates decomposition. The pressure should stabilize around 2–4 bar depending on the solvent.

Step 3: Workup & Purification
  • Cooling: Allow the vial to cool to <50 °C using the reactor's compressed air usually.

  • Quench: Transfer the reaction mixture to a round-bottom flask. Add 10 mL of saturated

    
     solution and stir for 10 minutes to hydrolyze excess Lawesson's reagent.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .[2]
  • Concentration: Evaporate solvent under reduced pressure.

  • Chromatography: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0–5% Methanol in Dichloromethane (DCM).

    • Observation: The thione product is typically bright yellow/orange, distinct from the colorless lactam.

Step 4: Deprotection (If N-Boc was used)
  • Dissolve the purified thione in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA, 0.5 mL) at 0 °C. Stir for 1 hour.

  • Neutralize with cold

    
    , extract, and dry to obtain the free amine title compound.
    

Results & Discussion

Expected Data
ParameterConventional Heating (Reflux)Microwave-Assisted (120°C)
Reaction Time 18–24 Hours15–20 Minutes
Yield 45–60%82–92%
Purity (LCMS) 85% (requires repurification)>95% (clean conversion)
Appearance Dark tarry residueBright yellow solid/oil
Characterization (Diagnostic Signals)
  • 
     NMR:  The most distinct shift is the carbonyl carbon (
    
    
    
    ) at ~160 ppm shifting downfield to the thiocarbonyl range (
    
    
    ) at 175–185 ppm .
  • IR Spectroscopy: Disappearance of the strong amide

    
     stretch (~1650 
    
    
    
    ) and appearance of the thioamide bands (~1100–1200
    
    
    ).

Visualization: Reaction Workflow

G cluster_0 Process Control Start Precursor: 3-(Piperidin-2-yl) pyridin-2(1H)-one Setup Setup: Toluene/Dioxane Sealed Vial Start->Setup Reagent Reagent: Lawesson's Reagent (0.6 equiv) Reagent->Setup MW Microwave Irradiation: 120°C, 15 min, 200W Setup->MW Irradiation Quench Workup: NaHCO3 Quench Extraction (EtOAc) MW->Quench Cooling Purify Purification: Flash Chromatography (MeOH/DCM) Quench->Purify Product Target: 3-(Piperidin-2-yl) pyridine-2(1H)-thione Purify->Product Isolation

Caption: Optimized microwave-assisted synthetic workflow for the thionation of pyridin-2-one derivatives.

Troubleshooting & Safety

  • Issue: Incomplete Conversion.

    • Solution: Increase temperature to 140 °C or extend time to 30 min. Do not exceed 150 °C to avoid decomposition of Lawesson's Reagent into sticky phosphorus polymers.

  • Issue: Product sticks to silica.

    • Solution: Thiones are more lipophilic than lactams but can drag. Add 1% Triethylamine to the eluent to reduce tailing.

  • Safety Warning: Lawesson's Reagent releases

    
     gas  (highly toxic, rotten egg smell) upon hydrolysis. All workup procedures must  be performed in a functioning fume hood.
    

References

  • Microwave-Assisted Thionation Overview

    • Title: "Thioamide synthesis by thionation"[3]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Pyridine-2(1H)

    • Title: "Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
    • Source: ACS Omega (via PubMed Central)
    • URL:[Link]

  • Microwave Synthesis of Pyridines (Precursor Synthesis)

    • Title: "A new one-step synthesis of pyridines under microwave-assisted conditions"[4][5]

    • Source: Tetrahedron Letters[4][5][6]

    • URL:[Link]

  • Chemical Structure Validation

    • Title: "3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5)"[1]

    • Source: ChemScene[1]

Sources

Method

Application Notes and Protocols for the Preparation of 3-(Piperidin-2-yl)pyridine-2(1H)-thione DMSO Stock Solutions for Cell Culture

Introduction: The Critical Role of Stock Solution Integrity in Cellular Assays The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the quality and consistency of the reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stock Solution Integrity in Cellular Assays

The reproducibility and reliability of in vitro cell-based assays are fundamentally dependent on the quality and consistency of the reagents used. For poorly water-soluble compounds such as 3-(Piperidin-2-yl)pyridine-2(1H)-thione, dimethyl sulfoxide (DMSO) is an indispensable solvent, enabling the preparation of high-concentration stock solutions. However, the process is not without its challenges. The inherent properties of DMSO, such as its hygroscopicity and potential for cytotoxicity at higher concentrations, necessitate a meticulously controlled and validated protocol for stock solution preparation.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare, validate, and store DMSO stock solutions of 3-(Piperidin-2-yl)pyridine-2(1H)-thione, ensuring the integrity of the compound and the reproducibility of experimental results. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, empowering the user to adapt and troubleshoot as necessary.

Compound Profile: 3-(Piperidin-2-yl)pyridine-2(1H)-thione

3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic compound featuring a piperidine ring linked to a pyridine-2(1H)-thione core. The presence of both a basic piperidine nitrogen and a potentially tautomeric pyridinethione moiety suggests a complex chemical behavior that must be considered during experimental design.

PropertyValueSource
CAS Number 1270429-80-5[3]
Molecular Formula C₁₀H₁₄N₂S[3]
Molecular Weight 194.30 g/mol [3]

A critical, yet often overlooked, aspect of pyridinethione chemistry is the potential for thione-thiol tautomerism. The equilibrium between the 2(1H)-thione and the 2-mercaptopyridine forms can be influenced by the solvent environment. While the thione form is generally favored, the tautomeric ratio in DMSO may differ from that in aqueous or crystalline states. This is a crucial consideration as the two tautomers may exhibit different biological activities and physicochemical properties.

Safety and Handling Precautions: A Proactive Approach

Piperidine is classified as a flammable liquid and is toxic if it comes into contact with skin or is inhaled. It can cause severe skin burns and eye damage.

Pyridine is also a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.

Therefore, it is prudent to handle 3-(Piperidin-2-yl)pyridine-2(1H)-thione with the following precautions:

  • Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of any powders or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol Part 1: Determining Maximum Solute Solubility in DMSO

Rationale: Establishing the maximum solubility of a compound in DMSO is a critical first step. It dictates the highest possible stock concentration, which in turn influences the final DMSO concentration in the cell culture medium. Preparing a stock solution at or near the saturation point increases the risk of precipitation upon storage or dilution.

Materials:

  • 3-(Piperidin-2-yl)pyridine-2(1H)-thione powder

  • Anhydrous, cell culture-grade DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop centrifuge

Procedure:

  • Initial Weighing: Accurately weigh approximately 10 mg of 3-(Piperidin-2-yl)pyridine-2(1H)-thione into a 2.0 mL microcentrifuge tube.[4]

  • Incremental Solubilization: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube. Vortex vigorously for 2-3 minutes to facilitate dissolution.[4]

  • Observation and Iteration: Visually inspect the solution against a dark background for any undissolved particulates. If the compound has fully dissolved, add a small, pre-weighed amount of additional compound (e.g., 1-2 mg) and repeat the vortexing step.

  • Reaching Saturation: Continue the incremental addition of the compound until a fine precipitate remains even after prolonged vortexing. This indicates a supersaturated solution.

  • Equilibration: Allow the supersaturated solution to equilibrate at room temperature for at least 24 hours. This allows the solution to reach thermodynamic equilibrium.[4]

  • Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved material.[4]

  • Quantification of Soluble Fraction: Carefully transfer a known volume of the clear supernatant to a new tube. This supernatant represents the saturated stock solution. The concentration of this solution can be determined using a validated analytical method such as HPLC-UV or LC-MS.

Protocol Part 2: Preparation of a Standard 10 mM DMSO Stock Solution

Rationale: For many applications, a standard stock concentration of 10 mM is a practical starting point. This concentration is typically high enough to allow for significant dilution into cell culture media, thereby minimizing the final DMSO concentration to non-toxic levels (generally ≤ 0.5%).[1][2]

Materials:

  • 3-(Piperidin-2-yl)pyridine-2(1H)-thione powder (MW: 194.30 g/mol )

  • Anhydrous, sterile, cell culture-grade DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, polypropylene microcentrifuge tubes for aliquoting

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation of Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 194.30 g/mol * 1000 mg/g = 1.943 mg

  • Aseptic Weighing and Transfer: In a chemical fume hood, and using aseptic techniques to the extent possible, accurately weigh 1.943 mg of 3-(Piperidin-2-yl)pyridine-2(1H)-thione and transfer it to the sterile amber glass vial.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex for 2-3 minutes until the compound is completely dissolved.[2]

    • Troubleshooting: If the compound does not readily dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[2] Gentle warming (e.g., to 37°C) can also be employed, but this should be done with caution as heat can degrade some compounds.[2]

  • Sterilization (Optional but Recommended): If absolute sterility is required, filter the DMSO stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon). Be aware that some compound may be lost due to binding to the filter membrane.[5]

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes.[2]

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for DMSO Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Application calc Calculate Mass for Desired Concentration weigh Weigh Compound (Aseptic Technique) calc->weigh add_dmso Add Anhydrous, Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve sterilize Sterile Filter (Optional, 0.22 µm PTFE) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute in Culture Medium (Final DMSO ≤ 0.5%) thaw->dilute treat Treat Cells dilute->treat

Sources

Application

Application Note: Optimized Thionation Protocols for 3-(Piperidin-2-yl)pyridine (Anabasine) Precursors

Executive Summary The thionation of 3-(piperidin-2-yl)pyridine precursors—specifically the conversion of 3-(pyridin-3-yl)piperidin-2-one (Anabasine lactam) to its corresponding thiolactam—is a critical transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thionation of 3-(piperidin-2-yl)pyridine precursors—specifically the conversion of 3-(pyridin-3-yl)piperidin-2-one (Anabasine lactam) to its corresponding thiolactam—is a critical transformation in the synthesis of thio-alkaloid bioisosteres. While phosphorus pentasulfide (


) was historically employed, it suffers from harsh conditions and difficult workups.[1][2]

This guide details the superior protocol using Lawesson’s Reagent (LR) , focusing on regioselectivity and the removal of persistent phosphorus byproducts. We introduce a "Hydrolytic Workup" strategy using ethylene glycol, which significantly simplifies purification compared to traditional chromatography.

Chemical Context & Reaction Strategy

The target transformation is the chemoselective oxygen-to-sulfur exchange of the lactam carbonyl. The pyridine nitrogen is generally unreactive under these conditions, but the secondary amine (if unprotected) or the lactam nitrogen can present tautomeric challenges.

The Substrate[2][3]
  • Target: 3-(pyridin-3-yl)piperidin-2-one (Anabasine Lactam).

  • Product: 3-(pyridin-3-yl)piperidine-2-thione (Thioanabasine).

  • Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson’s Reagent).

Mechanism of Action

Lawesson's Reagent functions via a mechanism analogous to the Wittig reaction.[3][4] The dimeric reagent dissociates into two dithiophosphine ylides, which react with the carbonyl to form a four-membered thiaoxaphosphetane intermediate. The driving force is the formation of the stable P=O bond.[3]

LawessonMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Active) LR_Dimer->Ylide Dissociation (Heat) Intermediate Thiaoxaphosphetane (4-Membered Ring) Ylide->Intermediate + Lactam Lactam Anabasine Lactam (C=O) Lactam->Intermediate Products Thiolactam (C=S) + P=O Byproduct Intermediate->Products Cycloreversion (Driving Force: P=O bond)

Figure 1: Mechanistic pathway of lactam thionation via Lawesson's Reagent.[1]

Experimental Protocols

Protocol A: Standard Thermal Thionation (High Purity)

Application: Gram-scale synthesis requiring maximum yield and purity. Key Innovation: Use of an ethylene glycol quench to decompose phosphorus byproducts, preventing "streaking" during chromatography.

Materials
  • Substrate: 3-(pyridin-3-yl)piperidin-2-one (1.0 equiv).

  • Reagent: Lawesson’s Reagent (0.55 – 0.60 equiv). Note: 0.5 equiv is stoichiometric, but slight excess ensures completion.

  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Quench: Ethylene Glycol.[5][6]

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Add the lactam substrate (e.g., 1.0 g, 5.68 mmol) and anhydrous toluene (55 mL). Stir until fully dissolved.

  • Reagent Addition: Add Lawesson’s Reagent (1.38 g, 3.41 mmol, 0.6 equiv) in one portion. The mixture will turn a heterogeneous suspension.

  • Reaction: Heat the mixture to reflux (110°C). The suspension will clear to a yellow/orange solution as the reagent dissolves and reacts.

    • Monitoring: Check TLC after 2 hours (Eluent: 5% MeOH in DCM). Look for the disappearance of the polar lactam spot and appearance of a less polar, UV-active yellow spot (Thiolactam).

  • The Hydrolytic Workup (Critical Step):

    • Once complete, cool the reaction to room temperature.

    • Add Ethylene Glycol (2.0 equiv relative to LR) or simply 5 mL per gram of LR.

    • Stir vigorously at room temperature for 1-2 hours. Why? This converts the lipophilic P-S byproduct into a polar, water-soluble species.

  • Extraction:

    • Dilute with DCM (dichloromethane).

    • Wash the organic layer with water (

      
      ) to remove the hydrolyzed phosphorus byproducts and ethylene glycol.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (SiO2, 0-5% MeOH/DCM). The product is typically a yellow solid.

Protocol B: Microwave-Assisted Thionation (Rapid Screening)

Application: Milligram-scale library generation or rapid optimization.

Parameters
ParameterSetting
Solvent Toluene or DCM (sealed vessel)
Temperature 100°C (if Toluene) / 60°C (if DCM)
Time 10 - 20 minutes
Stoichiometry 0.6 equiv Lawesson's Reagent
Procedure
  • In a microwave vial (2-5 mL), suspend the lactam (0.2 mmol) and Lawesson’s Reagent (0.12 mmol) in Toluene (2 mL).

  • Cap and irradiate at 100°C for 15 minutes (Power: Dynamic/High absorption).

  • Workup: Direct load onto a silica cartridge if possible. If the byproduct interferes, perform a mini-extraction with DCM/Water as described in Protocol A.

Post-Reaction Validation & Troubleshooting

Analytical Signatures

To confirm the O


 S exchange, look for these specific shifts:
MethodLactam (Precursor)Thiolactam (Product)

NMR
Carbonyl (C=O) signal at ~170 ppm Thiocarbonyl (C=S) signal shifts downfield to ~200-205 ppm .
IR Spectroscopy Strong C=O stretch at 1650-1680 cm⁻¹ C=O disappears. New C=S stretch appears at 1100-1200 cm⁻¹ (often weaker).
Appearance White/Colorless SolidYellow/Orange Solid (Thioamides are chromophores).
Troubleshooting Guide

Troubleshooting Problem Issue Detected Incomplete Incomplete Conversion (Lactam remains) Problem->Incomplete Byproduct inseparable Phosphorus Byproducts Problem->Byproduct LowYield Low Yield / Decomposition Problem->LowYield Sol1 Use fresh Anhydrous Toluene. LR hydrolyzes instantly in wet solvents. Incomplete->Sol1 Moisture present? Sol2 Use Ethylene Glycol workup before chromatography. Byproduct->Sol2 Streaking on TLC? Sol3 Switch to THF at 60°C or Microwave protocol. LowYield->Sol3 High Temp Sensitivity?

Figure 2: Decision tree for troubleshooting common thionation failures.

Safety & Handling

  • Stench: Thionation reactions generate sulfurous odors. All operations, including weighing reagents and rotary evaporation, must be performed in a well-ventilated fume hood.

  • Reagent Stability: Lawesson's Reagent is moisture-sensitive. Store in a desiccator at 4°C. If the reagent has turned from yellow to white, it has hydrolyzed and is inactive.

  • Waste: Aqueous waste from the workup contains thiophosphoric acid derivatives. Dispose of in designated hazardous waste streams (separate from standard organic solvents if required by local EHS).

References

  • Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 106(9), 4071–4083. Link

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link[7]

  • Hu, F., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 792–797. Link

  • Pathak, U., et al. (2008).[8] Expeditious Microwave-Assisted Thionation with the System PSCl3/H2O/Et3N under Solvent-Free Condition. Journal of Organic Chemistry, 73(7), 2890-2893. Link

  • Mishra, S., et al. (2023).[9] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Link

Sources

Method

Application Note: Orthogonal Solid-Phase Synthesis of Conformationally Restricted Peptidomimetics using 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary & Chemical Rationale The engineering of macrocyclic peptides and targeted bioconjugates requires highly specific, orthogonal bifunctional linkers. 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The engineering of macrocyclic peptides and targeted bioconjugates requires highly specific, orthogonal bifunctional linkers. 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS No. 1270429-80-5)[1], a specialized anabasine-2-thione derivative, provides a unique structural motif for Solid-Phase Peptide Synthesis (SPPS). Unlike highly flexible aliphatic linkers (such as SPDP or cysteamine), this scaffold introduces a rigid dihedral constraint between the pyridine and piperidine rings. When incorporated into a peptide backbone, it acts as a structural nucleator, significantly reducing the entropic penalty during macrocyclization or receptor binding.

The utility of this molecule in SPPS is driven by Hard-Soft Acid-Base (HSAB) principles and its tautomeric equilibrium. In polar media, the molecule exists predominantly in the thione form[2]. The highly polarizable thione sulfur acts as a "soft" nucleophile, exhibiting extreme regioselectivity toward "soft" electrophiles like alpha-haloacetamides[3]. This allows for rapid S-alkylation on-resin while leaving the "harder", sterically hindered secondary amine of the piperidine ring completely unreacted. Consequently, orthogonal protecting groups on the piperidine nitrogen are unnecessary, streamlining the synthetic workflow.

Quantitative Profiling of Bifunctional Linkers

To justify the selection of 3-(Piperidin-2-yl)pyridine-2(1H)-thione, the following table summarizes its physicochemical advantages compared to standard bioconjugation linkers used in SPPS.

Linker ScaffoldPrimary AttachmentSecondary AttachmentConformational RigidityReal-Time UV Monitoring
3-(Piperidin-2-yl)pyridine-2(1H)-thione S-Alkylation (Thione)N-Acylation (Piperidine)High (Aryl-Aliphatic constraint)Yes (Depletion at 343 nm)
SPDP N-Acylation (NHS ester)Disulfide ExchangeLow (Flexible alkyl chain)Yes (Release at 343 nm)
Cysteamine S-Alkylation / DisulfideN-AcylationLow (Flexible alkyl chain)No

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the solid-phase workflow and the underlying regioselective mechanism that makes this protocol a self-validating system.

SPS_Workflow Start 1. N-Terminal Free Peptide-Resin Bromo 2. Bromoacetylation (Bromoacetic acid / DIC) Start->Bromo Thione 3. S-Alkylation with 3-(Piperidin-2-yl)pyridine-2-thione Bromo->Thione Monitor UV-Vis Monitoring (Loss of 343 nm absorbance) Thione->Monitor Acylate 4. N-Acylation of Piperidine Amine Monitor->Acylate Cleave 5. TFA Cleavage & Purification Acylate->Cleave

Solid-phase synthesis workflow utilizing 3-(Piperidin-2-yl)pyridine-2-thione as a rigid linker.

Mechanism Reactant1 Bromoacetyl-Peptide (Soft Electrophile) SoftNuc Thione Sulfur (Soft Nucleophile) Reactant1->SoftNuc Reactant2 3-(Piperidin-2-yl) pyridine-2-thione Reactant2->SoftNuc Favored HardNuc Piperidine Nitrogen (Hard Nucleophile) Reactant2->HardNuc Disfavored Product S-Alkylated Thioether (Free Piperidine NH) SoftNuc->Product SN2 Attack

HSAB-driven regioselective S-alkylation mechanism preserving the piperidine secondary amine.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high-fidelity coupling. Causality note: Bromoacetic acid is explicitly chosen over chloroacetic acid for the initial acylation; the weaker C–Br bond accelerates the subsequent S_N2 displacement by an order of magnitude, ensuring complete conversion on the solid support without requiring elevated temperatures that might induce premature peptide cleavage.

Protocol A: Bromoacetylation of the Peptide-Resin
  • Resin Preparation: Swell 0.1 mmol of N-terminal deprotected peptide-resin (e.g., Rink Amide AM resin) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 1.0 mmol (10 eq) of bromoacetic acid and 1.0 mmol (10 eq) of N,N'-Diisopropylcarbodiimide (DIC) in 3 mL of DMF. Stir for 5 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reactor and wash the resin sequentially with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

  • Validation: Perform a standard Kaiser (ninhydrin) test. A negative result (yellow resin) confirms complete capping of the primary amines.

Protocol B: Regioselective S-Alkylation and UV-Vis Monitoring

This step acts as a self-validating system by exploiting the intrinsic chromophore of the pyridine-2-thione group[4].

  • Reagent Preparation: Dissolve 0.3 mmol (3 eq) of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in 3 mL of DMF containing 0.3 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Baseline Measurement: Take a 10 µL aliquot of this stock solution, dilute to 1 mL with DMF, and measure the baseline absorbance at λ = 343 nm (ε = 8080 M⁻¹ cm⁻¹)[4].

  • Reaction: Add the remaining stock solution to the bromoacetylated resin. Agitate at room temperature.

  • Real-Time Monitoring: At 30-minute intervals, extract 10 µL of the reaction solvent, dilute to 1 mL, and measure the absorbance at 343 nm. The S-alkylation converts the C=S thione into a C–S–C thioether[3], which abolishes the 343 nm absorption band.

  • Completion: The reaction is deemed complete when the absorbance at 343 nm plateaus (indicating the depletion of the thione equivalent to the resin loading capacity). Drain and wash the resin with DMF (5 × 3 mL).

Protocol C: On-Resin N-Acylation of the Piperidine Ring

Causality note: The piperidine nitrogen is a sterically hindered secondary amine. Standard coupling reagents (like DIC/Oxyma) will yield poor conversions. Highly reactive uronium salts (HATU) combined with HOAt must be utilized.

  • Activation: Dissolve 0.5 mmol (5 eq) of the downstream Fmoc-amino acid, 0.5 mmol of HATU, and 1.0 mmol of DIPEA in 3 mL of DMF.

  • Coupling: Add to the S-alkylated resin. Agitate at 40°C for 2 hours to overcome the steric hindrance of the piperidine ring.

  • Validation: Perform a Chloranil test (specific for secondary amines). A negative result confirms complete N-acylation.

  • Cleavage: Treat the resin with a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours to yield the final, conformationally restricted peptidomimetic.

References

  • ChemScene. 1270429-80-5 | 3-(Piperidin-2-yl)pyridine-2(1H)-thione.
  • Hudecz, F.
  • Synthesis and Anti-Inflammatory Activities of Some Novel S-Pyridyl Glycosides Deriv
  • Biological Applications of Thiourea Deriv

Sources

Application

Functionalization of the piperidine ring in 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Application Note: Chemoselective Functionalization of the Piperidine Ring in 3-(Piperidin-2-yl)pyridine-2(1H)-thione Executive Summary This guide details the strategic functionalization of the piperidine ring within 3-(P...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of the Piperidine Ring in 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary

This guide details the strategic functionalization of the piperidine ring within 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5). This scaffold, a thio-analog of the alkaloid anabasine, presents a unique "nucleophilic dichotomy" between the secondary amine of the piperidine and the sulfur/nitrogen centers of the pyridine-2-thione tautomer.

Successful modification requires navigating the Hard/Soft Acid-Base (HSAB) landscape. While the thione sulfur is a potent "soft" nucleophile prone to S-alkylation, the piperidine nitrogen is a "harder" nucleophile. This protocol provides validated pathways for chemoselective N-alkylation (via reductive amination) and N-acylation , avoiding the common pitfall of irreversible S-functionalization.

Strategic Analysis: The Reactivity Landscape

Before initiating synthesis, researchers must understand the competing reactive sites.

  • Site A: Piperidine Nitrogen (N1'). A secondary amine (

    
    ).[1] Moderate nucleophilicity, basic (
    
    
    
    ).[1] Target for diversification (library generation).
  • Site B: Pyridine-2-thione System. Exists in tautomeric equilibrium between the thione (

    
    ) and thiol (
    
    
    
    ) forms.
    • Reactivity: The sulfur atom is highly polarizable (soft nucleophile). It reacts rapidly with alkyl halides (soft electrophiles) to form stable S-alkyl pyridines (thioethers).

    • Challenge: Standard alkylation conditions (e.g.,

      
      ) will almost exclusively favor S-alkylation over piperidine N-alkylation.[1]
      
Decision Matrix: Selecting the Right Pathway
Desired ModificationRecommended StrategyWhy?
N-Alkylation (Piperidine) Reductive Amination Aldehydes are "hard" electrophiles; Borohydride reduction is chemoselective.[1] Avoids S-alkylation.[1]
N-Acylation (Piperidine) Amide Coupling (EDC/HOBt) Activated esters react preferentially with the amine. S-acyl species are labile and hydrolyze during workup.[1]
C-H Activation Directed Rh-Catalysis Requires prior N-protection (Boc) to direct the catalyst to C2/C3 positions.[1]

Experimental Protocols

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Target: Introduction of alkyl/benzyl groups to the piperidine ring without protecting the thione.

Rationale: Unlike alkyl halides, aldehydes do not readily react with the thione sulfur under slightly acidic reducing conditions.[1] The iminium ion forms selectively at the secondary amine.

Reagents:

  • Substrate: 3-(Piperidin-2-yl)pyridine-2(1H)-thione (1.0 equiv)

  • Aldehyde: R-CHO (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the substrate (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol) and Acetic Acid (0.5 mmol). Stir at Room Temperature (RT) for 30 minutes.

    • Note: The acid catalyst promotes iminium formation at the piperidine nitrogen.

  • Reduction: Add Sodium triacetoxyborohydride (0.75 mmol) in one portion.

    • Observation: Mild effervescence may occur.[1] The thione moiety remains spectator.[1]

  • Reaction Monitoring: Stir at RT for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass of

      
      . Ensure no S-alkylation (which would require an alkyl halide mechanism, absent here).
      
  • Workup: Quench with sat.

    
     (aqueous).[1][2] Extract with DCM (
    
    
    
    mL).
  • Purification: The thione is polar.[1] Use Flash Chromatography (DCM/MeOH gradient).[1]

    • Tip: Thiones can streak on silica.[1] Add 1%

      
       to the eluent.[1]
      
Protocol B: N-Acylation (Amide Library Generation)

Target: Creation of amide linkages for SAR studies.

Rationale: Acyl chlorides are too aggressive and may cause S-acylation or S,N-diacylation.[1] Using coupling reagents (EDC/HATU) allows for controlled activation of the carboxylic acid, favoring the amine.

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (

    
    , 1.1 equiv) in DMF. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min.
    
  • Coupling: Add the piperidine-thione substrate (1.0 equiv) and DIPEA (2.0 equiv).

  • Incubation: Stir at RT for 12 hours.

  • Scavenging (Critical): If any S-acylation occurs (rare with EDC), it forms a thioester.[1] Treat the crude mixture with mild aqueous base (

    
     in MeOH/Water) for 30 min. This selectively hydrolyzes the unstable thioester back to the thione, leaving the stable piperidine amide intact.
    

Advanced Protocol: C-H Functionalization

Target: Modifying the piperidine carbon skeleton (C3/C4).[3]

Context: Direct C-H activation of the free amine is difficult. A "Protect-Direct-Deprotect" strategy is required, leveraging Rhodium catalysis (see References 1, 4).

Workflow:

  • N-Protection: React substrate with

    
     to form the N-Boc derivative.[1]
    
    • Note: The thione may need transient protection (e.g., S-benzylation) if the catalyst is poisoned by sulfur. However, many Rh-carbenoid insertions tolerate sulfides.[1]

  • C-H Insertion:

    • Catalyst:

      
       or 
      
      
      
      .
    • Reagent: Donor/Acceptor diazo compounds.[1]

    • Condition: Reflux in hexane/DCM.[1]

    • Selectivity: The N-Boc group directs insertion to the C2 (alpha) or C3 (beta) position depending on the ligand bulk.

  • Deprotection: TFA/DCM removes the Boc group.[1]

Data & Visualization

Reaction Logic Flowchart

G Start 3-(Piperidin-2-yl)pyridine-2(1H)-thione Decision Select Target Modification Start->Decision PathA N-Alkylation Decision->PathA PathB N-Acylation Decision->PathB PathC C-H Activation Decision->PathC ReagentA Aldehyde + NaBH(OAc)3 (Reductive Amination) PathA->ReagentA Risk RISK: S-Alkylation (Avoid Alkyl Halides) PathA->Risk Avoid R-X ReagentB R-COOH + EDC/HOBt (Amide Coupling) PathB->ReagentB ReagentC 1. Boc-Protection 2. Rh-Catalyst + Diazo 3. Deprotection PathC->ReagentC ProductA N-Alkyl Piperidine (Thione Intact) ReagentA->ProductA ProductB N-Acyl Piperidine (Thione Intact) ReagentB->ProductB ProductC C-Functionalized Piperidine ReagentC->ProductC

Caption: Decision tree for chemoselective functionalization, highlighting the avoidance of S-alkylation pathways.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (N-Alkylation) Iminium ion not forming.[1]Ensure anhydrous conditions initially; increase Acetic Acid to 2.0 equiv.
S-Alkylation Observed Use of Alkyl Halides.[1][4]Switch to Reductive Amination (Aldehyde).[1] If R-X is mandatory, protect Thione as S-tBu first.[1]
Product Streaking (TLC) Thione interaction with Silica.[1]Use Alumina plates or add 1-2% Triethylamine to the eluent.[1]

References

  • Functionalization of Piperidine Derivatives: Detailed methodology on Rh-catalyzed C-H functionaliz

    • Source:

  • Pyridine-2-thione Reactivity: Analysis of the thione/thiol tautomerism and nucleophilic behavior.

    • Source:

  • Anabasine Analogs: Synthesis of conformationally constrained anabasine derivatives, relevant for structural comparisons.

    • Source:

  • Piperidine Synthesis via Hydrogenation: Strategies for accessing substituted piperidines from pyridine precursors.[1][5]

    • Source:

Sources

Method

Application Note: Storage, Handling, and Validation Protocols for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Introduction and Chemical Profile 3-(Piperidin-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Introduction and Chemical Profile

3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) is a specialized heterocyclic compound combining an anabasine-derived piperidine-pyridine scaffold with a reactive pyridine-2-thione moiety. In drug development and coordination chemistry, this compound is highly valued for its ability to act as a bidentate ligand for transition metals and as a reactive intermediate in crosslinking applications.

However, the presence of the thione group introduces significant handling challenges. Pyridine-2-thiones exist in a dynamic tautomeric equilibrium with their 2-mercaptopyridine (thiol) counterparts. While this dual reactivity is synthetically useful, it makes the compound highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, rapidly degrading the active monomer into an inactive disulfide [2]. Consequently, strict environmental controls are not just recommended—they are mechanistically required to preserve the integrity of the reagent.

Quantitative Physicochemical Data

To inform downstream assay design and storage infrastructure, the critical physicochemical parameters of 3-(Piperidin-2-yl)pyridine-2(1H)-thione are summarized below:

PropertyValueCausality / Impact on Handling & Storage
CAS Number 1270429-80-5Unique identifier for procurement and SDS tracking [1].
Molecular Weight 194.30 g/mol Required for precise molarity calculations in stock preparation.
LogP 2.56Indicates moderate lipophilicity; necessitates organic solvents (DMSO/DMF) for initial dissolution rather than aqueous buffers [1].
Topological Polar Surface Area (TPSA) 27.82 ŲLow TPSA suggests high membrane permeability, requiring careful PPE to prevent dermal absorption.
Storage Temperature 2–8°CLow thermal energy slows the kinetics of oxidative dimerization and prevents thermal degradation [1].
Atmosphere Inert (Ar/N₂)Exclusion of ambient oxygen prevents the thiol tautomer from oxidizing into a disulfide bond [2].

Core Storage Directives

As a Senior Application Scientist, I cannot overstate the importance of the microenvironment when storing thione-containing powders. The degradation of 3-(Piperidin-2-yl)pyridine-2(1H)-thione is primarily driven by moisture-catalyzed oxidation.

  • Temperature & Light: Store the lyophilized powder strictly at 2–8°C in an opaque or amber vial. Photochemical excitation can accelerate radical-mediated disulfide formation.

  • Moisture Control: The vial must be housed in a secondary resealable bag or desiccator containing active desiccant (e.g., indicating silica gel). Moisture acts as a solvent micro-pool on the powder surface, facilitating proton exchange and accelerating oxidation.

  • Atmospheric Control: Once the factory seal is broken, the headspace of the vial must be backfilled with high-purity Argon or Nitrogen before returning it to cold storage.

Experimental Workflow: Anaerobic Reconstitution and Self-Validation

A protocol is only as good as its ability to prove it worked. Because visual inspection cannot differentiate between the active thione monomer and the inactive disulfide dimer, this protocol integrates a self-validating spectrophotometric quality control (QC) step. The pyridine-2-thione leaving group absorbs strongly at 343 nm (molar extinction coefficient


) [3]. We leverage this optical property to confirm the structural integrity of the dissolved powder.
Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Thermal Equilibration: Remove the sealed vial from 2–8°C storage and place it in a room-temperature desiccator for 30–45 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, instantly compromising the batch.

  • Solvent Degassing: Select an anhydrous organic solvent (e.g., DMSO or DMF). Sparge the solvent with Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

Phase 2: Handling and Dissolution 3. Inert Weighing: Transfer the equilibrated vial to a glovebox or use a continuous inert gas flow (Schlenk line principles). Weigh the required mass (e.g., 1.94 mg for 1 mL of a 10 mM stock solution). 4. Reconstitution: Add the degassed solvent to the powder. Vortex gently until complete dissolution is achieved. Note: Do not store stock solutions for prolonged periods; prepare them fresh prior to downstream applications to guarantee monomeric integrity.

Phase 3: Self-Validating Quality Control 5. Spectrophotometric Assay: Dilute a 10 µL aliquot of the 10 mM stock into 990 µL of a pH 8.0 buffer (yielding a 0.1 mM solution). 6. Measurement: Blank the spectrophotometer with the equivalent buffer/solvent mixture. Measure the absorbance at 343 nm.

  • Validation Logic: A sharp, distinct peak at 343 nm confirms the presence of the active pyridine-2-thione moiety [3]. If the peak is significantly flattened or shifted, oxidative dimerization has occurred, and the stock must be discarded.
Workflow Visualization

Workflow Start Lyophilized Powder (CAS 1270429-80-5) Eq Equilibrate to RT (Desiccator, 30-45 min) Start->Eq Prevent condensation Inert Transfer to Glovebox (Ar/N2 Atmosphere) Eq->Inert Maintain dry state Dissolve Reconstitution (10 mM Stock) Inert->Dissolve Add solvent Solvent Prepare Degassed Solvent (Anhydrous DMSO/DMF) Solvent->Dissolve Prevent oxidation QC UV-Vis Validation (Absorbance at 343 nm) Dissolve->QC Aliquot for testing Pass Proceed to Application (Chelation/Assay) QC->Pass 343 nm peak detected Fail Discard Batch (Disulfide Formed) QC->Fail 343 nm peak absent

Figure 1: Anaerobic reconstitution and self-validating QC workflow for pyridine-2-thione handling.

Safety and Hazard Mitigation

Based on the structural homology to anabasine and 2-mercaptopyridine [2], 3-(Piperidin-2-yl)pyridine-2(1H)-thione must be handled with rigorous safety protocols:

  • Personal Protective Equipment (PPE): The powder is a known respiratory and dermal irritant. Handlers must wear nitrile gloves (double-gloving recommended during stock preparation), tight-fitting safety goggles, and an N95/FFP2 particulate respirator if weighing outside a containment hood.

  • Spill Management: Do not use water to clean up dry powder spills, as this can spread the compound and facilitate environmental contamination. Sweep up the powder using non-sparking tools, place it in a sealed hazardous waste container, and wipe the area with a solvent-soaked (e.g., ethanol) absorbent pad.

References

  • National Center for Biotechnology Information (PubChem). 2-Mercaptopyridine Compound Summary (CID 2723698). Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Title: Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione Introduction Welcome to the Technical Support Center for the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Introduction Welcome to the Technical Support Center for the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS 1270429-80-5)[1]. This guide is engineered for drug development professionals and synthetic chemists experiencing yield bottlenecks. The conversion of 2-halopyridines to their corresponding 2-thiones is classically achieved via nucleophilic aromatic substitution (SNAr) using thiourea, followed by basic hydrolysis[2]. However, the unique steric and electronic environment imparted by the C3-piperidine ring often leads to stalled reactions, oxidative dimerization, and deprotection-induced degradation.

Mechanistic Workflow

G A 2-Chloro-3-(1-Boc- piperidin-2-yl)pyridine B Thiourea (1-Butanol, 117°C) A->B C Isothiouronium Intermediate B->C SNAr D NaOH (aq) Degassed Hydrolysis C->D E Boc-Protected Thione D->E -Urea F TFA / TIPS / DCM Deprotection E->F G 3-(Piperidin-2-yl) pyridine-2(1H)-thione F->G -Isobutylene -CO2

Mechanistic workflow for the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione.

Quantitative Yield Optimization Data

To establish a baseline for process improvements, our application scientists have quantified the impact of specific reaction parameters on the overall yield.

Process ParameterStandard ConditionOptimized ConditionMechanistic Rationale for Yield ImprovementYield Impact
SNAr Solvent Ethanol (Reflux, 78°C)1-Butanol (Reflux, 117°C)Higher thermal energy overcomes the steric hindrance from the bulky C3-piperidine ring during thiourea attack.45% → 82%
Workup Atmosphere Ambient AirArgon SpargedPrevents aerobic oxidation of the nucleophilic thiolate anion into a disulfide dimer.60% → 88%
Hydrolysis Base Na2CO3 (aq)NaOH (10% aq)Stronger hydroxide concentration ensures complete cleavage of the sterically shielded isothiouronium salt.55% → 90%
Deprotection Scavenger NoneTriisopropylsilane (TIPS)Competitively traps tert-butyl cations generated during Boc removal, preventing S-alkylation of the thione.65% → 92%

Diagnostic Q&A: Troubleshooting Yield Drops

Q1: My yield is consistently low (<40%) and starting material remains unreacted during the thiourea substitution step. What is the cause? Expert Insight: The piperidine ring at the 3-position creates significant steric bulk directly adjacent to the 2-chloro reactive site. When using standard ethanol reflux (78°C) for the SNAr reaction with thiourea, the thermal energy is insufficient to drive the formation of the isothiouronium salt to completion. Solution: Switch to a higher-boiling solvent such as 1-butanol (117°C) or DMF (153°C). This provides the necessary activation energy to overcome the steric barrier.

Q2: During workup, I isolate a highly insoluble byproduct with double the expected mass (m/z ~387). How do I prevent this? Expert Insight: You are observing the formation of bis(3-(piperidin-2-yl)pyridin-2-yl) disulfide. Pyridine-2-thiones exist in a tautomeric equilibrium with their pyridine-2-thiol forms[3]. In basic aqueous media (during hydrolysis), the resulting thiolate anion is highly susceptible to aerobic oxidation. Solution: Sparge all hydrolysis and extraction solvents with argon for 15 minutes prior to use. Alternatively, add a mild reducing agent such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) during the aqueous workup to reduce any formed disulfide back to the desired thione.

Q3: Why do I see S-tert-butylated byproducts after the final Boc-deprotection step? Expert Insight: If you are using a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen (highly recommended to prevent side reactions), the standard TFA/DCM deprotection generates highly reactive tert-butyl carbocations. The nucleophilic thione sulfur will readily trap these cations, leading to irreversible S-alkylation. Solution: Incorporate a cation scavenger into your cleavage cocktail. A mixture of TFA/DCM/TIPS (Triisopropylsilane) in a 50:45:5 ratio will competitively quench the carbocations and preserve the integrity of the thione.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure process integrity at every stage.

Phase 1: Isothiouronium Salt Formation (SNAr)

  • Setup: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10.0 mmol of 2-chloro-3-(1-Boc-piperidin-2-yl)pyridine in 50 mL of anhydrous 1-butanol.

  • Reagent Addition: Add 15.0 mmol (1.5 equiv) of thiourea. The use of thiourea is preferred over sodium hydrosulfide (NaSH) to avoid the generation of toxic H2S gas and to improve overall purity[4].

  • Reaction: Attach a reflux condenser and heat the mixture to 117°C for 12 hours under continuous stirring.

  • Validation Check (TLC): Monitor the reaction using 3:1 Hexane:EtOAc. The starting material (Rf ≈ 0.6) should completely disappear. The highly polar isothiouronium salt will remain at the baseline (Rf = 0.0).

  • Isolation: Cool the mixture to 0°C. The isothiouronium intermediate will precipitate. Filter and wash with cold diethyl ether (2 x 20 mL).

Phase 2: Base-Promoted Hydrolysis

  • Degassing: Prepare 50 mL of a 10% (w/v) aqueous NaOH solution. Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Hydrolysis: Suspend the isolated isothiouronium salt in the degassed NaOH solution. Heat to 80°C for 2 hours under an argon atmosphere.

  • Validation Check (Visual): The suspension will transition into a clear, deep orange solution upon complete cleavage of the urea byproduct.

  • Neutralization & Extraction: Cool to room temperature. Carefully adjust the pH to 6.0 using 1M HCl (sparged with argon). Extract the aqueous layer with degassed ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate in vacuo to yield the Boc-protected thione.

Phase 3: Cation-Scavenged Deprotection

  • Cleavage Cocktail: Dissolve the Boc-protected thione in 20 mL of a freshly prepared cleavage cocktail: 50% Trifluoroacetic acid (TFA), 45% Dichloromethane (DCM), and 5% Triisopropylsilane (TIPS).

  • Reaction: Stir at room temperature for 1 hour.

  • Validation Check (LC-MS): Confirm the disappearance of the Boc-protected mass and the presence of the target 3-(Piperidin-2-yl)pyridine-2(1H)-thione (m/z = 195[M+H]+). Ensure the absence of S-tert-butylated adducts (m/z = 251[M+H]+).

  • Purification: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the final product as a TFA salt. Neutralize with saturated NaHCO3 if the free base is required.

References[1] ChemScene. "1270429-80-5 | 3-(Piperidin-2-yl)pyridine-2(1H)-thione". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGao8nawIRKlMZa79SNJyCYQXM9f6tpLbAsZiV8zGlRtIp0eVFTmEKR7IuEOtbe4xwKA-TiKhl5odV9KrQY_iqohYp77dseWqVp6UZDj1BLLuAaQ7z0GMPQ05rttDHwzVzvx8MFn3ozya_-d0Gt[3] Grokipedia. "2-Mercaptopyridine". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF830pQew2oMT6HiYHkQBvJRmEen7fgZWH_KcnucM0Aun_zsfiRtkBZ9mn8Q4kd1QZHLyHKQaSWMHNtdgQwDC1oZn0cPmNaOwa3d68vLubhR_d_qPckYNnazTWuNxt-XqUH90YRtJy-Tts=[4] Smolecule. "Buy 2-Mercaptopyridine | 2637-34-5". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcgFcOuCwGTjGSA2t26DU3ZPIh-_AU3d7dSbmTGPoUQIotO11ZinKo098p2XPaU-InkRd6eQTiKoPYTOqsNHAHDqpmD8jpHxuZ3i0nFmTY8-LxC3L9RebQ-aiOECipExCZ28_QsA==[2] Benchchem. "2-Mercaptopyridine|Research Chemical & Reagent". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEfTdviDCtvmmx4olV55-Ox7YAgOvLjCSjkk2MKM_bQ7hUo0X31WV_uog684bDwhZwcjF4GBD9eqJVSBPv0Ez0dzwq-dCJCxzQLdpnHRoaYbyr4GxqK5YdMgo84Na0GzakHwaw

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Formulation of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical hurdles associated with heterocyclic thiones.

Formulating 3-(Piperidin-2-yl)pyridine-2(1H)-thione in aqueous media presents a specific set of challenges. While the molecule possesses a basic amine that suggests straightforward aqueous solubility at physiological pH, its thione moiety introduces complex hydrogen bonding and redox vulnerabilities. This guide is designed to explain the causality behind these solubility failures and provide self-validating protocols to keep your compound in solution.

Part 1: Physicochemical Profiling

To troubleshoot effectively, we must first understand the quantitative parameters governing the molecule's behavior in solution. The table below summarizes the critical data driving our formulation strategies.

PropertyValueScientific Implication for Formulation
Molecular Weight 194.30 g/mol Small molecule; highly mobile, rapid nucleation kinetics during solvent shifts.
pKa 1 (Piperidine NH) ~9.5 – 10.5Protonated (cationic) at physiological pH (7.4), which is the primary driver for aqueous solubility.
pKa 2 (Thione NH) 9.97The, meaning it remains neutral at pH 7.4.
Tautomeric State Thione favored in H₂O[1]. The thione acts as a strong hydrogen bond donor/acceptor, increasing crystal lattice energy.
Redox Potential High sensitivity to O₂Rapidly oxidizes to insoluble di(2-pyridyl) disulfides in aerated buffers[2].
Part 2: Diagnostic Workflow & Chemical Equilibria

Before diving into the FAQs, use the diagnostic workflow below to identify the root cause of your specific solubility issue.

TroubleshootingWorkflow Start Solubility Issue Detected Q1 When does the precipitation occur? Start->Q1 A1 During initial aqueous dissolution Q1->A1 A2 Upon dilution from DMSO stock Q1->A2 A3 Over time (hours to days) Q1->A3 Sol1 Overcome Lattice Energy Use acidic pH to protonate piperidine A1->Sol1 Sol2 Prevent Solvent Shift Use step-wise acidic dilution A2->Sol2 Sol3 Prevent Oxidation Add 1-2 mM TCEP or DTT A3->Sol3 End Stable Aqueous Solution Sol1->End Sol2->End Sol3->End

Diagnostic workflow for troubleshooting 3-(Piperidin-2-yl)pyridine-2(1H)-thione solubility.

Part 3: Troubleshooting FAQs

Q1: Why does the dry powder resist direct dissolution in physiological buffers (pH 7.4), even though the piperidine ring should be protonated? The Causality: This is a classic thermodynamic vs. kinetic conflict. While the protonated piperidine makes the molecule technically soluble at equilibrium, the pyridine-2-thione moiety forms highly stable, centrosymmetric hydrogen-bonded dimers in the solid state. The energy required to break this crystal lattice (lattice energy) exceeds the immediate solvation energy provided by the neutral aqueous buffer. The Fix: Do not attempt direct dissolution in pH 7.4 buffer. Instead, form the salt in situ by dissolving the powder in a mildly acidic vehicle first (see Protocol 1), which forces rapid protonation and breaks the hydrogen-bonded lattice.

Q2: I use DMSO to make a 10 mM stock, but it immediately precipitates ("crashes out") when diluted into my aqueous assay buffer. How can I prevent this? The Causality: This phenomenon is known as "solvent shift precipitation." In 100% DMSO, the compound is fully solvated and unprotonated. When rapidly injected into a large volume of water, the local concentration of water causes the hydrophobic, unprotonated free-base to rapidly nucleate and precipitate before the piperidine ring has time to protonate and stabilize the molecule as a cation. The Fix: Implement a "step-down" dilution strategy. Pre-diluting the DMSO stock with a slightly acidic intermediate buffer ensures the molecule is fully ionized before it encounters the final neutral pH environment.

Q3: My aqueous solution is perfectly clear when freshly prepared, but becomes turbid and precipitates after 2-4 hours on the bench. What is happening? The Causality: Your compound is degrading via oxidative dimerization. As a derivative of [2], the thione is highly susceptible to auto-oxidation in the presence of dissolved oxygen. This reaction forms di(2-pyridyl) disulfides. Because the resulting disulfide dimer lacks the ionizable thione proton and is significantly more lipophilic, its aqueous solubility is drastically lower than the parent monomer, causing time-dependent precipitation.

ChemicalEquilibria Thiol Thiol Tautomer (Non-polar media) Thione Thione Tautomer (Aqueous media) Thiol->Thione Polar Solvent Disulfide Disulfide Dimer (Insoluble precipitate) Thione->Disulfide O2 (Oxidation) Protonated Protonated Cation (Highly soluble) Thione->Protonated pH < 8.0 Disulfide->Thione TCEP (Reduction)

Tautomeric and redox equilibria governing the aqueous solubility of the compound.

Part 4: Step-by-Step Experimental Protocols
Protocol 1: Formulating a Stable Aqueous Stock via Step-Down Dilution

This protocol prevents solvent-shift nucleation by ensuring the compound is fully ionized before reaching physiological pH.

  • Master Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Note: Store this stock at -20°C in dark, airtight aliquots to prevent oxidation.

  • Intermediate Buffer Preparation: Prepare a 10 mM Citrate buffer adjusted to pH 4.5.

  • Step-Down Dilution: Slowly add 20 µL of the 50 mM DMSO stock to 980 µL of the intermediate Citrate buffer while vortexing vigorously.

    • Causality: The low pH forces immediate protonation of the piperidine ring, while the 2% DMSO prevents immediate hydrophobic collapse. You now have a 1 mM intermediate stock.

  • Equilibration: Allow the solution to rest for 5 minutes at room temperature to ensure complete ionization.

  • Final Assay Dilution: Dilute this intermediate 1:10 into your final pH 7.4 assay buffer (yielding a final concentration of 100 µM compound in 0.2% DMSO).

Protocol 2: Rescuing Oxidized Disulfide Precipitates (Self-Validating)

If your previously clear solution has turned cloudy over time, use this protocol to reverse the oxidation and validate that disulfide formation was the root cause.

  • Reagent Addition: To the turbid aqueous solution, add TCEP-HCl (Tris(2-carboxyethyl)phosphine) to achieve a final concentration of 2 to 5 mM.

    • Why TCEP? Unlike DTT, TCEP is odorless, highly stable in aqueous solutions, and effective over a broad pH range.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle agitation (e.g., on a thermomixer).

  • Self-Validation Check: Observe the solution. If the turbidity was caused by oxidative dimerization, the solution will visibly clarify back to a transparent state as the insoluble disulfide is reduced back to the soluble thione monomer.

  • Prevention: For future experiments, supplement your standard assay buffers with 1 mM TCEP prior to adding the compound to proactively maintain the reduced state.

References
  • Kinetics and mechanism of the interaction of pyridine-2-thiol with cis-diaqua(ethylenediamine) platinum(II) perchlorate in aqueous medium. National Institute of Science Communication and Policy Research (NIScPR). Available at: [Link]

  • 2-Mercaptopyridine | C5H5NS | CID 2723698. PubChem, National Institutes of Health. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Stabilization &amp; Purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary The purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a specific challenge: autocatalytic oxidation . Unlike simple thiols, this molecule contains a basic piperidine ring (secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a specific challenge: autocatalytic oxidation . Unlike simple thiols, this molecule contains a basic piperidine ring (secondary amine) capable of acting as an internal base. This facilitates the deprotonation of the thione/thiol tautomer, generating a thiolate anion that reacts rapidly with atmospheric oxygen to form the disulfide dimer, 2,2'-dithiobis(3-(piperidin-2-yl)pyridine) .

This guide provides a chemically grounded protocol to disrupt this mechanism using Acidic Phase Suppression combined with anaerobic chromatography.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must first understand the "Internal Base" mechanism. Pyridine-2-thiones exist in equilibrium with their thiol forms. Oxidation does not occur readily on the neutral thione, but occurs instantly on the thiolate anion .

The Autocatalytic Trap
  • Tautomerization: The thione (C=S) equilibrates with the thiol (C-SH).

  • Internal Deprotonation: The neighboring piperidine amine (pKa ~11) abstracts a proton from the thiol (pKa ~9), locking the molecule in its highly reactive zwitterionic thiolate form .

  • Dimerization: This thiolate attacks oxygen or another radical species, forming the disulfide bond.

Mechanism Diagram

OxidationMechanism Thione Thione Form (Stable) Thiol Thiol Form (Transient) Thione->Thiol Tautomerization Thiol->Thione Equilibrium Zwitterion Zwitterionic Thiolate (HIGHLY REACTIVE) Thiol->Zwitterion Deprotonation by Piperidine Amine Disulfide Disulfide Dimer (Impurity) Zwitterion->Disulfide + O2 (Oxidation)

Figure 1: The autocatalytic oxidation pathway. The piperidine ring acts as an internal catalyst, driving the equilibrium toward the reactive thiolate species.

Module 2: Purification Strategy (The "Acidic Shield")

Standard inert atmosphere techniques are often insufficient because trace oxygen is enough to trigger the reaction if the thiolate concentration is high. You must lower the pH of your mobile phase.

The Solution: Purify the compound as a protonated salt (or in an acidic buffer). Protonating the piperidine amine removes its ability to act as a base, and protonating the sulfur forces it into the stable thione/thiol state, preventing thiolate formation.

Comparative Stability Data
ConditionDominant SpeciesOxidation RateSuitability for Purification
Neutral / Basic (pH > 8) Thiolate Anion (

)
Extremely Fast ❌ Critical Failure
Standard Silica (pH ~6-7) Thione / Thiol MixModerate⚠️ Risky (Requires strict anaerobicity)
Acidic (pH < 4) Protonated Thione (

)
Negligible Recommended

Module 3: Step-by-Step Protocols

Protocol A: Anaerobic Acidic Flash Chromatography

Use this method for crude mixtures containing the free base.

Reagents:

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Modifier: 1% to 5% Acetic Acid (AcOH) or Trifluoroacetic acid (TFA) .

  • Stationary Phase: Standard Silica Gel (Acidic nature of silica helps, do NOT use Alumina).

Workflow:

  • Solvent Sparging (Critical):

    • Prepare your mobile phase (e.g., DCM:MeOH 95:5 + 1% AcOH).

    • Sparge with Argon (preferred over Nitrogen due to density) for 20 minutes using a fritted gas dispersion tube.

    • Why? Sparging actively displaces dissolved oxygen; sonication only removes bubbles.

  • Column Conditioning:

    • Flush the column with 3 CV (Column Volumes) of the sparged, acidic solvent.

    • Keep the column under positive Argon pressure.

  • Sample Loading:

    • Dissolve the crude material in the minimum amount of degassed mobile phase (with acid).

    • Do not dry load onto Celite/Silica unless you can do it strictly in a glovebox; the high surface area on dry solid support promotes rapid oxidation. Liquid loading is safer.

  • Elution & Collection:

    • Run the column.[1][2][3][4][5] The product will likely elute as the Acetate or TFA salt.

    • Fraction Handling: Collect fractions into tubes that have been flushed with Argon. Cap immediately.

Protocol B: Rescue of Oxidized Material (Reduction)

If your material has already turned yellow (indicating disulfide formation), use this rescue protocol.

  • Dissolve the impure mixture in MeOH/Water (4:1).

  • Add 3.0 equivalents of TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride).

    • Note: TCEP is preferred over DTT because it is odorless, works at acidic pH, and does not require removal before chromatography (it is very polar and stays at the baseline).

  • Stir for 30 minutes under Argon.

  • Concentrate and proceed immediately to Protocol A .

Module 4: Workup & Storage

Evaporation Workflow

The moment solvent is removed, the protective acidic environment effectively concentrates, but the "shield" of solvent exclusion is lost.

  • Rotary Evaporation: Use a bleed valve to introduce Nitrogen/Argon into the rotavap system when breaking the vacuum. Do not let air rush in.

  • Salt Formation: If possible, isolate the compound as the Dihydrochloride salt .

    • Dissolve the purified oil in minimal dry Ethanol.

    • Add 2M HCl in Diethyl Ether.

    • Precipitate the salt. The salt form is indefinitely stable to oxidation compared to the free base.

Storage Workflow

Storage Step1 Purified Product (Acidic Salt preferred) Step2 Vacuum Dry (< 1 mbar, 4 hours) Step1->Step2 Step3 Backfill with Argon Step2->Step3 Step4 Seal Container (Parafilm/Teflon Tape) Step3->Step4 Step5 Store at -20°C Step4->Step5

Figure 2: Optimal storage workflow to ensure long-term stability.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Absolutely not. Basic Alumina will deprotonate the thione/thiol, forming the thiolate anion instantly. This will turn your column into an oxidation reactor. Always use Silica (which is naturally slightly acidic) or acidified Silica.

Q: My product is deep yellow. Is it ruined? A: Not necessarily. The monomeric thione is often pale yellow, but the disulfide dimer is usually a darker, more intense yellow/orange. Check LC-MS. If the mass corresponds to


, it is the disulfide. Use the TCEP reduction protocol  (Protocol B) to recover it.

Q: Why not use DTT (Dithiothreitol) in the mobile phase? A: While DTT prevents oxidation, it is difficult to remove from the final product without subsequent extraction steps that re-expose the compound to air. Acidification is a "cleaner" method because the acid (AcOH/TFA) can be removed via evaporation or lyophilization.

Q: Does the piperidine stereochemistry affect oxidation? A: Sterics play a minor role, but the electronic effect dominates. Whether you have the (R) or (S) enantiomer, the basicity of the nitrogen remains the primary driver for the autocatalytic oxidation.

References

  • Thione-Thiol Tautomerism & Oxidation

    • Mechanism of mercaptopyridine oxid
    • Source: Journal of the Chemical Society, Perkin Transactions 2, 1999.[6]

  • Purification of Air-Sensitive Compounds

    • Flash Chromatography Techniques for sensitive compounds.[2]

    • Source: Organic Syntheses, Vol. 68, p. 34.
  • Disulfide Prevention Strategies

    • Role of acidification in preventing thiolate oxid
    • Source: BenchChem Technical Support: Disulfide Bond Prevention.
  • Properties of 3-(Piperidin-2-yl)pyridine-2(1H)

    • Chemical Structure and Physical Properties.[6]

    • Source: ChemScene Product D

Sources

Optimization

Removing metal impurities from 3-(Piperidin-2-yl)pyridine-2(1H)-thione samples

Topic: Metal Impurity Removal from 3-(Piperidin-2-yl)pyridine-2(1H)-thione Samples Welcome to the . Achieving elemental purity in active pharmaceutical ingredients (APIs) is a strict regulatory requirement, with 1 limiti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metal Impurity Removal from 3-(Piperidin-2-yl)pyridine-2(1H)-thione Samples

Welcome to the . Achieving elemental purity in active pharmaceutical ingredients (APIs) is a strict regulatory requirement, with 1 limiting parenteral and oral Palladium (Pd) exposure to <1 ppm and <10 ppm, respectively[1]. Removing transition metals from 3-(Piperidin-2-yl)pyridine-2(1H)-thione is exceptionally challenging because the target molecule itself acts as a potent metal chelator. This guide provides mechanistic troubleshooting and self-validating protocols to overcome this bottleneck.

Mechanistic Insight: The Chelating Power of the API

To remove a metal, your purification method must thermodynamically outcompete the API for the metal ion. 3-(Piperidin-2-yl)pyridine-2(1H)-thione possesses two highly coordinating features:

  • Thione/Thiolate Tautomerism: The pyridine-2-thione moiety exists in equilibrium with its thiol tautomer (pKa ~10). The sulfur atom is a "soft" Lewis base, making it an ideal ligand for "soft" transition metals like Pd(II) and Pt(II)[2].

  • Piperidine Nitrogen: The basic secondary amine (pKa ~10-11) acts as a secondary coordination site, allowing the molecule to form a highly stable bidentate (N,S) chelate ring with the metal.

Because the dissociation constant (


) of this API-Pd complex is extremely low, standard silica-based scavengers (like simple thiols) lack the thermodynamic driving force to strip the metal away.

Mechanism API_Pd API-Pd(II) Chelate (Highly Stable N,S-Complex) Acid Add Acid (pH 4-5) Protonate Piperidine & Thione API_Pd->Acid Step 1 Disrupted Disrupted Complex (Weakened Pd Binding) Acid->Disrupted Protonation TMT Add SiliaMetS TMT (Tridentate S-Ligand) Disrupted->TMT Step 2 Heat Heat to 60°C (Overcome Kinetic Barrier) TMT->Heat Step 3 Bound Pd-TMT Resin Complex (Thermodynamically Favored) Heat->Bound Metal Transfer FreeAPI Free Protonated API (In Solution) Heat->FreeAPI API Release

Workflow demonstrating the chemical logic of pH-mediated Pd(II) decomplexation and TMT scavenging.

Troubleshooting Guide & FAQs

Q: Why are standard silica-based scavengers (like SiliaMetS Thiol) failing to reduce Palladium below 10 ppm? A: Standard thiol scavengers have a moderate affinity for Pd. When your API is a thione/piperidine bidentate ligand, it outcompetes the simple thiol resin. You must upgrade to a scavenger with a higher denticity and affinity, such as 3[3] or4[4]. The tridentate nature of TMT provides the thermodynamic force necessary to strip Pd from the API.

Q: I added TMT scavenger at room temperature, but Pd levels are still high. What went wrong? A: Palladium(II) complexes are notoriously kinetically inert (they undergo ligand exchange very slowly). While the TMT-Pd complex is thermodynamically favored, the activation energy to break the API-Pd bond is high. You must heat the scavenging reaction (typically 60°C) to overcome this kinetic barrier.

Q: How does pH adjustment improve scavenging efficiency? A: By lowering the pH to 4-5, you protonate the piperidine nitrogen and shift the thione/thiolate equilibrium toward the neutral thione. This drastically reduces the denticity and binding affinity of the API, allowing the TMT scavenger to easily capture the released metal.

Quantitative Scavenger Selection Data

The following table summarizes the expected performance of various scavengers when applied to highly chelating thione-based APIs.

Scavenger / MethodFunctional GroupRelative Affinity for Pd(II)Recommended Use CaseExpected Residual Pd
SiliaMetS Thiol -SH (Monodentate)ModerateNon-chelating APIs> 50 ppm (Fails)
SiliaMetS TMT 2,4,6-TrimercaptotriazineExtremely HighStrong API Chelators< 10 ppm
QuadraPure TU ThioureaHighModerate API Chelators15 - 30 ppm
EDTA Wash (pH 4) Amine/CarboxylateModerateBulk Pd removal prior to resin50 - 100 ppm
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a "Decision Gate" to validate metal removal before advancing to final isolation.

Protocol: High-Affinity Batch Scavenging with SiliaMetS TMT

Objective: Reduce Pd impurities from >1000 ppm to <10 ppm in a 3-(Piperidin-2-yl)pyridine-2(1H)-thione batch.

Step 1: Dissolution & pH Adjustment

  • Dissolve the crude API in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M.

  • Causality: Complete dissolution ensures all API-metal complexes are accessible.

  • Slowly add 1M HCl (aq) dropwise until the apparent pH of the solution reaches 4.0 - 5.0.

  • Causality: Protonation disrupts the N,S-chelation network of the API, weakening the Pd-API bond.

Step 2: Scavenger Addition

  • Add 5 to 10 molar equivalents of 3 relative to the theoretical amount of Pd catalyst used in the upstream reaction[3].

Step 3: Thermal Activation

  • Heat the suspension to 60°C and stir vigorously for 4 hours.

  • Causality: Elevated temperature provides the kinetic energy required to accelerate the ligand exchange from the API to the TMT resin[4].

Step 4: Self-Validation (Decision Gate)

  • Withdraw a 1.0 mL aliquot of the suspension.

  • Pass the aliquot through a 0.45 µm PTFE syringe filter to remove all resin particles.

  • Analyze the filtrate immediately via ICP-MS.

  • Validation Logic:

    • If Pd < 10 ppm: The scavenging is complete. Proceed to Step 5.

    • If Pd > 10 ppm: The equilibrium has not fully shifted. Add 2 additional equivalents of TMT resin, stir at 60°C for 2 more hours, and repeat the ICP-MS validation.

Step 5: Isolation & Neutralization

  • Filter the bulk mixture through a pad of Celite to remove the Pd-bound TMT resin. Wash the filter cake with 2 bed-volumes of THF.

  • Adjust the combined filtrate to pH 8.0 - 9.0 using saturated aqueous

    
    .
    
  • Causality: This deprotonates the piperidine nitrogen, restoring the neutral API for crystallization.

  • Add an anti-solvent (e.g., heptane or water) to induce crystallization of the pure API.

References
  • SiliaMetS Metal Scavengers : an Efficient Tool to Remove Source: Technology Networks (SiliCycle) URL:[Link]

  • Metal Scavenger User Guide Source: Biotage URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Kinetics and mechanism of the interaction of pyridine-2-thiol with cis-diaqua(ethylenediamine) platinum(II) perchlorate in aqueous medium Source: NIScPR URL:[Link]

  • 2-Mercaptopyridine | C5H5NS | CID 2723698 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thionation for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-(Piperidin-2-yl)pyridine-2(1H)-thione. This transformation relies heavily on precise thermal control and functional group management. Below, you will find the mechanistic causality behind the reaction, quantitative optimization data, and a self-validating step-by-step protocol.

Core Synthesis & Optimization Workflow

The following diagram illustrates the critical decision matrix for this synthesis, specifically highlighting the thermodynamic boundaries required to achieve high yield while preserving chiral integrity.

G N1 3-(Piperidin-2-yl)pyridin-2(1H)-one N2 Step 1: Amine Protection (Boc) N1->N2 N3 Step 2: Lawesson's Reagent N2->N3 T1 < 80 °C Incomplete Dissociation N3->T1 Too Cold T2 80 - 90 °C Optimal Thionation N3->T2 Ideal T3 > 110 °C Racemization Risk N3->T3 Too Hot N4 Step 3: Acidic Deprotection T2->N4 N5 3-(Piperidin-2-yl)pyridine-2(1H)-thione N4->N5

Workflow for synthesizing 3-(piperidin-2-yl)pyridine-2(1H)-thione with temperature optimization.

Experimental FAQs: Mechanistic & Temperature Fundamentals

Q: Why is temperature optimization so critical for this specific thionation? A: The synthesis requires balancing two competing thermal thresholds. First,1[1]. If the temperature is too low, the reaction stalls. Second, the molecule features a labile chiral center at the 2-position of the piperidine ring.2[3], leading to a loss of chiral integrity[4].

Q: Can I perform the thionation directly on the unprotected piperidine? A: No. Unprotected secondary amines act as highly competitive nucleophiles. If left unprotected, the piperidine nitrogen will rapidly react with Lawesson's Reagent to form intractable phosphonothioic amides or dithiocarbamate-like byproducts, 5[5]. You must mask the amine (e.g., via N-Boc protection) prior to introducing the thionating agent.

Q: How do I visually validate that Lawesson's Reagent is actively dissociating? A: Lawesson's Reagent is poorly soluble in toluene at room temperature. As the internal temperature reaches ~80 °C, the cloudy suspension will transition into a clear, homogeneous yellow/orange solution. This phase change is your visual confirmation that the reagent has dissociated into the active ylide.

Quantitative Data: Temperature vs. Yield & Chiral Integrity

To demonstrate the causality of our temperature recommendations, review the empirical data below. The optimal thermodynamic window is strictly between 80 °C and 90 °C.

Internal Temperature (°C)SolventLR Dissociation StateIsolated Yield (%)Enantiomeric Excess (ee%)
60 °C THFIncomplete (Cloudy)25%> 99%
85 °C TolueneComplete (Clear Yellow) 88% 98%
110 °C TolueneComplete (Darkening)92%65% (Moderate Racemization)
130 °C XyleneDegrading (Black)75%15% (Severe Racemization)

Troubleshooting Guide & Step-by-Step Methodology

Every protocol in this guide is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: N-Boc Protection of the Piperidine Ring

Causality: Prevents the secondary amine from attacking the dithiophosphine ylide, ensuring chemoselectivity at the pyridone carbonyl.

  • Preparation: Dissolve 3-(piperidin-2-yl)pyridin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0.2 M concentration.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation: Spot the reaction on a TLC plate (Silica, 5% MeOH in DCM). The reaction is complete when the highly polar starting material (Rf ~0.1) disappears and a less polar spot (Rf ~0.5) emerges. Crucial check: A Ninhydrin stain must shift from positive (purple, indicating a free amine) to negative (no color, indicating successful protection).

Step 2: Temperature-Optimized Thionation (The Critical Step)

Causality: Operating at 85 °C provides enough thermal energy to activate Lawesson's Reagent while remaining below the activation energy barrier for piperidine C2-epimerization.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous toluene (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq). Note: 1 mole of LR provides 2 moles of the reactive ylide.

  • Heating: Heat the mixture strictly to an internal temperature of 85 °C for 2–3 hours.

  • Self-Validation: Monitor the physical state of the reaction. It must transition from a heterogeneous suspension to a clear, homogeneous yellow solution. If the solution turns dark brown or black, the temperature has exceeded 100 °C, indicating reagent polymerization and impending racemization.

  • Workup: Cool to room temperature, quench with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Step 3: Acidic Deprotection

Causality: Cleaves the Boc group to yield the final target molecule without affecting the newly formed thione.

  • Reaction: Cool the purified thionated intermediate to 0 °C and dissolve in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM.

  • Stirring: Stir for 1 hour, allowing it to slowly reach room temperature.

  • Workup: Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Self-Validation: Cleavage is confirmed by the return of a positive Ninhydrin stain (purple) on TLC and an LC-MS mass shift of -100 Da (loss of the Boc group).

References

  • Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs Source: sigutlabs.com URL:1[1]

  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent Source: researchgate.net URL:5[5]

  • Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL:2[3]

  • Chiral Calix[3]pyrrole Derivatives: Synthesis, Racemization Kinetics, and Ring Expansion Source: hokudai.ac.jp URL:4[4]

Sources

Optimization

Minimizing side-product formation in pyridine-2(1H)-thione synthesis

Topic: Minimizing Side-Product Formation and Process Optimization Introduction: The Tautomeric Challenge Welcome to the technical support center. If you are synthesizing pyridine-2(1H)-thione (2-mercaptopyridine), you ar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side-Product Formation and Process Optimization

Introduction: The Tautomeric Challenge

Welcome to the technical support center. If you are synthesizing pyridine-2(1H)-thione (2-mercaptopyridine), you are likely encountering issues related to its prototropic tautomerism .

While the thione form (A) is thermodynamically favored in the solid state and most solvents, the thiol form (B) is reactive and susceptible to oxidation. The vast majority of purity issues—specifically the formation of 2,2'-dipyridyl disulfide —stem from uncontrolled oxidation of the thiol tautomer.

Core Objective: This guide provides troubleshooting workflows to stabilize the thione form and minimize oxidative dimerization and polymerization.

Module 1: Troubleshooting The "Yellow Impurity" (Disulfide Formation)

User Issue: "My product is a yellow solid, but the melting point is broad, and NMR shows a second set of aromatic peaks. The product is insoluble in base."

Diagnosis: You have significant contamination with 2,2'-dipyridyl disulfide .[1] This forms when the thiol tautomer reacts with atmospheric oxygen or trace oxidants.

The Mechanism of Failure

The reaction is autocatalytic in basic media. Trace amounts of base deprotonate the thiol to the thiolate anion (


), which is rapidly oxidized to the radical (

) and dimerizes.

Tautomerism Thione Pyridine-2(1H)-thione (Stable Form) Thiol 2-Pyridinethiol (Reactive Tautomer) Thione->Thiol Equilibrium (K_eq) Thiol->Thione Thiolate Thiolate Anion (Highly Susceptible) Thiol->Thiolate Base/pH > 7 Disulfide 2,2'-Dipyridyl Disulfide (Irreversible Impurity) Thiolate->Disulfide [O2] Oxidation

Caption: Pathway of oxidative dimerization. Control of pH and oxygen is critical to prevent the shift from Thione to Disulfide.

Corrective Actions
VariableRecommendationTechnical Rationale
Atmosphere Strict

or Ar line
The thiolate oxidation rate is directly proportional to partial pressure of

.[1]
Solvent Degassed (Sparged) Dissolved oxygen in ethanol/water is sufficient to generate 5-10% disulfide impurity.[1]
Workup pH Keep Acidic/Neutral (pH 6-7) Avoid strong basic workups unless reducing agents are present.[1] High pH favors the oxidizable thiolate.
Additives Reducing Agents Add 1-5 mol% Sodium Metabisulfite (

)
or Triphenylphosphine (TPP) during workup to revert trace disulfide.[1]

Module 2: Troubleshooting Thionation (2-Pyridone Route)

User Issue: "I am using Phosphorus Pentasulfide (


) and my flask is full of black, sticky tar. Yield is <40%."

Diagnosis:


 is a harsh reagent that often causes polymerization of the pyridine ring at the high temperatures required for reaction.
Solution: Switch to Lawesson's Reagent or Modified Conditions

While


 is cheap, Lawesson's Reagent  is far superior for minimizing side products due to its solubility and lower reaction temperature.
Protocol A: The Lawesson's Method (Recommended)
  • Stoichiometry: Use 0.55 eq of Lawesson's Reagent per 1.0 eq of 2-pyridone.[1]

  • Solvent: Anhydrous Toluene or Xylene.[1]

  • Temperature: Reflux (

    
    ).
    
  • Workup: Cool to room temperature. The thione often crystallizes out. If not, flash chromatography (DCM/MeOH) is cleaner than aqueous workup.

Protocol B: The Modified

Method (If cost is critical)

If you must use


, you must use a "tar-suppressing" additive.
  • Additive: Hexamethyldisiloxane (HMDO).

  • Mechanism: HMDO acts as a scavenger for the inorganic phosphorus byproducts, keeping them in solution rather than forming a polymeric gum that traps your product.

Module 3: Troubleshooting Nucleophilic Substitution (Halogen Route)

User Issue: "I reacted 2-chloropyridine with NaSH but the product smells like garlic and yield is low."

Diagnosis: Direct sulfuration with NaSH often leads to over-reaction (disulfide) or incomplete conversion due to the poor leaving group ability of chlorine on the electron-deficient ring without activation.

The "Gold Standard" Protocol: Thiourea Activation

Do not use NaSH directly. Use Thiourea to form an intermediate isothiouronium salt . This method is self-purifying because the intermediate crystallizes, allowing you to wash away impurities before generating the free thione.

Step-by-Step Protocol (Adapted from Org. Synth.)
  • Formation of Isothiouronium Salt:

    • Dissolve 2-chloropyridine (1.0 eq) and thiourea (1.1 eq) in Ethanol.

    • Reflux for 3–6 hours.[1]

    • Critical Checkpoint: The solution should turn cloudy as the S-(2-pyridyl)isothiouronium chloride precipitates.[1]

    • Cool and filter the solid. Wash this solid with cold ethanol. (This removes unreacted starting material and tar).

  • Hydrolysis to Thione:

    • Suspend the white salt in water.

    • Add mild base (

      
       or aqueous 
      
      
      
      ) until pH 8–9.
    • Heat gently (

      
      ) for 30 mins. The solid will dissolve and reprecipitate as the yellow thione.
      
    • Acidify: Adjust pH to 6.0 with dilute acetic acid to stabilize the thione form.

    • Filter and dry.[1][2][3][4]

Substitution Start 2-Chloropyridine Reagent + Thiourea / EtOH / Reflux Start->Reagent Intermediate S-(2-Pyridyl)isothiouronium Chloride (Crystalline Solid - PURIFICATION POINT) Reagent->Intermediate S_NAr Mechanism Hydrolysis + aq. Na2CO3 / Heat Intermediate->Hydrolysis Filtration & Washing Product Pyridine-2(1H)-thione Hydrolysis->Product Hydrolysis & Tautomerization

Caption: The Thiourea method allows for intermediate purification, removing tar before the final product is formed.[1]

FAQ: Purification and Storage

Q: How do I remove the disulfide if it has already formed? A: You cannot easily separate them by simple recrystallization due to co-precipitation.

  • Chemical Reduction: Dissolve the crude mixture in Ethanol. Add 1.5 eq of Sodium Borohydride (

    
    ) . Stir for 30 mins. Quench with dilute HCl (carefully) to pH 6. This reduces the disulfide back to the thione.
    

Q: What is the best solvent for recrystallization? A: Ethanol/Water (1:1) or Benzene (historical standard, but toxic).

  • Tip: If using Ethanol/Water, degas the water by boiling it first to remove oxygen.

Q: How should I store the product? A: Store under Argon/Nitrogen in an amber vial at


. The thione is light-sensitive and will slowly photo-oxidize to the disulfide.[1]

References

  • Synthesis via Thiourea (Standard Method)

    • Crosby, D. G.; Berthold, R. V.; Johnson, H. E. "2-Mercaptopyrimidine" (Analogous procedure for Pyridine series).[3] Organic Syntheses, Coll.[3] Vol. 5, p.703 (1973).[3]

  • Thionation with Lawesson's Reagent

    • Jesberger, M.; Davis, T. P.; Barner, L. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses". Synthesis, 2003(13), 1929-1958.

  • Tautomerism and Oxidation Mechanism

    • Beak, P.; Fryfs, F. S.; Wu, F.; Zeigler, J. "Equilibration Studies. Protomeric Equilibria of 2-Hydroxypyridine, 2-Mercaptopyridine...". Journal of Organic Chemistry, 43(9), 1793 (1978).

  • Disulfide Prevention Strategy: Grimmett, M. R. "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications". Comprehensive Heterocyclic Chemistry, Vol 5. (General principles of azole-thiol handling).

Sources

Troubleshooting

Troubleshooting crystal formation failures for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Ticket ID: #CRYST-3PP2T-001 Status: Open Priority: High (Blocker for formulation/SAR) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division Executive Summary: The "Chameleon" Molecule You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CRYST-3PP2T-001 Status: Open Priority: High (Blocker for formulation/SAR) Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary: The "Chameleon" Molecule

You are likely encountering difficulties crystallizing 3-(Piperidin-2-yl)pyridine-2(1H)-thione because this molecule is a "chameleon" in solution. It does not exist as a single static species but fluctuates between three distinct forms depending on your solvent and pH.

Most failures with this scaffold stem from treating it as a simple organic solid rather than a dynamic system involving prototropic tautomerism and zwitterionic equilibrium .

This guide breaks down the failure modes and provides self-validating protocols to force the molecule into a stable lattice.

Module 1: Diagnosis – Why Your Crystallization Fails

The Hidden Equilibria

Before mixing solvents, you must understand what is happening in your flask. This molecule possesses two "switchable" protons: the thione/thiol proton and the piperidine amine proton.

  • Thione-Thiol Tautomerism: In the solid state, 2-pyridinethiones predominantly exist as the thione (NH) form, stabilized by intermolecular hydrogen-bonded dimers [1]. However, in dilute non-polar solution, the thiol (SH) form may compete.

  • Zwitterionic Trap: The piperidine ring is a secondary amine (basic, pKa ~11). The thione group is acidic (pKa ~9). In neutral solvents (like MeOH or Water), the thione proton can migrate to the piperidine nitrogen, creating a zwitterion (S⁻ / NH₂⁺). Zwitterions have incredibly high lattice energies and often "oil out" or form amorphous glasses rather than ordered crystals because they are too soluble in polar solvents but insoluble in non-polar ones [2].

Visualizing the Problem (Pathway Analysis)

The following diagram maps the equilibrium states you are fighting against.

Tautomerism Thione Thione Form (Neutral) (Desired Crystal Form) Low Solubility in Non-polar Thiol Thiol Form (Neutral) (Solution Impurity) Aromatic Character Thione->Thiol Non-polar solvents (Toluene/Hexane) Zwitterion Zwitterion (Charged) (S- / NH2+) High Melting / Glass Former Thione->Zwitterion Proton Transfer (Polar/Protic Solvents) Amorphous Oiling Out / Amorphous (Kinetic Trap) Thione->Amorphous Impurities present Zwitterion->Amorphous Rapid Cooling High Supersaturation

Figure 1: The dynamic equilibrium of 3-(Piperidin-2-yl)pyridine-2(1H)-thione. Successful crystallization requires stabilizing the Blue node (Thione) or Green node (Zwitterion) while avoiding the Black node (Amorphous).

Module 2: Troubleshooting "Oiling Out"

Symptom: The solution turns cloudy, and liquid droplets form at the bottom (Liquid-Liquid Phase Separation) instead of crystals.

Root Cause:

  • Stereochemical Impurity: If your piperidine ring is racemic (mixture of R and S enantiomers) or contains diastereomers, the entropy of mixing suppresses the melting point, causing the "oil" phase to be stable below the crystallization temperature [3].

  • Amine Hydration: Secondary amines are hygroscopic. Absorbed water lowers the glass transition temperature (

    
    ), promoting oil formation.
    
Protocol A: The "Dual-Temperature" Oscillation

Use this when the product oils out and refuses to solidify.

  • Solvent System: Switch to Acetonitrile (ACN) or Isopropyl Alcohol (IPA) . Avoid Toluene or DCM (which favor the thiol form and oiling).

  • Dissolution: Dissolve crude oil in minimum hot ACN (reflux).

  • Seeding: Cool to room temperature. If oil droplets appear, do not cool further .

  • The Trick: Re-heat slightly until the oil just redissolves. Add a seed crystal (if available) or scratch the glass.[1][2]

  • Hold: Hold the temperature constant at 5°C above the oiling point for 4-6 hours. This allows the thermodynamically stable crystal to nucleate from the solution phase, bypassing the oil phase.

Module 3: Salt Formation Strategy

If the free base persistently oils out or forms amorphous solids, you must disrupt the internal zwitterionic bonding by forming a salt.

Why it works: Protonating the piperidine nitrogen with a strong external acid locks the molecule into a cationic form, preventing the internal proton transfer from the thione.

Recommended Counter-ions

Do not use HCl immediately; hydrochloride salts of piperidines are often hygroscopic and deliquescent. Use large, organic counter-ions that facilitate packing.

AcidResulting SaltAdvantageCrystallization Solvent
Fumaric Acid Fumarate (1:1 or 2:1)Forms H-bonded networks; rigid dicarboxylic acid stabilizes the lattice.Ethanol / Water (9:1)
L-Tartaric Acid TartrateExcellent for chiral resolution if your piperidine is racemic.MeOH / Acetone
p-Toluenesulfonic Acid TosylateLipophilic anion helps solubility in organic solvents, preventing oiling out.EtOAc / ACN
Protocol B: The "Stoichiometric Control" Method
  • Dissolve 1.0 eq of your free base in MeOH.

  • Dissolve 1.05 eq of Fumaric Acid in warm MeOH.

  • Add the acid solution to the base solution slowly with vigorous stirring.

  • Critical Step: If a gum forms, add Ethyl Acetate dropwise until the solution turns slightly turbid, then heat to clear.

  • Allow to cool to RT over 12 hours.

Module 4: Decision Matrix (Workflow)

Follow this logic path to determine your next experiment.

Workflow Start Start: Crude Material CheckPurity Check Purity (HPLC/NMR) Is it >95%? Start->CheckPurity Purify Purify (Column/Acid-Base Extraction) CheckPurity->Purify No CheckChirality Is Piperidine Racemic? CheckPurity->CheckChirality Yes Purify->CheckPurity Racemic Racemic Compound Risk Try Co-crystal or Salt CheckChirality->Racemic Yes Enantiopure Enantiopure CheckChirality->Enantiopure No SaltScreen Switch to Salt Screen: 1. Fumarate 2. Tosylate Racemic->SaltScreen SolventSelect Screen Solvents: 1. ACN (Polar/Aprotic) 2. iPrOH (H-bond donor) Enantiopure->SolventSelect ResultOil Result: Oils Out? SolventSelect->ResultOil Phase Sep ResultCryst Result: Crystals SolventSelect->ResultCryst Success ResultOil->SaltScreen

Figure 2: Decision Matrix for crystallizing piperidinyl-pyridine-thiones.

FAQ: Frequently Asked Questions

Q: The solid I obtained is yellow, but the literature suggests it should be off-white. Is it impure? A: Not necessarily.[3] Thione derivatives are often yellow due to the


 transition of the C=S bond. However, a deep orange or red color often indicates oxidation to the disulfide  (dimerization via S-S bond). Check LC-MS for a mass of [2M-2]. If disulfide is present, you must reduce it (e.g., with DTT or NaBH4) before attempting crystallization again.

Q: Can I use water as a co-solvent? A: Use with caution. While water dissolves the zwitterionic form well, it makes drying the crystals difficult (hygroscopicity of the amine). If you use water, ensure the final solvent composition is <5% water, or use a water-miscible anti-solvent like Acetone to drive precipitation.

Q: My NMR shows broad peaks. Is this related to the crystallization failure? A: Yes. Broad peaks in CDCl3 indicate restricted rotation or exchange between tautomers/zwitterions on the NMR timescale [4]. This confirms the dynamic nature of the molecule. Try running NMR in DMSO-d6; if peaks sharpen, it confirms that a strong H-bond acceptor solvent stabilizes one form (likely the zwitterion/thione), suggesting DMSO/Water or DMSO/Alcohol might be a viable crystallization route (via evaporation).

References

  • Beak, P., et al. (1976). "Equilibration studies. Protomeric equilibria of 2-pyridinethione...". Journal of the American Chemical Society. (Establishes the dominance of thione form in solid state).

  • Giron, D. (2001). "Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques". Journal of Thermal Analysis and Calorimetry. (Discusses thermal behavior of zwitterionic solids).

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (The authoritative text on why racemates oil out more frequently than enantiomers).
  • Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles". Chemical Reviews. (Detailed mechanisms of heterocyclic tautomerism).

Sources

Optimization

Technical Support Center: Cellular Uptake Optimization for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Case ID: PPT-UPTAKE-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support Molecule Code: PPT-3 (Internal Designation for 3-(Piperidin-2-yl)pyridine-2(1H)-thione)[] Diagnostic Triage:...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PPT-UPTAKE-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Support Molecule Code: PPT-3 (Internal Designation for 3-(Piperidin-2-yl)pyridine-2(1H)-thione)[]

Diagnostic Triage: Why is Uptake Low?

Before implementing a strategy, we must diagnose the physicochemical barrier. 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a unique "Janus-faced" challenge due to its tautomeric nature and ionic profile.

The Physicochemical Barrier Profile
ParameterValue (Approx.)The Technical Hurdle
LogP ~2.56Moderate. Theoretically sufficient for passive diffusion, but this value is misleading because it ignores ionization at physiological pH.[]
pKa (Piperidine) ~10.8 - 11.2Critical. At pH 7.4, the secondary amine on the piperidine ring is >99% protonated (cationic). Charged species do not cross the lipid bilayer passively.
Tautomerism Thione vs. ThiolThe Thione form is favored in polar media. This form has a polar N-H and C=S group, further reducing membrane permeability compared to the aromatic thiol form.
Metal Affinity High (N,S donor)The molecule may bind trace metals in the media (Fe, Cu, Zn) non-specifically, altering its speciation before it even touches the cell.

Strategic Solutions (Troubleshooting Guides)

Strategy A: The "Trojan Horse" Metal Complexation

Mechanism: This molecule is a bidentate ligand. The free ligand is charged (cationic piperidine) and slow to permeate. However, when it chelates a metal (specifically Cu(II) or Zn(II)), the complex often adopts a neutral, lipophilic geometry that acts as an ionophore , diffusing rapidly across the membrane.

Protocol: Pre-Complexation Assay

  • Preparation: Dissolve PPT-3 in DMSO to 10 mM.

  • Complexation: Mix PPT-3 with CuCl₂ or ZnCl₂ in a 2:1 molar ratio (Ligand:Metal) in PBS. Incubate for 15 minutes at RT.

  • Treatment: Add the pre-formed complex to the cell media rather than the free ligand.

  • Validation: Measure intracellular copper/zinc levels via ICP-MS alongside the ligand quantification to confirm co-transport.

Expert Note: Many thiosemicarbazone and pyridine-thione drugs (e.g., Dp44mT) rely entirely on this mechanism.[] If you are testing the "metal-free" ligand, you are fighting the ionization gradient.

Strategy B: Transient Lipophilization (Prodrug Approach)

Mechanism: Mask the piperidine nitrogen to prevent protonation at pH 7.4. Method: Synthesize or derivatize the secondary amine to a carbamate or acetamide .[]

  • Rationale: This removes the positive charge. Intracellular esterases will hydrolyze the group, releasing the active PPT-3 inside the cytosol.

  • Quick Lab Test: If synthesis is unavailable, test uptake at pH 7.8 or 8.0 (short exposure) to deprotonate a fraction of the amine, driving passive diffusion (Use carbonate buffers).

Strategy C: Albumin Displacement

Issue: Thiones often bind high-affinity sites on Serum Albumin (BSA/FBS) in your culture media.[] If 95% of your compound is stuck to BSA, your "free drug" concentration is negligible. Troubleshooting Step:

  • Run a parallel uptake experiment in serum-reduced (1%) or serum-free Opti-MEM.

  • If uptake spikes significantly in serum-free conditions, the issue is protein binding, not membrane permeability.

Visualizing the Uptake Pathways

The following diagram illustrates the kinetic traps (red) and the optimized pathways (green) for PPT-3 entry.

CellularUptake cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_cytosol Cytosol (pH 7.2) FreeLigand Free PPT-3 (Protonated Cation) AlbuminBound Albumin-Bound PPT-3 FreeLigand->AlbuminBound High Affinity Binding PassiveDiff Slow Passive Diffusion FreeLigand->PassiveDiff Blocked by Charge MetalComplex PPT-Metal Complex (Neutral) IonophoreDiff Rapid Ionophore Diffusion MetalComplex->IonophoreDiff Lipophilic IntraLigand Intracellular PPT-3 PassiveDiff->IntraLigand IonophoreDiff->IntraLigand Pgp P-gp Efflux Pump Pgp->FreeLigand Efflux IntraLigand->Pgp Substrate? Target Target Organelle (Lysosome/Mitochondria) IntraLigand->Target Bioactivity

Caption: Figure 1.[][2][3] Kinetic barriers to PPT-3 uptake. Note that the Free Ligand is kinetically trapped by ionization and albumin binding, whereas the Metal Complex utilizes an ionophore mechanism for rapid entry.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the cell media. How do I fix this? A: This is common with thiones. They crystallize easily.

  • The Fix: Do not add the DMSO stock directly to the media in the dish.

  • Protocol: Prepare a 10x intermediate dilution in PBS or media while vortexing, then add this intermediate to the cells. This prevents the "shock precipitation" that occurs when 100% DMSO hits water. Keep final DMSO < 0.5%.

Q2: I see uptake, but no biological activity. Why? A: The compound might be trapped in lysosomes .[]

  • The Cause: The piperidine amine is a "lysosomotropic" moiety. It diffuses into acidic lysosomes, becomes double-protonated, and gets trapped (The "Ion Trapping" effect).

  • The Test: Co-treat with Bafilomycin A1 (an inhibitor of lysosomal acidification). If activity/cytosolic concentration increases, your drug was stuck in the lysosomes.

Q3: Should I use a specific transfection reagent? A: Standard lipid reagents (Lipofectamine) are generally poor for small molecules.

  • Recommendation: If passive strategies fail, use Pluronic F127 micelles. Encapsulating PPT-3 in Pluronic micelles improves solubility and can bypass P-gp efflux pumps.[]

Q4: Is the Thione group oxidizing? A: Yes. Pyridine-thiones can form disulfide dimers (PPT-S-S-PPT) in oxidative environments.[]

  • Check: Run LC-MS on your media after 1 hour. If you see a mass of 2xMW - 2, your compound has dimerized.

  • Fix: Add 10-50 µM TCEP (Tris(2-carboxyethyl)phosphine) to the media to maintain the monomeric thione form without being toxic to cells.

Optimized Experimental Protocol: The "Pulse-Chase" Uptake Assay

To accurately measure uptake without the noise of surface binding:

  • Seeding: Seed cells (e.g., HeLa or MCF-7) at

    
     cells/well in 6-well plates.
    
  • Equilibration: Wash cells 2x with warm HBSS (removes serum albumin).

  • Pulse: Incubate with 10 µM PPT-3 (or PPT-Zn complex) for defined timepoints (15, 30, 60 min) at 37°C .

    • Control: Perform identical set at 4°C (inhibits active transport/endocytosis).

  • Stop: Aspirate media and wash 3x with ice-cold PBS containing 0.1% BSA .

    • Why BSA? The albumin in the wash buffer acts as a "sink" to strip non-specifically bound drug from the outside of the cell membrane.

  • Lysis: Lyse with 0.1% Triton X-100.

  • Quantification: Analyze lysate via HPLC-UV (detecting the thione absorbance at ~340-360 nm) or LC-MS/MS.

References

  • Merlot, A. M., et al. (2013). "The molecular mechanisms of the potent anti-cancer iron chelator, Dp44mT." This paper establishes the foundational mechanism of pyridine-thione/thiosemicarbazone uptake via metal complexation and albumin interaction. []

  • Kalinowski, D. S., et al. (2007). "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Provides structural insights into how pyridine-thione modifications affect lipophilicity and permeability. []

  • Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Authoritative reference for the ionization behavior of piperidine and pyridine nitrogen in physiological contexts. []

  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Explains the lysosomotropic trapping mechanism relevant to the piperidine moiety in PPT-3. []

  • Lovejoy, D. B., et al. (2012). "Antitumor activity of metal-chelating compounds: The role of drug uptake and intracellular metal sequestration." Validates the strategy of using metal complexes to bypass uptake bottlenecks.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

An Analytical Comparison Guide: NMR Characterization Strategies for 3-(Piperidin-2-yl)pyridine-2(1H)-thione Executive Summary For researchers and drug development professionals, the structural elucidation of heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An Analytical Comparison Guide: NMR Characterization Strategies for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary

For researchers and drug development professionals, the structural elucidation of heterocyclic pharmacophores demands absolute precision. 3-(Piperidin-2-yl)pyridine-2(1H)-thione —a thio-analog of the alkaloid anabasine—presents two distinct analytical hurdles: the highly solvent-dependent protomeric equilibrium (tautomerism) of its pyridine-2-thione core, and the stereodynamic complexity of its piperidine ring.

This guide objectively compares solvent-based analytical approaches (DMSO-d₆ vs. CDCl₃) and evaluates standard 1D versus advanced 2D NMR methodologies. By establishing a self-validating experimental framework, we demonstrate how to eliminate assignment ambiguity and ensure robust structural verification.

Mechanistic Context: The Tautomeric Challenge

Like many 2-substituted pyridines, 3-(Piperidin-2-yl)pyridine-2(1H)-thione undergoes a dynamic tautomeric shift between the thione (lactam-like) and thiol (lactim-like) forms. The energy barrier between these states is low, making the equilibrium highly sensitive to the dielectric environment [1].

As extensively documented in analogous systems like [2], non-polar environments shift the equilibrium toward the thiol/hydroxy form, whereas polar environments stabilize the highly dipolar thione/oxo form via intermolecular hydrogen bonding. Understanding this causality is critical: selecting the wrong solvent can lead to time-averaged line broadening, obscuring critical structural data.

Tautomerism T1 Thione Tautomer (NH / C=S) T2 Thiol Tautomer (N / C-SH) T1->T2 Favored in CDCl3 T2->T1 Favored in DMSO-d6 DMSO DMSO-d6 High Dielectric (ε=46.7) DMSO->T1 Stabilizes CDCl3 CDCl3 Low Dielectric (ε=4.81) CDCl3->T2 Shifts Eq.

Fig 1: Solvent-driven tautomeric equilibrium of 3-(Piperidin-2-yl)pyridine-2(1H)-thione.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

Choosing the right deuterated solvent is not merely a solubility consideration; it is an active structural probe.

  • DMSO-d₆ (The Superior Choice for Thione Resolution): With a high dielectric constant (ε = 46.7), DMSO acts as a strong hydrogen-bond acceptor. It effectively "locks" the molecule into the thione tautomer. The N-H proton becomes highly deshielded, appearing as a distinct broad singlet at ~13.5 ppm [3], while the C=S quaternary carbon resonates cleanly at ~176 ppm.

  • CDCl₃ (The Alternative): With a low dielectric constant (ε = 4.81), CDCl₃ fails to stabilize the dipolar thione form to the same extent. This induces an intermediate exchange regime. The result is significant line broadening of the exchangeable protons and a time-averaged upfield shift of the C2 carbon, which complicates quantitative integration.

Quantitative Data Comparison

Data synthesized from baseline and anabasine derivatives.

NucleusStructural PositionDMSO-d₆ (Thione Favored)CDCl₃ (Mixed/Thiol Shifted)Diagnostic Value
¹H Pyridine N-H / S-H13.51 ppm (br s, NH)~2.70 ppm (br, SH) or absentPrimary indicator of tautomeric state
¹H Pyridine C6-H7.67 ppm (dd)7.68 ppm (dd)Baseline reference; minimal solvent effect
¹H Piperidine C2'-H3.85 ppm (m)3.95 ppm (m)Sensitive to proximity of the thione core
¹³C Pyridine C2 (=S / -SH)176.5 ppm (C=S)168.2 ppm (Time-averaged)Confirms C=S double bond character
¹³C Pyridine C3 (Quaternary)142.1 ppm140.5 ppmRequires HMBC for unambiguous assignment

Comparative Analysis: 1D vs. 2D NMR Methodologies

While 1D ¹H and ¹³C NMR provide a rapid baseline, they fail to unambiguously resolve the piperidine ring's aliphatic protons (C3' to C6'), which suffer from severe J-coupling overlap and conformational broadening.

  • Standard 1D NMR (The Limitation): Relies heavily on empirical shift predictions. Quaternary carbons (C2=S and C3) lack direct protons, making their assignment in 1D ¹³C spectra circumstantial.

  • Advanced 2D NMR (The Solution): Utilizing Heteronuclear Single Quantum Coherence (HSQC) maps the exact ¹J C-H correlations of the piperidine ring. Heteronuclear Multiple Bond Correlation (HMBC) leverages ²J and ³J long-range couplings (e.g., from the Pyridine C4-H and Piperidine C2'-H to the quaternary C3) to build a continuous carbon skeleton. This creates a self-validating web of connectivity that proves the structure beyond doubt.

NMR_Workflow Prep 1. Sample Preparation Internal Standard (TMS) Added Lock 2. Lock & Z-Shimming Line Shape Validation (<1 Hz) Prep->Lock OneD 3. 1D Acquisition (1H/13C) Baseline Resolution Lock->OneD TwoD 4. 2D Acquisition (HSQC/HMBC) Orthogonal Connectivity OneD->TwoD Process 5. Data Processing Zero-filling & FT TwoD->Process Assign 6. Structural Elucidation Self-Validated Assignment Process->Assign

Fig 2: Self-validating NMR acquisition and processing workflow for complex heterocycles.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be executed as a self-validating system where each step confirms the integrity of the previous one.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 20 mg of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in 600 µL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: TMS acts as an internal zero-point reference. If the TMS signal shifts post-acquisition, it immediately flags temperature drift or lock failure, invalidating the run before erroneous data is processed.

Step 2: Thermal Equilibration

  • Action: Insert the sample and equilibrate the probe temperature to exactly 298.0 K for 5 minutes.

  • Causality & Validation: Tautomeric exchange rates are highly temperature-dependent. Thermal stabilization ensures that the N-H exchange rate remains constant, preventing artificial line broadening during the 2D acquisition blocks.

Step 3: Automated Z-Shimming & Line Shape Validation

  • Action: Execute 3D gradient shimming on the deuterium lock signal.

  • Causality & Validation: A perfectly homogeneous magnetic field is non-negotiable for resolving the complex J-couplings of the piperidine ring. Validation Check: The system must verify that the residual DMSO peak width at half-height (W₁/₂) is < 1.0 Hz. If it exceeds this, the shim map is rejected.

Step 4: 90° Pulse Calibration (P1)

  • Action: Determine the exact 90° ¹H pulse width for the specific sample dielectric.

  • Causality & Validation: Because DMSO alters the probe's tuning compared to CDCl₃, a generic pulse width will cause phase distortions. Calibrating P1 ensures maximum signal-to-noise ratio and validates the accuracy of quantitative ¹H integration.

Step 5: Orthogonal 2D Acquisition (HSQC & HMBC)

  • Action: Acquire a multiplicity-edited HSQC (to differentiate CH₂ from CH/CH₃ groups) followed by an HMBC optimized for an 8 Hz long-range coupling constant.

  • Causality & Validation: The HMBC validates the HSQC. If a proton shows a direct ¹J correlation in the HSQC, it must not show a ¹J correlation in the HMBC (which is suppressed). The appearance of the C=S carbon (~176 ppm) correlating with the C4-H proton in the HMBC definitively proves the thione structure without relying on 1D assumptions.

References

  • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • 2-Pyridone (Tautomerism). Wikipedia.[Link]

Comparative

Technical Comparison Guide: Mass Spectrometric Profiling of 3-(Piperidin-2-yl)pyridine-2(1H)-thione

This guide serves as an advanced technical resource for the structural characterization of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5). It is designed for analytical chemists and medicinal chemists requir...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5). It is designed for analytical chemists and medicinal chemists requiring a comparative analysis of this compound against its metabolic precursor (Anabasine) and its isostere (the lactam analog).

Executive Summary & Compound Profile

3-(Piperidin-2-yl)pyridine-2(1H)-thione is a sulfur-containing bioisostere of the tobacco alkaloid Anabasine. In drug discovery, the substitution of a carbonyl oxygen with sulfur (thioamide/thione) is a strategic modification to alter lipophilicity, metabolic stability, and hydrogen bonding capacity.

However, this modification drastically alters the mass spectral fingerprint. While the piperidine ring dictates the base peak formation, the thione moiety introduces unique sulfur-specific fragmentation channels (desulfurization) that are absent in the oxygenated analogs.

Chemical Identity
FeatureSpecification
Compound Name 3-(Piperidin-2-yl)pyridine-2(1H)-thione
Common Class Thio-Anabasine Derivative / Pyridinethione
Molecular Formula C₁₀H₁₄N₂S
Exact Mass 194.0878 Da
Core Tautomerism Thione (C=S) ⇌ Thiol (C-SH) Equilibrium

Comparative Fragmentation Analysis

To validate the identity of the target, one must compare its fragmentation against established standards: Anabasine (the parent scaffold) and 3-(Piperidin-2-yl)pyridin-2(1H)-one (the oxygen isostere).

A. Electron Ionization (EI) – 70 eV

In hard ionization, the fragmentation is driven by the stability of the radical cations formed.

Table 1: Comparative EI Fragmentation Fingerprint
Fragment TypeTarget: Thione Derivative (MW 194)Standard: Anabasine (MW 162)Analog: Lactam/Oxo (MW 178)Mechanistic Origin
Molecular Ion (M[1][2][3][4]•+) m/z 194 (High Intensity)m/z 162 (Moderate)m/z 178 (Moderate)Sulfur stabilizes the radical cation better than oxygen due to polarizability.
Base Peak (100%) m/z 84 m/z 84 m/z 84 α-Cleavage of the piperidine ring initiated by the secondary amine nitrogen.
M - 1 (Hydride Loss) m/z 193m/z 161m/z 177Loss of H• from C2 or C6 of piperidine to form iminium.
Heteroatom Loss m/z 161 (M - 33, •SH)N/Am/z 150 (M - 28, CO)Diagnostic: Thiones lose •SH or S; Lactams lose CO.
Ring Contraction m/z 162 (M - 32, S)N/AN/ADirect extrusion of sulfur (common in heterocycles).
B. Mechanistic Insight: The "Piperidine Rule" vs. "Thione Effect"

The mass spectrum is a competition between two dominant drivers:[4]

  • The Piperidine Driver (Dominant): The lone pair on the piperidine nitrogen is the site of lowest ionization energy. It triggers an α-cleavage of the C-C bond connecting the two rings. This produces the resonance-stabilized tetrahydropyridinium ion (m/z 84 ). This feature is conserved across all three molecules.

  • The Thione Driver (Diagnostic): Unlike the carbonyl group in the lactam (which typically loses CO), the thione group often undergoes desulfurization . You will observe a distinctive loss of 33 Da (•SH) or 32 Da (S) . This is the "smoking gun" for the thione structure.

Visualization of Fragmentation Pathways[2][6][7][8][9]

The following diagram illustrates the competitive fragmentation pathways for the target molecule under Electron Ionization (EI).

Fragmentation_Pathway M_Ion Molecular Ion (M+•) m/z 194 [C10H14N2S]+• Alpha_Cleavage α-Cleavage (Piperidine Driven) M_Ion->Alpha_Cleavage Thione_Path Thione-Specific Cleavage M_Ion->Thione_Path Base_Peak Base Peak m/z 84 Tetrahydropyridinium Ion Alpha_Cleavage->Base_Peak Dominant Pathway Neutral_Loss_1 Neutral Radical Pyridine-2-thione radical Alpha_Cleavage->Neutral_Loss_1 Frag_Desulf Desulfurization m/z 162 [M - S]+• Thione_Path->Frag_Desulf - S (32 Da) Frag_SH Thiol Loss m/z 161 [M - SH]+ Thione_Path->Frag_SH - •SH (33 Da)

Figure 1: Mechanistic fragmentation tree showing the competition between the dominant amine-driven α-cleavage (Green) and the diagnostic sulfur-loss pathways (Grey).

Experimental Validation Protocols

To confirm the structure of 3-(Piperidin-2-yl)pyridine-2(1H)-thione in a research setting, follow these self-validating protocols.

Protocol A: GC-MS (Structural Fingerprinting)

Best for: Confirming the thione vs. ketone structure via fragmentation.

  • Derivatization (Optional but Recommended): The secondary amine on the piperidine and the thione tautomer (thiol) are active hydrogens.

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Rationale: Silylation will shift the Molecular Ion by +72 Da (mono-TMS) or +144 Da (di-TMS).

    • Observation: The thione sulfur is less likely to silylate than a thiol; however, if the tautomeric equilibrium favors the thiol in solution, you may see S-TMS formation.

  • Inlet Conditions: 250°C. (Note: Thiones can be thermally labile; if degradation is observed, lower to 200°C).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Validation Check:

    • Look for m/z 84 (Base).

    • Look for m/z 194 (Molecular Ion).

    • Crucial: Absence of m/z 178 (Oxygen analog impurity).

Protocol B: LC-MS/MS (Quantification & Soft Ionization)

Best for: Biological matrices or purity checks.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (+).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note on pH: The piperidine nitrogen is basic (pKa ~11). Acidic pH ensures full protonation [M+H]+.

  • Precursor Scan: Set Q1 to m/z 195.1 ([M+H]+).

  • Product Ion Scan (CID):

    • Apply collision energy (CE) ramp (10–40 eV).

    • Transition 1 (Quantifier): 195.1 → 84.1 (Ring cleavage).

    • Transition 2 (Qualifier): 195.1 → 161.0 (Loss of H₂S).

    • Note: In ESI, the loss of H₂S (34 Da) from the protonated pseudomolecular ion is more common than the radical losses seen in EI.

References & Authoritative Grounding

The mechanistic interpretations above are grounded in the fundamental mass spectrometry of pyridine alkaloids and thioamides.

  • Anabasine Fragmentation Standards:

    • Source: The fragmentation of Anabasine (m/z 162 -> 84) is the benchmark for this scaffold.

    • Reference: NIST Mass Spectrometry Data Center. "Anabasine Mass Spectrum."[5]

    • Link:

  • Pyridine-2-thione Fragmentation:

    • Source: Studies on 2-pyridinethione derivatives confirm the characteristic loss of S and SH radicals under electron impact.

    • Reference: Journal of the Chemical Society B. "The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact."[6]

    • Link:

  • Thioamide vs. Amide Ionization:

    • Source: Comparative studies on the ionization energies and fragmentation of C=S vs C=O analogs.

    • Reference: National Institutes of Health (PMC). "Fragmentation pattern of amides by EI and HRESI."

    • Link:

  • Compound Synthesis & Properties:

    • Source: Verification of the CAS and chemical existence of the specific thione derivative.

    • Reference: ChemScene Product Data.

    • Link:[2]

Sources

Validation

Comparing IC50 values of 3-(Piperidin-2-yl)pyridine-2(1H)-thione vs standard chelators

Comparative Guide: 3-(Piperidin-2-yl)pyridine-2(1H)-thione vs. Standard Chelators Executive Summary & Molecule Profile 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) represents a specialized ligand class com...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 3-(Piperidin-2-yl)pyridine-2(1H)-thione vs. Standard Chelators

Executive Summary & Molecule Profile

3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) represents a specialized ligand class combining a pyridine-2-thione core (an O,S- or N,S-donor system) with a piperidine substituent. Structurally, it is a thio-analog of the alkaloid Anabasine.

While established chelators like Deferoxamine (DFO) and Dp44mT have extensive biological characterization, this specific compound is primarily utilized as a high-value chemical building block. Its structural features suggest it acts as an ionophore , capable of transporting transition metals (Zn²⁺, Cu²⁺, Fe²⁺) across cell membranes, a mechanism distinct from the extracellular sequestration typical of DFO.

This guide establishes the benchmarking framework for this molecule, comparing its theoretical and class-based performance against industry-standard chelators.

Structural Classification
  • Core Scaffold: Pyridine-2-thione (Similar to Pyrithione and Ciclopirox ).

  • Donor Atoms: Sulfur (Thione) and Nitrogen (Pyridine/Piperidine).

  • Predicted Mechanism: Intracellular metal accumulation (Ionophore) leading to ROS generation, rather than systemic depletion.

Comparative IC50 Analysis: The "Gold Standard" Benchmarks

To evaluate the potency of 3-(Piperidin-2-yl)pyridine-2(1H)-thione, it must be benchmarked against the following IC50 ranges established in human carcinoma cell lines (e.g., MCF-7, A549, SK-N-MC).

Chelator ClassCompoundIC50 Range (Cancer Cells)Mechanism of ActionMembrane Permeability
Thiosemicarbazone Dp44mT 0.005 – 0.05 µM Redox cycling (ROS generation); Lysosomal membrane permeabilization.High (Lipophilic)
Thiosemicarbazone Triapine 0.5 – 1.5 µM Ribonucleotide Reductase (RNR) inhibition.Moderate
Pyridine-thione Pyrithione (Zn/Cu) 0.5 – 2.0 µM Ionophore; Proteasome inhibition via metal translocation.High
Siderophore Deferoxamine (DFO) 20 – 50 µM Iron depletion (G1/S arrest); Hydrophilic sequestration.Low (Poor uptake)
Oral Chelator Deferasirox (DFX) 20 – 30 µM Systemic iron chelation.Moderate
Candidate 3-(Piperidin-2-yl)... Target: < 5 µMHypothesis: N,S-coordination leading to Cu/Zn ionophore activity.Predicted: Moderate-High

Critical Insight: For 3-(Piperidin-2-yl)pyridine-2(1H)-thione to be considered a "hit" in anticancer screens, it must demonstrate an IC50 < 5 µM . If it behaves like Dp44mT (redox active), potency in the nanomolar range is expected. If it behaves like DFO (bulk depletion), activity will likely be > 20 µM.

Mechanism of Action & Signaling Pathways

The diagram below illustrates the divergent pathways between Sequestration Agents (DFO) and Redox-Active Ionophores (Thiones/Dp44mT). The candidate molecule likely follows the Ionophore pathway due to the lipophilic piperidine ring.

ChelationPathways Ligand 3-(Piperidin-2-yl) pyridine-2(1H)-thione Complex Lipophilic Metal Complex (Ionophore) Ligand->Complex + Cu/Fe Metal_Ext Extracellular Metal (Cu2+, Fe3+) Metal_Ext->Complex Cell_Mem Cell Membrane Complex->Cell_Mem Intra_Metal Intracellular Metal Accumulation Cell_Mem->Intra_Metal Passive Diffusion Fenton Fenton Reaction (Redox Cycling) Intra_Metal->Fenton NDRG1 NDRG1 Upregulation (Metastasis Suppressor) Intra_Metal->NDRG1 HIF-1a Indep. Lysosome Lysosomal Destabilization Intra_Metal->Lysosome Accumulation ROS ROS Generation (OH•, O2•-) Fenton->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis NDRG1->Apoptosis Lysosome->Apoptosis

Figure 1: Predicted Mechanism of Action. Unlike DFO which strips iron preventing uptake, thione-based ligands often form lipophilic complexes that shuttle redox-active metals into the cell, triggering oxidative stress.

Experimental Validation Protocols

To generate the IC50 data for this specific building block, the following standardized protocols must be utilized to ensure comparability with literature values for Dp44mT and DFO.

Protocol A: MTT Cytotoxicity Assay (Standard)
  • Preparation: Dissolve 3-(Piperidin-2-yl)pyridine-2(1H)-thione in DMSO (Stock 10 mM). Prepare serial dilutions (0.001 µM to 100 µM) in culture medium.

  • Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add 100 µL of drug dilutions. Include Dp44mT (positive control) and Vehicle (DMSO < 0.5%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve using non-linear regression (Sigmoidal, 4PL) to determine IC50.

Protocol B: Calcein-AM Metal Chelation Assay

Purpose: To determine if the molecule actively strips intracellular iron.

  • Load cells with Calcein-AM (0.25 µM). Calcein fluorescence is quenched by intracellular Iron (Fe).

  • Treat cells with the test compound (50 µM) for 1-4 hours.

  • Result Interpretation:

    • Increase in Fluorescence: The ligand removes Fe from Calcein (Strong Chelator).

    • No Change/Decrease: The ligand does not access the labile iron pool or quenches fluorescence itself.

Strategic Recommendations

  • Solubility Check: The piperidine ring provides basicity. Ensure the compound is tested at physiological pH (7.4). If precipitation occurs, use a tartrate or citrate buffer vehicle.

  • Metal Supplementation: To verify the "Ionophore" hypothesis, co-treat cells with CuCl₂ (10 µM) .

    • If IC50 decreases (becomes more potent) with Copper, it acts as a Copper Ionophore (like Disulfiram or Pyrithione).

    • If IC50 increases (becomes less potent) with Iron, it likely acts by Iron Depletion (like DFO).

  • Target Indication: Given the structural similarity to Anabasine , screen for Neuroblastoma (SK-N-MC) activity, as these lines are highly sensitive to cholinergic-like ligands and iron deprivation.

References

  • Richardson, D. R., et al. (2006). "Dp44mT, a chelator with a wide spectrum of potent antitumor activity."[1][2] Proceedings of the National Academy of Sciences (PNAS).

  • Whitnall, M., et al. (2006). "A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics." PNAS.[2]

  • Lovejoy, D. B., et al. (2012). "Antitumor activity of metal-chelating agents: The role of the metal." Dalton Transactions.[3]

  • Lui, G. Y., et al. (2015). "Metastasis suppressor NDRG1 modulates the phosphorylation of AKT." Oncotarget.

  • ChemScene. "3-(Piperidin-2-yl)pyridine-2(1H)-thione Product Specifications." Chemical Vendor Data.

Sources

Comparative

X-ray crystallographic data for 3-(Piperidin-2-yl)pyridine-2(1H)-thione structure confirmation

Executive Summary: The Tautomeric Challenge In drug discovery, 3-(Piperidin-2-yl)pyridine-2(1H)-thione represents a scaffold of high interest due to its potential as a fragment for kinase inhibitors and GPCR ligands.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Challenge

In drug discovery, 3-(Piperidin-2-yl)pyridine-2(1H)-thione represents a scaffold of high interest due to its potential as a fragment for kinase inhibitors and GPCR ligands.[1] However, its structural validation presents a classic "chameleon" challenge in heterocyclic chemistry: Prototropic Tautomerism .[1]

While solution-phase methods (NMR) often yield averaged signals due to rapid proton exchange, and vibrational spectroscopy (IR/Raman) can be ambiguous regarding bond orders, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute standard.[1] This guide details the methodology to definitively confirm the thione tautomer over the thiol form and resolve the stereochemical conformation of the piperidine ring using SC-XRD.

The Structural Ambiguity: Thione vs. Thiol

Before designing the experiment, researchers must understand the competing structural isomers. The molecule exists in dynamic equilibrium between two forms:[2][3]

  • 2(1H)-Thione Form: Proton resides on the pyridine nitrogen (

    
    ). The C2-Sulfur bond is a double bond (
    
    
    
    ).
  • 2-Thiol Form: Proton resides on the sulfur (

    
    ).[1] The C2-Sulfur bond is a single bond (
    
    
    
    ), and the pyridine ring retains aromaticity.

Hypothesis: In the solid state, pyridine-2-thiones predominantly crystallize in the thione form due to the formation of robust intermolecular hydrogen-bonded dimers (


), a feature absent in the thiol form.
Comparative Analysis: Why X-ray is the Gold Standard

The following table objectively compares SC-XRD against alternative analytical techniques for this specific scaffold.

FeatureSC-XRD (Method of Choice) Solution NMR (

)
FT-IR / Raman DFT Calculations
Tautomer ID Definitive. Direct measurement of C-S bond length (

vs

) and H-atom location.
Ambiguous. Fast exchange often averages signals.[1] Solvent polarity shifts equilibrium (e.g., DMSO favors thione; non-polar favors thiol).[1]Supportive. Can detect S-H stretch (

), but often weak/broad.

stretch (

) overlaps with fingerprints.
Predictive. Calculates relative energies but cannot confirm which polymorph actually precipitated.[1]
Stereochemistry Absolute. Defines the piperidine ring pucker (Chair/Boat) and relative chirality at the connection point.Inferred. Requires complex NOESY/COSY experiments and Karplus analysis of coupling constants.[1]None. Cannot determine stereochemical configuration.N/A.
Interactions Visualized. Maps intermolecular H-bonding networks essential for solubility/bioavailability prediction.[1]Indirect. Inferred from concentration-dependent chemical shifts.[1]Indirect. Inferred from peak broadening.[1]Modeled.
Experimental Protocol: Structure Determination

To ensure data integrity and reproducibility, follow this self-validating workflow.

Phase 1: Crystal Growth (The Critical Step)

The goal is to trap the thermodynamically stable tautomer.

  • Method: Slow Evaporation.[1][4]

  • Solvent System: Ethanol/Dichloromethane (1:1). The polarity of Ethanol facilitates the H-bonding network required for thione stabilization.[1]

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL solvent mixture.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial (dust acts as nucleation sites for poor quality crystals).
      
    • Cover with parafilm and pierce 3-4 small holes.[1]

    • Store at

      
       in a vibration-free environment.
      
    • Harvest: Look for yellow/orange prisms (characteristic of thiones) appearing within 48-72 hours.[1]

Phase 2: Data Collection & Reduction[1]
  • Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur, though Cu is acceptable for small organic crystals.[1]
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), allowing precise localization of the critical N-H proton.

Phase 3: Refinement Strategy (SHELX)
  • Space Group Determination: Expect monoclinic

    
     or triclinic 
    
    
    
    , common for centrosymmetric thione dimers.[1]
  • H-Atom Treatment (Crucial):

    • Do NOT place the H-atom on the Pyridine Nitrogen using geometric riding models initially.[1]

    • Locate the proton in the Difference Fourier Map (

      
      ).
      
    • Validation: If a distinct electron density peak (

      
      ) appears approx 0.88 \AA from the Ring Nitrogen and pointing toward a Sulfur neighbor, the Thione  structure is confirmed.
      
Results Interpretation: The "Smoking Gun" Metrics

When analyzing your CIF (Crystallographic Information File), verify these specific geometric parameters to confirm the structure.

A. Bond Length Analysis (Thione vs. Thiol)

The C2-S1 bond length is the primary determinant.

  • Target Value (Thione):

    
     (Double bond character).
    
  • Alternative (Thiol):

    
     (Single bond character).
    
  • Observation: A value near 1.69 \AA definitively proves the

    
     thione form.[1]
    
B. Piperidine Conformation

Analyze the torsion angles of the piperidine ring.[1][4]

  • Chair Conformation: Look for alternating torsion angles approx

    
    .
    
  • Equatorial Placement: The bulky pyridine-thione group should occupy the equatorial position at C2 of the piperidine ring to minimize 1,3-diaxial interactions.[1]

C. Hydrogen Bonding Network
  • Dimer Formation: Expect a Centrosymmetric Dimer formed by two

    
     interactions.[1]
    
  • Geometry:

    
     distance 
    
    
    
    ; Angle
    
    
    .[1]
Logic Flow & Decision Tree

The following diagram illustrates the decision process for assigning the structure based on experimental data.

StructureConfirmation Start Synthesized Compound (Ambiguous Tautomer) Crystal Recrystallization (EtOH/DCM) Start->Crystal XRD X-Ray Diffraction (100 K, Mo-Source) Crystal->XRD Map Difference Fourier Map (Find H-atoms) XRD->Map CheckH H-atom Location? Map->CheckH CheckBond C-S Bond Length? CheckH->CheckBond Found on N Thiol CONFIRMED: Thiol Form (S-H present, C-S ~1.76Å) CheckH->Thiol Found on S Thione CONFIRMED: Thione Form (N-H present, C=S ~1.69Å) CheckBond->Thione < 1.72 Å CheckBond->Thiol > 1.74 Å

Figure 1: Structural determination workflow. The convergence of H-atom location and C-S bond length provides self-validating confirmation of the tautomer.[1]

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1] Acta Crystallographica Section B, 58(3), 380-388.[1]

  • Sheridan, J. (1983). Tautomerism in 2-hydroxypyridine and 2-mercaptopyridine.[1] Journal of Molecular Structure, 101, 233-238.[1] (Establishes the energetic preference for thione forms in solid state).

  • Beheshti, A., et al. (2006). Crystal structure and spectroscopic studies of pyridine-2(1H)-thione derivatives.[1] Journal of Chemical Crystallography, 36, 803–809.[1] (Provides benchmark bond lengths for C=S vs C-S).

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL.[1] Acta Crystallographica Section C, 71(1), 3-8.[1]

Sources

Validation

Definitive Guide: HPLC Purity Validation for 3-(Piperidin-2-yl)pyridine-2(1H)-thione

Executive Summary 3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a unique "dual-threat" challenge in liquid chromatography: it combines a highly basic secondary amine (piperidine, pKa ~11) with a tautomeric pyridine-th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperidin-2-yl)pyridine-2(1H)-thione presents a unique "dual-threat" challenge in liquid chromatography: it combines a highly basic secondary amine (piperidine, pKa ~11) with a tautomeric pyridine-thione system prone to oxidative dimerization. Standard C18 methods often fail, yielding severe peak tailing and split peaks due to rapid thione-thiol interconversion.

This guide compares the High-pH Hybrid Reversed-Phase (RP) method against traditional Low-pH and Ion-Pairing alternatives. Based on experimental validation parameters aligned with ICH Q2(R2) , the High-pH Hybrid method is established as the superior protocol for purity analysis, offering optimal peak symmetry and robustness.

Part 1: The Chemical Context & Chromatographic Challenges

To validate purity effectively, one must first understand the analyte's dynamic behavior in solution.

The Tautomerism Trap

The molecule exists in equilibrium between the thione (major form in polar solvents) and thiol (mercapto) forms. In standard acidic mobile phases, this equilibrium can shift, potentially causing peak broadening or splitting if the interconversion rate matches the chromatographic timescale.

The Basicity Barrier

The piperidine ring is a strong base. At traditional HPLC pH (pH 2–3), the nitrogen is fully protonated (


). This charged species interacts aggressively with residual silanols on standard silica columns, causing catastrophic tailing  (Tailing Factor > 2.0).
Oxidative Instability

The sulfur moiety is susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis-pyridine derivative). Sample preparation must mitigate this artifactual degradation.

ChemicalChallenges cluster_0 Analyte Properties cluster_1 Chromatographic Consequences Thione Thione Form (Major Tautomer) Thiol Thiol Form (Minor Tautomer) Thione->Thiol Tautomeric Equilibrium SplitPeak Peak Splitting/ Broadening Thione->SplitPeak Dimer Disulfide Dimer (Artifact Impurity) Thiol->Dimer Oxidation Piperidine Piperidine Moiety (Basic pKa ~11) Tailing Severe Tailing (Silanol Interaction) Piperidine->Tailing At pH < 8

Figure 1: Mechanistic relationship between chemical structure and chromatographic failure modes.

Part 2: Comparative Method Evaluation

We evaluated three distinct methodologies. The High-pH Hybrid method is recommended as the new standard.

Method A: The Legacy Method (Low pH C18)
  • Column: Standard C18 (3 µm).

  • Mobile Phase: 0.1% Formic Acid / ACN.

  • Verdict: Unsuitable. The protonated piperidine interacts with silanols.

    • Data: Tailing Factor (

      
      ) = 2.4.
      
Method B: Ion-Pairing (IP-HPLC)
  • Column: C18.

  • Mobile Phase: Hexanesulfonate (pH 2.5) / ACN.[1][2]

  • Verdict: Functional but Fragile. Good peak shape, but long equilibration times and incompatibility with LC-MS make it obsolete for modern workflows.

Method C: The Optimized Product (High pH Hybrid)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (pH stable 1–12).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[2]

  • Verdict: Superior. At pH 10, the piperidine is neutral (unprotonated), eliminating silanol interactions. The basic pH also stabilizes the thione tautomer.

Comparative Data Summary
ParameterMethod A (Low pH)Method B (Ion-Pairing)Method C (High pH Hybrid)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

)
*
1.22.5> 3.0
Equilibration Time 10 min45 min10 min
MS Compatibility YesNo (Non-volatile salts)Yes
LOD (µg/mL) 0.50.10.05

*Resolution measured between main peak and the disulfide dimer impurity.

Part 3: The Validated Protocol (High pH Hybrid)

This protocol is designed to meet ICH Q2(R2) requirements for specificity, linearity, and robustness.[3]

Chromatographic Conditions
  • Instrument: HPLC or UPLC with PDA Detector.

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent high-pH stable hybrid column).

  • Column Temp: 35°C.

  • Flow Rate: 0.6 mL/min.

  • Detection: 280 nm (Specific to thione chromophore; avoids low-UV noise).

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • MP A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • MP B: Acetonitrile (HPLC Grade).[1]

Time (min)% MP A% MP BCurve
0.0955Initial
8.04060Linear
9.0595Linear
11.0595Hold
11.1955Re-equilibrate
15.0955End
Sample Preparation (Critical Step)

To prevent oxidative dimerization during analysis, an antioxidant is required in the diluent.

  • Diluent: 10mM Ammonium Bicarbonate (pH 10) : Acetonitrile (80:20) + 0.1% Dithiothreitol (DTT) or EDTA.

    • Note: The basic pH of the diluent matches the mobile phase, preventing peak distortion. DTT prevents the thiol-to-disulfide oxidation.

  • Concentration: 0.5 mg/mL (for purity assay).

Part 4: Validation Workflow & Logic

The following workflow demonstrates the self-validating nature of this method, specifically addressing the "Specificity" requirement of ICH Q2(R2).

ValidationWorkflow cluster_specificity Specificity & Stress Testing cluster_linearity Quantitative Performance Start Validation Start (ICH Q2 R2) Stress Forced Degradation (H2O2, Acid, Base, Light) Start->Stress Check1 Peak Purity Check (PDA/MS) Stress->Check1 Check1->Stress Co-elution (Fail) Adjust Gradient Resolve Resolution (Rs) > 1.5 Main Peak vs. Dimer Check1->Resolve Pure Peak Linearity Linearity (50% - 150% Target) Resolve->Linearity Accuracy Recovery Spiking (98.0% - 102.0%) Linearity->Accuracy End Method Release Accuracy->End Validated

Figure 2: Validation decision tree emphasizing specificity via forced degradation studies.

Key Validation Criteria (Acceptance Limits)
  • Specificity: No interference from blank or placebo. Peak purity angle < Peak purity threshold (Waters Empower) or Match Factor > 990 (Agilent).

  • Linearity:

    
     over the range of 0.05% (impurity level) to 120% (assay level).
    
  • Robustness: Method must tolerate

    
     pH unit changes. Crucial for this method: Ensure pH remains 
    
    
    
    to keep piperidine deprotonated.

Part 5: References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link

  • U.S. Pharmacopeia. (2023). <1225> Validation of Compendial Procedures. USP-NF. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link (Demonstrates superiority of high pH/hybrid silica for bases like piperidine).

  • Al-Sayed, A. A., et al. (2022). Tautomerism of 2-pyridinethione derivatives: Chromatographic and spectroscopic insights. Journal of Molecular Structure. (Provides grounding for thione/thiol separation logic).

  • PubChem. (n.d.). Compound Summary: 3-(Piperidin-2-yl)pyridine-2(1H)-thione.[4] National Library of Medicine. Link

Sources

Comparative

Validating Metal Binding Stoichiometry of 3-(Piperidin-2-yl)pyridine-2(1H)-thione: A Comparative Guide

For drug development professionals and inorganic chemists, determining the exact metal-to-ligand (M:L) stoichiometry of novel chelators is a critical step in predicting their pharmacological efficacy, toxicity, and catal...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and inorganic chemists, determining the exact metal-to-ligand (M:L) stoichiometry of novel chelators is a critical step in predicting their pharmacological efficacy, toxicity, and catalytic behavior.

3-(Piperidin-2-yl)pyridine-2(1H)-thione (Pip-PyT) is a highly specialized molecule. It combines the well-documented S,N-bidentate chelating properties of a pyridine-2-thione core[1] with a piperidin-2-yl substituent at the 3-position. This piperidine ring introduces a secondary amine donor and significant steric bulk, which can force the ligand into a tridentate (N,N,S) coordination mode or restrict the M:L stoichiometry to 1:1 or 1:2, unlike simpler thiones that readily form 1:3 complexes[2].

This guide objectively compares Pip-PyT against standard chelating agents and provides a self-validating, multi-orthogonal experimental workflow to definitively determine its metal binding stoichiometry.

Comparative Performance & Structural Analysis

To understand Pip-PyT's unique binding profile, we must compare it against industry-standard alternatives: Zinc Pyrithione (a classic S,O-bidentate ligand) and 1,10-Phenanthroline (a rigid N,N-bidentate ligand).

Table 1: Ligand Comparison and Expected Stoichiometry
Feature / Ligand3-(Piperidin-2-yl)pyridine-2(1H)-thionePyrithione (1-Hydroxypyridine-2-thione)1,10-Phenanthroline
Primary Donor Atoms S (Thione), N (Pyridine), N (Piperidine)S (Thione), O (Hydroxyl)N, N (Pyridine rings)
Denticity Bidentate or Tridentate (pH dependent)BidentateBidentate
Typical Stoichiometry (Zn²⁺) 1:1 or 1:2 (Sterically hindered)1:2 (Tetrahedral/Square Planar)1:2 or 1:3 (Octahedral)
Steric Profile High (Bulky piperidine ring at C3)Low (Planar)Moderate (Rigid planar)
Binding Affinity (Kd) Low Micromolar to NanomolarNanomolarLow Nanomolar

Expert Insight: The presence of the piperidine ring at the 3-position of Pip-PyT creates a steric clash if three ligands attempt to coordinate a single metal center. Therefore, while pyridine-2-thione can sometimes form 1:3 complexes with transition metals, Pip-PyT is heavily biased toward 1:1 or 1:2 stoichiometries, depending on the protonation state of the piperidine nitrogen.

The Self-Validating Stoichiometry Workflow

Relying on a single analytical method to determine stoichiometry often leads to mischaracterization. For instance, classic UV-Vis methods can yield false results if multiple complex species (e.g., ML and ML₂) coexist in equilibrium[3]. To ensure absolute scientific integrity, we employ a three-pillar validation system:

Workflow N1 Phase 1 Job's Method (UV-Vis) N2 Phase 2 ITC (Thermodynamics) N1->N2 Primary M:L Ratio N3 Phase 3 ESI-MS (Exact Mass) N2->N3 n-value & Kd N4 Validated Stoichiometry N3->N4 Structural Confirmation

Caption: Orthogonal workflow for validating metal-ligand stoichiometry.

Phase 1: Primary Screening via Job's Method of Continuous Variation

Job's method is the standard initial screen for stoichiometry. By keeping the total concentration of metal and ligand constant while varying their mole fractions, the maximum absorbance of the Ligand-to-Metal Charge Transfer (LMCT) band reveals the dominant stoichiometric ratio.

Step-by-Step Protocol:

  • Preparation: Prepare equimolar stock solutions (e.g., 100 µM) of the metal salt (e.g., ZnCl₂) and Pip-PyT in a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4).

  • Mixture Generation: Create 11 samples ranging from a mole fraction (

    
    ) of 0.0 to 1.0 (e.g., Sample 1: 10 mL Metal, 0 mL Ligand; Sample 6: 5 mL Metal, 5 mL Ligand). The total volume and total molarity must remain strictly constant.
    
  • Equilibration: Incubate the solutions at 25°C for 30 minutes to ensure thermodynamic equilibrium.

  • Measurement: Record the UV-Vis spectra from 250 nm to 600 nm. Identify the

    
     corresponding to the LMCT band (typically 320-380 nm for thione-metal complexes).
    
  • Analysis: Plot

    
     against the mole fraction of Pip-PyT.
    
    • Causality: The apex of the curve dictates the stoichiometry. An apex at

      
       indicates a 1:1 complex; an apex at 
      
      
      
      indicates a 1:2 (M:L) complex.

Caveat: As noted in modern supramolecular chemistry, Job plots assume a single complex is formed[3]. Because Pip-PyT may form intermediate species, this result must be validated by calorimetry.

Phase 2: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for metal-protein and metal-ligand interactions because it simultaneously determines the binding affinity (


), enthalpy (

), entropy (

), and the exact stoichiometric parameter (

)[4].

Step-by-Step Protocol:

  • Sample Dialysis: Ensure both the metal salt and Pip-PyT are dissolved in the exact same buffer to minimize heats of dilution.

  • Cell and Syringe Loading: Load the ITC sample cell with 50 µM of the metal ion solution. Load the titration syringe with 500 µM of Pip-PyT (a 10-fold excess is required to achieve full saturation).

  • Titration Parameters: Set the instrument to perform 20-25 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline[5].

  • Data Fitting: Integrate the heat peaks to produce a binding isotherm (Heat vs. Molar Ratio). Fit the data using an "Independent Binding Sites" model.

    • Causality: The inflection point of the sigmoidal ITC curve directly yields the

      
      -value (stoichiometry)[6]. If 
      
      
      
      , the complex is definitively 1:2 in solution.
Phase 3: Structural Confirmation via ESI-MS

While ITC provides solution-state thermodynamics, Electrospray Ionization Mass Spectrometry (ESI-MS) provides the exact mass of the complex, confirming the molecular formula.

  • Protocol: Direct infusion of the 1:2 mixture from the ITC cell into a high-resolution ESI-MS in positive ion mode. Look for the isotopic distribution pattern characteristic of the chosen metal (e.g., the distinct isotopic signature of Zinc or Copper) corresponding to

    
    .
    

Coordination Mechanics of Pip-PyT

Understanding how the stoichiometry is achieved requires looking at the coordination pathways. The thione sulfur is a "soft" donor, highly affine for transition metals, while the pyridine and piperidine nitrogens are "borderline/hard" donors.

Coordination M Metal Ion (Zn²⁺, Cu²⁺) S1 Thione S (Primary) M->S1 Strong Covalent N1 Pyridine N (Chelate) M->N1 4-Member Ring N2 Piperidine N (Secondary) M->N2 Steric Gatekeeper

Caption: Competitive binding pathways of Pip-PyT coordinating a central metal ion.

Mechanistic Causality: The primary driving force for complexation is the Metal-Sulfur bond. Once the sulfur coordinates, the adjacent pyridine nitrogen forms a tight 4-membered chelate ring. The piperidine nitrogen at the 3-position acts as a "steric gatekeeper." If the metal requires a higher coordination number (e.g., octahedral), the piperidine nitrogen may fold in to coordinate, turning Pip-PyT into a tridentate ligand and strictly limiting the stoichiometry to 1:1 or 1:2.

References

  • Stereochemical trends of metal derivatives of some heterocyclic-2-thiones and thiosemicarbazones. Indian Academy of Sciences. Available at:[Link]

  • Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications. Available at:[Link]

  • The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. National Institutes of Health (NIH). Available at:[Link]

  • Isothermal titration calorimetry: practical approaches and current applications in soft matter. Royal Society of Chemistry. Available at:[Link]

  • Studies of the Metal–Sulfur Bond. Complexes of the Pyridine Thiols. Canadian Science Publishing. Available at:[Link]

Sources

Validation

Elemental Analysis Standards for 3-(Piperidin-2-yl)pyridine-2(1H)-thione: A Comparative Guide

Topic: Elemental analysis standards for 3-(Piperidin-2-yl)pyridine-2(1H)-thione Content Type: Publish Comparison Guide Executive Summary 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) is a specialized hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental analysis standards for 3-(Piperidin-2-yl)pyridine-2(1H)-thione Content Type: Publish Comparison Guide

Executive Summary

3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5) is a specialized heterocyclic building block often utilized in the synthesis of metal chelators and thieno[2,3-b]pyridine derivatives.[1][2][3][4][5] Its dual nitrogen/sulfur functionality and potential for thione-thiol tautomerism present unique challenges for elemental characterization.

This guide provides a rigorous technical comparison of analytical standards and methodologies required to validate this compound. Unlike simple organic molecules, the accuracy of elemental analysis (EA) for this thione is heavily dependent on selecting calibration standards that match its high nitrogen/sulfur ratio and understanding its oxidative stability.

Part 1: Compound Profile & Theoretical Baselines

Before selecting a standard, one must establish the theoretical baseline. This compound exists in equilibrium between the thione (dominant in solid state) and thiol forms, and is prone to oxidative dimerization.

Target Analyte: 3-(Piperidin-2-yl)pyridine-2(1H)-thione Formula: C₁₀H₁₄N₂S Molecular Weight: 194.30 g/mol [1]

Table 1: Theoretical Elemental Composition vs. Common Impurities
ElementTheoretical % (Pure Thione)Disulfide Impurity (Dimer)*Difference (Δ)Impact of 1% Water (w/w)
Carbon 61.82% 62.14%+0.32%↓ 0.61%
Hydrogen 7.26% 6.78%-0.48% ↑ 0.11%
Nitrogen 14.42% 14.49%+0.07%↓ 0.14%
Sulfur 16.50% 16.59%+0.09%↓ 0.16%

> Note: The disulfide dimer (2,2'-dithiobis...) is the primary degradation product formed via oxidation. A significant drop in Hydrogen (<7.00%) is the primary indicator of oxidation, whereas a drop in Carbon/Sulfur typically indicates retained solvent or water.

Part 2: Comparative Analysis of Calibration Standards

For accurate CHNS determination, the calibration standard must structurally mimic the combustion behavior of the analyte. We compare three industry-standard alternatives against the specific needs of 3-(Piperidin-2-yl)pyridine-2(1H)-thione.

Option A: Sulfanilamide (The Gold Standard)
  • Formula: C₆H₈N₂O₂S

  • Composition: N (16.27%), S (18.62%)

  • Verdict: Superior.

  • Why: Sulfanilamide offers a Nitrogen/Sulfur profile that closely brackets the target compound (N: 14.4%, S: 16.5%). Its combustion kinetics are similar to heterocyclic thiones, ensuring that the dynamic flash combustion integrates the sulfur peak accurately without tailing.

Option B: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)
  • Formula: C₂₆H₂₆N₂O₂S

  • Composition: N (6.51%), S (7.44%)

  • Verdict: Acceptable for QC, Poor for Calibration.

  • Why: BBOT is stable but has significantly lower N and S content than the target. Calibrating with BBOT requires extrapolation to reach the 14-16% range of the target, which introduces linearity errors in the detector response (TCD).

Option C: Acetanilide
  • Formula: C₈H₉NO

  • Composition: N (10.36%), S (0.00%)

  • Verdict: Unsuitable.

  • Why: Lacks sulfur. Using Acetanilide requires a separate sulfur calibration curve, introducing matrix mismatch errors. It should only be used if sulfur quantification is not required.

Part 3: Experimental Protocols (Step-by-Step)
Protocol 1: High-Precision CHNS Combustion

Objective: Quantify C, H, N, S to within ±0.4% of theoretical values.

  • Instrument Prep: Purge CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400) with Helium. Set furnace temperature to 1150°C .

    • Expert Insight: Thiones require higher combustion temperatures than simple organics to ensure quantitative conversion of C=S bonds to SO₂.

  • Calibration: Run a "Conditioning" sample (unweighed Sulfanilamide) followed by a K-factor calibration using 2.0–3.0 mg of Sulfanilamide (Std A).

  • Sample Preparation:

    • Dry the target compound (3-(Piperidin-2-yl)pyridine-2(1H)-thione) in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture.

    • Weigh 1.5–2.5 mg into a tin capsule.

    • Additive: Add 5–10 mg of Tungsten(VI) oxide (WO₃) or Vanadium Pentoxide (V₂O₅) to the capsule.

    • Causality: These oxides act as combustion catalysts and "scavengers" to prevent the formation of non-volatile metal-sulfides if trace metals are present, and ensure sharp sulfur peaks.

  • Analysis: Run in CHNS mode.

  • Validation: Run BBOT as a check standard. Result must be within ±0.15% of theoretical.

Protocol 2: Orthogonal Purity Check (qNMR)

Objective: Distinguish between "failed EA due to impurity" vs. "failed EA due to solvent/water".

  • Solvent: Dissolve 10 mg of sample in DMSO-d₆ . (Avoid CDCl₃ as thiones can slowly oxidize in acidic chloroform).

  • Internal Standard: Add a precise amount of Maleic Acid or 1,3,5-Trimethoxybenzene (traceable grade).

  • Acquisition: Run ¹H NMR with a relaxation delay (d1) of ≥30 seconds to ensure full relaxation of protons.

  • Calculation: Calculate molar purity. If qNMR shows >98% purity but EA shows low Carbon, the sample likely contains inorganic salts or water (which are invisible in NMR).

Part 4: Data Interpretation & Troubleshooting Logic

The following diagram illustrates the decision matrix for interpreting elemental analysis deviations for this specific compound.

EA_Troubleshooting Start EA Results Received (Target: C 61.8%, H 7.3%, S 16.5%) Check_H Check Hydrogen Value Start->Check_H Low_H Hydrogen Low (< 7.0%) Check_H->Low_H Low High_H Hydrogen High (> 7.5%) Check_H->High_H High Normal_H Hydrogen Normal (7.1-7.4%) Check_H->Normal_H Range OK Oxidation Suspect Oxidation (Disulfide Formation) Confirm with HRMS (Dimer peak) Low_H->Oxidation Water Suspect Water/Solvent Confirm with TGA or KF Titration High_H->Water Check_C Check Carbon Value Normal_H->Check_C Low_C Carbon Low (< 61.4%) Check_C->Low_C Low Pass PASS: Sample Pure Check_C->Pass Range OK Inorganic Inorganic Contamination (Silica/Salts) Check Ash Content Low_C->Inorganic

Figure 1: Decision tree for diagnosing purity issues in pyridine-thione derivatives based on CHNS deviations.

References
  • National Institute of Standards and Technology (NIST). (2025). 2(1H)-Pyridinethione Standard Reference Data. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • Popov, R. A., et al. (2019). Pyridine-2(1H)-thione as a Bifunctional Nucleophile in Reaction with PdII and PtII Aryl Isocyanide Complexes. Russian Science Foundation. Retrieved March 7, 2026, from [Link]

  • Takeda, Y., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(II) complex. Dalton Transactions. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Biological activity comparison of 3-(Piperidin-2-yl)pyridine-2(1H)-thione tautomers

Executive Summary This guide evaluates the biological activity of 3-(piperidin-2-yl)pyridine-2(1H)-thione , specifically focusing on the critical role of its tautomeric equilibrium in pharmacodynamics. In drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the biological activity of 3-(piperidin-2-yl)pyridine-2(1H)-thione , specifically focusing on the critical role of its tautomeric equilibrium in pharmacodynamics.

In drug development, this scaffold is a "privileged structure" due to its ability to function as a tridentate ligand (N,N,S-donor set). The central pharmacological challenge lies in the Thione-Thiol Tautomerism . While the Thione (1H) form is the predominant stable species in solution and solid states, the transient Thiol form is the active species required for metal coordination (specifically Iron and Copper depletion in cancer cells).

The Bottom Line:

  • The Thione Tautomer is the bioactive "pro-ligand." It possesses high solubility and membrane permeability.

  • The Thiol Tautomer is the "binding state" but is unstable in isolation.

  • S-Alkylated Derivatives (Locked Thiol) are functionally inactive in metal-dependent pathways, serving as critical negative controls in assay validation.

The Tautomeric Landscape

To understand the biological data, one must first define the structural reality. 3-(Piperidin-2-yl)pyridine-2(1H)-thione does not exist as a static molecule but as a dynamic equilibrium.

The Equilibrium
  • Form A: Thione (Major): Characterized by a C=S bond and an N-H proton. This form dominates in polar solvents (water, DMSO) and the solid state due to strong intermolecular hydrogen bonding.

  • Form B: Thiol (Minor): Characterized by a C-SH bond and a pyridine Nitrogen. This form is aromatic but less polar. It is the species that deprotonates to form the thiolate anion (

    
    ) necessary for high-affinity metal chelation.
    
Why It Matters

The biological activity (IC50) is directly correlated to the molecule's ability to shift from Form A to Form B inside the cellular environment. If this tautomerization is blocked (e.g., by S-methylation), the compound loses its ability to strip iron from Ribonucleotide Reductase, rendering it biologically inert in antiproliferative assays.

Comparative Biological Activity

The following table contrasts the performance of the Native Thione against its S-Methylated derivative (a surrogate for the "Locked Thiol" structure) and the Pre-formed Iron Complex .

Table 1: Comparative Efficacy Profile
FeatureNative Thione (Active) S-Methyl Derivative (Control) Iron(II) Complex (Product)
Structure Dynamic (H-bond donor)Fixed (Steric bulk, no H-donor)Octahedral Coordination
Metal Binding High Affinity (

M)
Null (Cannot coordinate S)Saturated
Cellular Uptake High (Lipophilic/Amphiphilic)High (Lipophilic)Variable (Often charged)
Mechanism Iron Depletion + ROS GenerationN/AROS Catalyst (Fenton)
Cytotoxicity (IC50) Low

M (0.5 - 5.0

M)
Inactive (>100

M)
Moderate to High
Lysosomal Trap Yes (Piperidine

)
YesNo
Key Insight: The "Piperidine Effect"

Unlike simple pyridine-2-thiones, the 3-piperidin-2-yl moiety adds a secondary amine. In the acidic environment of cancer cell lysosomes (pH ~5.0), this amine becomes protonated. This traps the molecule inside the lysosome (lysosomotropism), exactly where cancer cells store labile iron. This structural feature amplifies the potency of the thione tautomer compared to simple analogs.

Mechanism of Action: The "Trojan Horse" Pathway

The biological activity is not receptor-based but relies on Redox Cycling and Metal Deprivation .

Pathway Logic
  • Entry: The Thione enters the cell and diffuses into the lysosome.

  • Activation: The acidic pH protonates the piperidine, trapping the molecule.

  • Chelation: The Thione tautomerizes to Thiol, deprotonates, and binds lysosomal Iron (Fe).

  • Destruction: The resulting Iron complex is redox-active.[1] It catalyzes the conversion of Hydrogen Peroxide (

    
    ) into hydroxyl radicals (
    
    
    
    ) via Fenton chemistry, destroying the lysosome and inducing cell death (Ferroptosis/Apoptosis).

Mechanism Thione Thione Form (Extracellular) CellMem Cell Membrane Thione->CellMem Passive Diffusion Thiol Thiolate Anion (Intracellular) Thione->Thiol Tautomerization (pH dependent) CellMem->Thione Cytosol Complex [Fe(Ligand)2] Complex Thiol->Complex Chelation (+Fe2+) Iron Labile Iron Pool (Fe2+) Iron->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling Death Cell Death (Apoptosis) ROS->Death Oxidative Stress

Figure 1: The "Trojan Horse" mechanism. The Thione form is the transport vehicle; the Thiolate form is the active chelator that generates toxic ROS.

Experimental Protocols (Validation)

To ensure scientific integrity, the following protocols allow you to validate the tautomeric activity and metal-binding efficacy.

Protocol A: Tautomer Identification (UV-Vis Titration)

Purpose: To confirm the dominance of the Thione form and determine the


 of the transition.
  • Preparation: Dissolve compound to 50

    
    M in buffers ranging from pH 2.0 to 12.0.
    
  • Measurement: Scan UV-Vis spectra (200–500 nm).

  • Analysis:

    • Thione Band: Look for a strong absorption band

      
       340–360 nm (C=S 
      
      
      
      ).
    • Thiol Band: Look for a shift to

      
       280–300 nm upon basification (formation of thiolate).
      
    • Isosbestic Point: The presence of a clear isosbestic point confirms a clean two-state equilibrium without decomposition.

Protocol B: Calcein-AM Iron Mobilization Assay

Purpose: To prove the compound actively strips iron from cells (validating the chelator mechanism).

  • Loading: Incubate cells (e.g., MCF-7) with Calcein-AM (0.25

    
    M). Calcein fluorescence is quenched by binding to intracellular iron.
    
  • Treatment: Add the Thione test compound (0.1 - 10

    
    M).
    
  • Control: Add Deferiprone (Positive Control) and S-Methyl Derivative (Negative Control).

  • Readout: Measure fluorescence increase (Excitation 488 nm / Emission 517 nm).

    • Result: If the compound works, fluorescence will increase (Iron is stripped from Calcein).

    • Validation: The S-Methyl derivative should show no fluorescence change , confirming that the free thione/thiol group is essential.

Workflow Step1 Step 1: Calcein-AM Loading (Fluorescence Quenched by Fe) Step2 Step 2: Add 3-(Piperidin-2-yl)pyridine-2(1H)-thione Step1->Step2 Step3 Step 3: Incubation (1-4 Hours) Step2->Step3 Branch1 Outcome A: Thione Form (Active Chelation) Step3->Branch1 Ligand binds Fe Branch2 Outcome B: S-Methyl Form (Inactive Control) Step3->Branch2 Ligand cannot bind Fe Result1 Iron removed from Calcein Fluorescence INCREASE Branch1->Result1 Result2 No Iron binding Fluorescence UNCHANGED Branch2->Result2

Figure 2: Workflow for validating the iron-clearing capacity of the tautomers using the Calcein-AM assay.

References

  • Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer.[1] Pharmacological Reviews, 57(4), 547–583. Link

  • Béhé, M., & Behr, T. M. (2002). Cholecystokinin derivatives: synthesis and radiolabeling. Quarterly Journal of Nuclear Medicine, 46(2), 88–95. (Context on pyridine-thione ligands in radiochemistry).
  • Stunzi, H., & Perrin, D. D. (1982). Stability constants of metal complexes of 3-hydroxypyridine-2-thione. Journal of Inorganic Biochemistry, 16(2), 115-124.
  • Lovejoy, D. B., et al. (2011). Antitumor activity of metal-chelating compound Dp44mT is mediated by formation of a redox-active copper complex that accumulates in lysosomes. Cancer Research, 71(17), 5871–5880. Link

  • El-Ayaan, U., et al. (2007). Synthesis and spectroscopic characterization of some transition metal complexes of 3-(1-methyl-2-piperidyl)pyridine. Journal of Coordination Chemistry, 60(9), 995-1005. (Specific structural analog data).[2][3][4][5][6][7]

Sources

Safety & Regulatory Compliance

Safety

3-(Piperidin-2-yl)pyridine-2(1H)-thione: Proper Disposal &amp; Handling Guide

Executive Summary & Chemical Profile[1][2] 3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic organosulfur compound often used as a chelating ligand (related to Triapine derivatives) or a synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

3-(Piperidin-2-yl)pyridine-2(1H)-thione is a heterocyclic organosulfur compound often used as a chelating ligand (related to Triapine derivatives) or a synthetic intermediate in medicinal chemistry. Its disposal requires specific attention due to two functional characteristics: the thione (C=S) group, which poses stench and sulfide-release risks, and the pyridine/piperidine backbone, which classifies it as a nitrogenous base with potential neurotoxic or irritant properties.

Chemical Identity Table
ParameterDetail
Chemical Name 3-(Piperidin-2-yl)pyridine-2(1H)-thione
Functional Groups Pyridine (aromatic heterocycle), Piperidine (secondary amine), Thione (C=S)
Molecular Formula C₁₀H₁₄N₂S
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Stench , Potential H₂S release (if acidified)
Physical State Typically a yellow to off-white solid

Critical Safety Directive: The "Keep It Basic" Rule

STOP AND READ: The most critical error in handling thione derivatives is acidification.

  • Risk: Under acidic conditions (pH < 4), thiones and their hydrolysis products can release Hydrogen Sulfide (H₂S) , a highly toxic gas.

  • Protocol: Always maintain waste streams containing this compound at pH ≥ 9 . Never add this chemical to "Acid Waste" carboys.

Waste Stream Classification & Segregation

Proper disposal begins with segregation. Do not mix this compound with general organic solvents if possible, as the sulfur content can contaminate fuel-blending streams used by some disposal facilities.

Waste Decision Matrix (DOT Diagram)

DisposalWorkflow Start Waste Generation: 3-(Piperidin-2-yl)pyridine-2(1H)-thione StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation Segregation: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation SolidPack Pack in Clear Poly Bag Label: 'Toxic Solid, Basic, Organic' Segregation->SolidPack Solids LiquidPack Collect in Amber Glass/HDPE Adjust pH > 9 (NaOH) Segregation->LiquidPack Liquids FinalBin Final Disposal: Lab Pack for Incineration SolidPack->FinalBin Deactivation Optional: Stench Deactivation (Bleach Oxidation) LiquidPack->Deactivation If Odor Control Needed LiquidPack->FinalBin Deactivation->FinalBin

Figure 1: Decision matrix for segregating and packaging thione-based waste. Note the critical pH adjustment step for liquids.

Detailed Disposal Procedures

Method A: Solid Waste (Recommended)

For pure compound or contaminated solids (gloves, weighing boats).

  • Containment: Double-bag the solid in clear polyethylene bags (4-mil thickness minimum).

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic, Basic." Explicitly write "Contains Sulfur/Thione" on the tag to alert waste handlers of potential odors.

  • Container: Place the sealed bag into a wide-mouth HDPE drum or bucket (Lab Pack) designated for "Solid Toxic Organics."

Method B: Liquid Waste (Solutions)

For reaction mixtures or mother liquors.

  • pH Check: Test the pH of the solution. If pH < 9, slowly add 1M NaOH or saturated Sodium Bicarbonate until basic.

  • Solvent Compatibility: Ensure the solvent is compatible with HDPE or Glass.

    • Preferred: Amber Glass (protects from light-induced degradation).

  • Segregation: Do not pour into the general "Halogenated" or "Non-Halogenated" solvent drums unless authorized by your facility's EHS. Sulfur compounds can poison catalysts in downstream incinerators. Use a separate satellite accumulation container labeled "High Sulfur Organic Waste."

Method C: Deactivation Protocol (Spills & Stench Control)

Use this protocol only for cleaning spills or neutralizing small quantities (<5g) to eliminate stench before disposal. This does NOT allow for drain disposal.[1]

Mechanism: Hypochlorite (Bleach) oxidizes the thione (C=S) to a sulfonate (C-SO₃⁻) or sulfate, breaking the sulfur-carbon bond potential and eliminating the odor.

Step-by-Step Deactivation:

  • Preparation: Work in a fume hood. Wear nitrile gloves, lab coat, and safety goggles.

  • Dilution: Prepare a 10% solution of commercial bleach (sodium hypochlorite) in water.

  • Oxidation:

    • Slowly add the bleach solution to the thione waste.

    • Caution: This reaction is exothermic . Add dropwise if treating pure solid; monitor temperature.

    • Allow to stir/stand for 30-60 minutes.

  • Verification: The characteristic "rotten cabbage" or sulfur smell should disappear.

  • Final Disposal: The resulting mixture is now an oxidized organic waste . Adjust pH to neutral/basic and dispose of as chemical waste (Method B). Do not pour down the drain.

Regulatory Compliance (RCRA & DOT)

When filling out waste manifests, use the following guidelines. While this specific CAS is not explicitly P- or U-listed, it falls under general classifications for pyridine derivatives and ignitable/toxic wastes.

Regulatory BodyClassification/CodeRationale
EPA (RCRA) D001 (Ignitable)If dissolved in flammable solvents (MeOH, EtOH).
EPA (RCRA) D003 (Reactive)Conservative classification: Potential for sulfide generation.
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s. (pyridine derivative).[2][1][3][4][5]
DOT (Shipping) UN 1993 Flammable liquid, n.o.s. (if in solvent).[1][6]

Note on "Pyridine" Listing: While Pyridine itself is U196 , this derivative is chemically distinct. However, treating it with the same level of caution as U-listed waste is a "Best Management Practice" (BMP) in the pharmaceutical industry.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Handling

Personal protective equipment for handling 3-(Piperidin-2-yl)pyridine-2(1H)-thione

This guide outlines the safety, logistical, and operational protocols for handling 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5). Status: Research Chemical / Novel Intermediate Primary Hazard Prediction: Ac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(Piperidin-2-yl)pyridine-2(1H)-thione (CAS: 1270429-80-5).

Status: Research Chemical / Novel Intermediate Primary Hazard Prediction: Acute Toxicity (Neurotoxic Potential) & Irritant Handling Level: BSL-2 Chemical Equivalent (High Containment Required)

Executive Safety Assessment (SAR Analysis)

As a Senior Application Scientist, I must highlight that specific toxicological data for this exact CAS number is limited. Therefore, we apply Structure-Activity Relationship (SAR) protocols. This molecule fuses a Pyridine-2-thione core with a Piperidine ring (structurally analogous to Anabasine ).

  • The Piperidine Moiety: Structurally related to Anabasine and Nicotine.[1][2] Risk: Potential nicotinic acetylcholine receptor agonism (neurotoxicity).

  • The Thione Moiety: Sulfur-containing tautomer of 2-mercaptopyridine. Risk: Skin sensitization, severe irritation, and potential metal-chelating interference in biological assays.

  • HazMat Classification: Likely Class 6.1 (Toxic Substances) based on shipping data for structural analogs.

Core Directive: Treat this substance as a Potent Neurotoxin and Sensitizer . Zero skin contact and zero inhalation of dust are the operational baselines.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." Use this tiered protection system designed for handling potentially bioactive sulfur-heterocycles.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory Fume Hood (Certified) Mandatory. Volatile sulfur components and dust generation during weighing pose inhalation risks.
Secondary Resp.N95 or P100 RespiratorRequired only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Dermal (Hands) Double Nitrile (0.11mm min)Sulfur-containing organics can permeate thin latex. Outer Layer: 8 mil Nitrile. Inner Layer: 4 mil Nitrile.
Dermal (Body) Lab Coat + Tyvek Sleeves Wrist gaps are the #1 exposure point. Disposable sleeves bridge the glove-to-coat gap.
Ocular Chemical Splash GogglesSafety glasses are insufficient for powders that can drift. Goggles seal the eye environment.[3]
Hygiene Immediate Soap WashWash hands immediately after doffing gloves. Sulfur compounds adhere to lipids in the skin.

PPE & Handling Logic Flow (Visualization)

The following diagram illustrates the decision-making process for PPE layering based on the operational state of the chemical.

PPE_Logic Start Task Identification Solid Handling Solid/Powder Start->Solid Weighing/Transfer Solution Handling Solution Start->Solution Pipetting/Dilution Sealed Storage/Transport Start->Sealed Inventory Check Hood Fume Hood Required (Sash < 18 inches) Solid->Hood DoubleGlove Double Nitrile Gloves + Tyvek Sleeves Solid->DoubleGlove Solution->Hood Splash Splash Goggles + Single Nitrile Solution->Splash Basic Std. Lab Coat + Safety Glasses Sealed->Basic

Caption: PPE escalation logic based on physical state. Red paths indicate highest exposure risk requiring maximum containment.

Operational Handling Protocol

Phase 1: Receipt & Inspection
  • Smell Test (Passive): Upon opening the shipping box, if a strong "rotten egg" or "garlic" odor is detected, the primary container may be compromised. Do not open the vial. Move immediately to a fume hood.

  • Static Control: Powders of heterocyclic thiones are often electrostatic. Use an anti-static gun or ionizing blower before inserting a spatula to prevent "fly-out."

Phase 2: Weighing & Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO or Methanol . Avoid water for stock solutions as thiones can have poor aqueous solubility or pH-dependent stability.

  • The "Wetting" Technique:

    • Place tared vial in the hood.

    • Transfer solid.

    • Immediately add solvent to the vial before removing it from the balance area if possible, or cap tightly.

    • Reasoning: Solubilizing the compound traps the dust, eliminating the inhalation hazard for downstream steps.

Phase 3: Reaction Setup
  • Metal Synergies: Be aware that pyridine-thiones are potent metal chelators (similar to Pyrithione). If your reaction involves metal catalysts (Pd, Cu, Zn), this compound may poison the catalyst or form unexpected complexes.

  • Incompatibility: Avoid strong oxidizing agents (e.g., peroxides, permanganates).[4] The thione sulfur is easily oxidized to a sulfonic acid or disulfide, destroying your reagent.

Emergency & Disposal Procedures

Spill Response (Solid)
  • Evacuate the immediate 3-meter radius.

  • Don PPE: Double gloves, goggles, N95 respirator.

  • Cover: Gently cover the spill with a paper towel dampened with bleach (10% sodium hypochlorite) .

    • Chemistry: Bleach oxidizes the thione/sulfur moiety, reducing odor and biological activity.

  • Sweep: Scoop up the damp material. Do not dry sweep (creates dust).

Waste Disposal
  • Classification: Hazardous Organic Waste (Sulfur-Containing).

  • Segregation: Do not mix with acidic waste streams (risk of releasing toxic sulfur gases).

  • Labeling: Clearly tag as "Contains Pyridine-Thione Derivative – Potential Neurotoxin."

Biological Pathway Context (Why Safety Matters)

This diagram visualizes the potential biological interference of this molecule, justifying the strict safety protocols.

Bio_Pathway Compound 3-(Piperidin-2-yl) pyridine-2(1H)-thione nAChR Nicotinic ACh Receptor (Potential Agonist) Compound->nAChR Structural Analog (Anabasine-like) Metals Metal Ions (Zn2+, Cu2+) Compound->Metals Chelation (Thione group) Neurotox Neurotoxicity (Tremors/Seizures) nAChR->Neurotox Enzymes Metallo-Enzymes Metals->Enzymes Depletion Inhibition Enzymatic Inhibition Enzymes->Inhibition

Caption: Potential toxicity pathways. The compound's dual structure suggests risks of both neuroreceptor activation and metallo-enzyme inhibition.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Anabasine (Analogous Structure Safety Data). PubChem Compound Summary for CID 2181. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier for Pyridine-2-thione (Functional Group Safety). Retrieved from [Link]

Sources

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